molecular formula C23H38O4 B1679974 Norucholic Acid CAS No. 99697-24-2

Norucholic Acid

货号: B1679974
CAS 编号: 99697-24-2
分子量: 378.5 g/mol
InChI 键: QYYDXDSPYPOWRO-JHMCBHKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

norUrsodeoxycholic acid is under investigation in clinical trial NCT03872921 (Norursodeoxycholic Acid vs Placebo in PSC).
NORUCHOLIC ACID is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99697-24-2
Record name 24-Norursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norUrsodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORUCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of Norucholic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Norucholic Acid

Introduction

This compound, also known as 24-norursodeoxycholic acid (nor-UDCA), is a synthetic, side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA).[1][2] It has emerged as a promising therapeutic agent for various cholestatic and metabolic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[2][3] Unlike its parent compound, this compound exhibits unique biotransformation properties; it is largely resistant to amidation with taurine or glycine.[4][5][6] This resistance allows it to undergo a process known as cholehepatic shunting, contributing to its distinct therapeutic effects, which include anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this novel therapeutic bile acid.

Chemical Identity and Structure

This compound is a steroid derivative with one less carbon atom in its side chain compared to naturally occurring bile acids.[7] This structural modification is fundamental to its unique pharmacological profile.

IdentifierDataReference
IUPAC Name (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid[8]
Synonyms 24-Norursodeoxycholic acid, nor-UDCA, Norursodeoxycholic Acid, Nourcholic Acid[1][6][8][9]
CAS Number 99697-24-2[1][9][10][11]
Molecular Formula C23H38O4[8][9][11][12]
Molecular Weight 378.55 g/mol [1][9][10][11][12]
InChI Key QYYDXDSPYPOWRO-JHMCBHKWSA-N[8][12]
SMILES C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C[8]

Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological systems, influencing its solubility, absorption, and interaction with cellular targets.

PropertyValueReference
Appearance White to off-white solid[1][10]
Melting Point Data not available in cited sources.
Boiling Point Data not available in cited sources.
pKa Approximately 5 (estimated for unconjugated bile acids).[13]
logP Data not available in cited sources. The lipophilicity of bile acids is a critical determinant of their biological activity and toxicity.[14]
Solubility Profile

The solubility of this compound is crucial for its formulation in both in vitro and in vivo studies.

SolventSolubilityNotesReference
DMSO 50 mg/mL (132.08 mM)Requires sonication to dissolve. Hygroscopic DMSO can impact solubility.[1]
Ethanol Slightly Soluble[10]
Methanol Slightly Soluble[10]
Aqueous Buffer Sparingly soluble.For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer.[15]
In Vivo Formulation 1 ≥ 2.5 mg/mL (6.60 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (6.60 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (6.60 mM)10% DMSO, 90% Corn Oil.[1]

Experimental Protocols

This section details methodologies relevant to the preparation, synthesis, and analysis of this compound.

Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for reproducible experimental results.

Protocol for In Vitro Stock Solution (50 mg/mL in DMSO): [1]

  • Weigh the desired amount of this compound solid.

  • Add the appropriate volume of newly opened, non-hygroscopic DMSO to achieve a concentration of 50 mg/mL.

  • Use an ultrasonic bath to aid dissolution until the solution is clear.

  • Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol for In Vivo Working Solution (Example using PEG300/Tween-80): [1] This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

General Methodologies for Physicochemical Analysis of Bile Acids

While specific experimental data for this compound is limited, the following are standard methods used for bile acids.

  • Determination of pKa: The ionization of bile acids is typically measured by titration in alcohol-water mixtures. The pKa of most unconjugated bile acids is consistently found to be around 5.0.[13]

  • Determination of Lipophilicity (logP): The hydrophobic-hydrophilic balance is a key property of bile acids.[14] It is commonly evaluated by measuring retention parameters using reverse-phase high-performance liquid chromatography (RP-HPLC), which correlate with the 1-octanol/water partition coefficient.[14][16]

Overview of Synthesis and Purification

The synthesis of pharmaceutical-grade this compound requires a controlled process to ensure high purity and a consistent crystalline form.[17] A common synthetic route starts from ursodeoxycholic acid (UDCA).[7]

G cluster_synthesis Simplified Synthesis Workflow A Primary Alcohol Oxidation (UDCA Derivative) B Intermediate Formation A->B Step a C Carbonyl Group Reduction B->C Step b & c D This compound (Pure Crystalline Form) C->D Final Product

Caption: Simplified workflow for this compound synthesis.[7]

Biological Interactions and Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with specific biological pathways.

Cholehepatic Shunting

A key mechanism of this compound is its ability to undergo cholehepatic shunting. Because it is not readily conjugated, it can be absorbed from the bile by cholangiocytes (bile duct cells), enter the bloodstream, and be efficiently re-absorbed and re-secreted by hepatocytes (liver cells).[4][5] This process concentrates the molecule within the biliary system, where it can exert protective effects.[4]

G cluster_liver Liver Lobule cluster_circulation Circulation H Hepatocyte BD Bile Duct H->BD Secretion into Bile C Cholangiocyte BD->C Absorption B Bloodstream C->B Transport B->H Uptake

Caption: The cholehepatic shunting pathway of this compound.[4][5]

Immunomodulation via mTORC1 Signaling

This compound has been shown to have direct immunomodulatory effects, particularly on T cells. Mechanistic studies reveal that it targets and inhibits the mTORC1 signaling pathway.[18][19] This inhibition alters T cell metabolism, reducing processes like glycolysis and expansion, which is beneficial in immune-mediated liver diseases like PSC.[18][19][20]

G NCA This compound mTORC1 mTORC1 Complex NCA->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 RPS6 RPS6 S6K1->RPS6 Outcome Reduced T Cell: - Glycolysis - Expansion - Pathogenicity RPS6->Outcome Leads to

Caption: this compound inhibits mTORC1 signaling in T cells.[18][19]

Induction of Autophagy

In certain cellular contexts, this compound can promote the degradation of harmful proteins by inducing autophagy.[10] This has been linked to the activation of the AMPK/ULK1 pathway.[10]

G NCA This compound AMPK AMPK NCA->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy

References

The Endogenous Biosynthesis of Norcholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcholic acid, a C23 bile acid, is a less abundant but physiologically significant metabolite of cholesterol. Unlike the well-characterized C24 primary bile acids, cholic acid and chenodeoxycholic acid, the endogenous biosynthesis of norcholic acid involves a side-chain shortening process, suggesting a unique metabolic pathway. This technical guide provides a comprehensive overview of the proposed endogenous biosynthesis of norcholic acid, integrating current knowledge of bile acid metabolism. The guide details the established pathways of primary bile acid synthesis that produce the precursor to norcholic acid, and subsequently elucidates the proposed mechanism of its formation. Furthermore, this document provides detailed experimental protocols for the quantification of norcholic acid and related bile acids, alongside quantitative data from literature. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction to Bile Acid Biosynthesis

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The biosynthesis of the primary C24 bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.

  • The Classical (Neutral) Pathway : This is the major pathway for bile acid synthesis, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum.[1][2][3] Subsequent modifications to the steroid nucleus and shortening of the side chain in the peroxisomes lead to the formation of CA and CDCA.[4][5]

  • The Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][6] It primarily contributes to the synthesis of CDCA.

Proposed Endogenous Biosynthesis of Norcholic Acid

Norcholic acid is a C23 bile acid, meaning it has one less carbon in its side chain than cholic acid. Its formation is not part of the primary bile acid synthesis pathways but is thought to occur as a subsequent modification of cholic acid. The leading hypothesis is that norcholic acid is formed via alpha-oxidation of cholic acid, particularly in situations where the typical beta-oxidation pathway for side-chain shortening is impaired or overloaded.[7]

Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid or, in this case, a bile acid.[8][9] This process is particularly important for branched-chain fatty acids that cannot undergo direct beta-oxidation.

The proposed pathway for norcholic acid biosynthesis is as follows:

  • Formation of Cholic Acid : Cholic acid is synthesized from cholesterol via the classical pathway of bile acid synthesis.

  • Conversion to Norcholic Acid : Cholic acid undergoes alpha-oxidation, resulting in the removal of one carbon atom from its side chain to form norcholic acid. The precise enzymatic machinery responsible for the alpha-oxidation of cholic acid in vivo is not yet fully elucidated but is thought to involve peroxisomal enzymes.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the established synthesis of cholic acid and the proposed subsequent conversion to norcholic acid.

Bile_Acid_Synthesis cluster_classical_pathway Classical Pathway of Cholic Acid Synthesis cluster_norcholic_acid_formation Proposed Norcholic Acid Formation Cholesterol Cholesterol CYP7A1 CYP7A1 (Endoplasmic Reticulum) Cholesterol->CYP7A1 Intermediates Multiple Enzymatic Steps (ER, Mitochondria, Cytosol) CYP7A1->Intermediates THCA_CoA Trihydroxycholestanoyl-CoA (THCA-CoA) Intermediates->THCA_CoA Peroxisome Peroxisomal β-oxidation THCA_CoA->Peroxisome Cholic_Acid Cholic Acid (C24) Peroxisome->Cholic_Acid Cholic_Acid_Node Cholic Acid (C24) Alpha_Oxidation Peroxisomal α-oxidation Norcholic_Acid Norcholic Acid (C23) Alpha_Oxidation->Norcholic_Acid Cholic_Acid_Node->Alpha_Oxidation

Figure 1: Proposed biosynthesis of norcholic acid.

Quantitative Data

The quantification of norcholic acid and other bile acids in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes representative quantitative data for norcholic acid found in the literature. It is important to note that concentrations can vary significantly depending on the species, physiological state, and analytical methodology.

Biological MatrixSpeciesConcentration RangeAnalytical MethodReference
Liver Tissue (Tumor)Human~1-10 ng/gUPLC-MS/MS[10]
Liver Tissue (Peritumoral)Human~0.5-5 ng/gUPLC-MS/MS[10]
SerumHuman0.1 - 5 nMLC-MS/MS[11]
FecesMouseVariableLC-MS/MS[12]

Experimental Protocols

The following section provides a detailed methodology for the quantification of norcholic acid and other bile acids in biological samples using LC-MS/MS. This protocol is a composite of methodologies reported in the scientific literature.[1][11][12][13][14]

Sample Preparation (Serum)
  • Thawing : Thaw frozen serum samples on ice.

  • Aliquoting : Aliquot 50 µL of serum into a microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of an internal standard mixture (containing deuterated bile acid analogs, e.g., d4-Cholic Acid) to each sample.

  • Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing : Vortex the samples for 1 minute.

  • Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Drying : Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Filtration/Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vials : Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B : Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient : A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Norcholic Acid : Precursor ion (m/z) 393.3 -> Product ion (m/z) 349.3

      • Cholic Acid : Precursor ion (m/z) 407.3 -> Product ion (m/z) 343.3

      • (Note: Specific MRM transitions should be optimized for the instrument used).

    • Source Parameters : Optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the analysis of norcholic acid from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (e.g., Serum) Internal_Standard Addition of Internal Standards Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Drying Supernatant Evaporation Centrifugation1->Supernatant_Drying Reconstitution Reconstitution in Mobile Phase Supernatant_Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Figure 2: Experimental workflow for norcholic acid analysis.

Conclusion

The endogenous biosynthesis of norcholic acid is an intriguing aspect of bile acid metabolism that diverges from the canonical pathways. While the precise enzymatic details of the alpha-oxidation of cholic acid to norcholic acid require further investigation, the proposed pathway provides a strong framework for future research. The analytical methods detailed in this guide offer robust tools for the accurate quantification of norcholic acid, which will be essential in elucidating its physiological and pathological roles. A deeper understanding of norcholic acid biosynthesis may unveil novel therapeutic targets for metabolic and liver diseases.

References

The Impact of Norucholic Acid on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norucholic acid, a novel synthetic bile acid analogue also known as 24-nor-ursodeoxycholic acid (norUDCA), is emerging as a promising therapeutic agent for immune-mediated inflammatory diseases of the gut-liver axis. While its immunomodulatory properties are increasingly well-documented, its direct impact on the composition of the gut microbiota remains a critical area of ongoing investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols from key studies, and presents a comparative analysis of the effects of its parent compound, ursodeoxycholic acid (UDCA), on the gut microbiome. Due to a lack of direct quantitative data for this compound's effect on gut microbiota, this guide leverages data from UDCA studies to provide context and highlight potential avenues of research.

This compound: Mechanism of Action in Intestinal Inflammation

Current research indicates that this compound's primary therapeutic benefit in intestinal inflammation stems from its ability to modulate the host's immune response, particularly the balance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T (Treg) cells.[1][2][3][4][5]

The mTORC1 Signaling Pathway

A key mechanism through which this compound exerts its immunomodulatory effects is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] By attenuating mTORC1 activity, this compound can suppress the differentiation and effector functions of pro-inflammatory TH17 cells and promote the generation of immunosuppressive Treg cells.[1][2][3][4][5] This shift in the TH17/Treg cell balance is crucial for resolving intestinal inflammation.

Norucholic_Acid_Signaling Norucholic_Acid This compound T_Cell CD4+ T-Cell Norucholic_Acid->T_Cell mTORC1 mTORC1 Signaling Norucholic_Acid->mTORC1 Inhibits Glutaminolysis Glutaminolysis T_Cell->Glutaminolysis TH17_Diff TH17 Differentiation (Pro-inflammatory) mTORC1->TH17_Diff Promotes Treg_Diff Treg Differentiation (Anti-inflammatory) mTORC1->Treg_Diff Inhibits Glutaminolysis->mTORC1 Inflammation Intestinal Inflammation TH17_Diff->Inflammation Drives Treg_Diff->Inflammation Suppresses Adoptive_Transfer_Workflow cluster_donor Donor Mouse (C57BL/6) cluster_recipient Recipient Mice (Rag2-/-) cluster_analysis Analysis Node_Donor Isolate CD4+CD45RBhigh Naive T-Cells Node_Transfer Adoptive Transfer of Naive T-Cells (i.p.) Node_Donor->Node_Transfer Node_Diet Dietary Intervention Node_Transfer->Node_Diet Node_Control Control Diet Node_Diet->Node_Control Group 1 Node_NorUDCA This compound -Supplemented Diet (0.5%) Node_Diet->Node_NorUDCA Group 2 Node_Analysis Monitor for Colitis Symptoms (Weight loss, etc.) Node_Control->Node_Analysis Node_NorUDCA->Node_Analysis Node_Histo Histological Analysis of Colon Node_Analysis->Node_Histo Node_FACS Flow Cytometry of Immune Cells (Spleen, MLN, Intestine) Node_Analysis->Node_FACS Microbiota_Analysis_Workflow cluster_bioinfo Bioinformatics Pipeline Node_Sample Fecal Sample Collection (Pre- and Post-Treatment) Node_DNA DNA Extraction Node_Sample->Node_DNA Node_PCR 16S rRNA Gene Amplification (e.g., V3-V4 regions) Node_DNA->Node_PCR Node_Seq High-Throughput Sequencing (e.g., Illumina) Node_PCR->Node_Seq Node_Bioinfo Bioinformatic Analysis Node_Seq->Node_Bioinfo Node_OTU OTU Clustering / ASV Generation Node_Bioinfo->Node_OTU Node_Stats Statistical Analysis Node_Tax Taxonomic Assignment Node_OTU->Node_Tax Node_Diversity Alpha and Beta Diversity Analysis Node_Tax->Node_Diversity Node_Diversity->Node_Stats

References

Cellular Signaling Pathways Activated by Norucholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid currently under investigation as a promising therapeutic agent for chronic cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). Its therapeutic potential stems from a unique combination of anticholestatic, anti-inflammatory, and anti-fibrotic properties. This technical guide provides an in-depth overview of the core cellular signaling pathways activated by this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: Cholehepatic Shunting

A primary mechanism of this compound is its engagement in cholehepatic shunting . Unlike endogenous bile acids, NCA is resistant to amidation with taurine or glycine. This chemical property allows it to be absorbed by cholangiocytes from the bile and subsequently re-secreted into the bile by hepatocytes. This cycling process is thought to create a bicarbonate-rich bile flow that "flushes" the biliary tree, protecting cholangiocytes from the cytotoxic effects of retained hydrophobic bile acids.

Logical Flow of Cholehepatic Shunting

This compound\n(Oral Administration) This compound (Oral Administration) Intestinal\nAbsorption Intestinal Absorption This compound\n(Oral Administration)->Intestinal\nAbsorption Portal\nCirculation Portal Circulation Intestinal\nAbsorption->Portal\nCirculation Hepatocyte\nUptake Hepatocyte Uptake Portal\nCirculation->Hepatocyte\nUptake Biliary\nSecretion Biliary Secretion Hepatocyte\nUptake->Biliary\nSecretion Cholangiocyte\nReabsorption Cholangiocyte Reabsorption Biliary\nSecretion->Cholangiocyte\nReabsorption Resistant to Amidation Bile Duct\nLumen Bile Duct Lumen Biliary\nSecretion->Bile Duct\nLumen Increased Bicarbonate-Rich Bile Flow Peribiliary\nPlexus Peribiliary Plexus Cholangiocyte\nReabsorption->Peribiliary\nPlexus Peribiliary\nPlexus->Hepatocyte\nUptake Shunt Pathway

Caption: Cholehepatic shunting pathway of this compound.

Immunomodulation via the mTORC1 Signaling Pathway

This compound has been shown to exert direct immunomodulatory effects, particularly on T-lymphocytes, which are implicated in the pathogenesis of autoimmune liver diseases like PSC. NCA has been demonstrated to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway in CD8+ T cells. This inhibition leads to a reduction in T-cell proliferation and effector functions, thereby attenuating the inflammatory response.

This compound-Mediated Inhibition of mTORC1 Signaling in T Cells

cluster_tcell CD8+ T Cell This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Cell Growth\n& Proliferation Cell Growth & Proliferation S6K1->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation

Caption: this compound inhibits mTORC1 signaling in CD8+ T cells.

Putative Signaling Pathways

While the role of this compound in cholehepatic shunting and mTORC1 inhibition is relatively well-supported, its interaction with other bile acid-activated signaling pathways is an active area of investigation.

TMEM16A Activation

The transmembrane member 16A (TMEM16A), a calcium-activated chloride channel, plays a role in fluid secretion in cholangiocytes. While direct activation of TMEM16A by this compound has not been definitively demonstrated, the increased bicarbonate-rich bile flow observed with NCA treatment suggests a potential interaction.

TGR5 and S1PR2 Signaling

TGR5 (G-protein coupled bile acid receptor 1) and S1PR2 (Sphingosine-1-Phosphate Receptor 2) are known receptors for bile acids that mediate a variety of cellular responses, including anti-inflammatory effects and regulation of glucose and lipid metabolism. While other bile acids are known agonists for these receptors, further research is needed to elucidate the specific interaction of this compound with TGR5 and S1PR2 and the downstream consequences in the context of liver disease.

Quantitative Data from Clinical Trials

Clinical trials of this compound in patients with PSC have provided quantitative evidence of its efficacy.

Table 1: Phase III Clinical Trial Efficacy Data for this compound in PSC (96 weeks)[1][2]
EndpointThis compound (1,500 mg/day)Placebop-value
Primary Endpoint: Partial normalization of ALP (<1.5 x ULN) and no worsening of fibrosis15.1%4.2%0.0048
Secondary Endpoint: Improvement by at least 1 Ludwig stage of fibrosis25.2%10.5%0.0217
Secondary Endpoint: Worsening by at least 1 Ludwig stage of fibrosis20.3%40.4%0.0069
Primary Endpoint (patients without concomitant UDCA use): Partial normalization of ALP and no worsening of fibrosis23.4%0.0%0.0267
Table 2: Phase II Clinical Trial Data on Alkaline Phosphatase (ALP) Reduction in PSC (12 weeks)
Treatment GroupMean Relative Change in ALP
Placebo+1.2%
This compound (500 mg/day)-12.3%
This compound (1000 mg/day)-17.3%
This compound (1500 mg/day)-26.0%

Experimental Protocols

Western Blotting for mTORC1 Pathway Activation

This protocol is for assessing the phosphorylation status of key mTORC1 pathway proteins in T cells following treatment with this compound.

Workflow Diagram:

T Cell Culture\n+ this compound T Cell Culture + this compound Cell Lysis Cell Lysis T Cell Culture\n+ this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer\n(PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer\n(PVDF membrane) Blocking Blocking Protein Transfer\n(PVDF membrane)->Blocking Primary Antibody\nIncubation\n(e.g., p-S6K1, p-4E-BP1) Primary Antibody Incubation (e.g., p-S6K1, p-4E-BP1) Blocking->Primary Antibody\nIncubation\n(e.g., p-S6K1, p-4E-BP1) Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation\n(e.g., p-S6K1, p-4E-BP1)->Secondary Antibody\nIncubation Chemiluminescent\nDetection Chemiluminescent Detection Secondary Antibody\nIncubation->Chemiluminescent\nDetection Data Analysis Data Analysis Chemiluminescent\nDetection->Data Analysis Cholangiocyte Culture\non Coverslips Cholangiocyte Culture on Coverslips Whole-Cell Patch Clamp\nConfiguration Whole-Cell Patch Clamp Configuration Cholangiocyte Culture\non Coverslips->Whole-Cell Patch Clamp\nConfiguration Baseline Current\nRecording Baseline Current Recording Whole-Cell Patch Clamp\nConfiguration->Baseline Current\nRecording Perfusion with\nthis compound Perfusion with This compound Baseline Current\nRecording->Perfusion with\nthis compound Recording of\nTMEM16A Current Recording of TMEM16A Current Perfusion with\nthis compound->Recording of\nTMEM16A Current Data Analysis\n(Current-Voltage Relationship) Data Analysis (Current-Voltage Relationship) Recording of\nTMEM16A Current->Data Analysis\n(Current-Voltage Relationship)

The Genesis of a Therapeutic Bile Acid: A Technical Guide to the Discovery and Historical Development of Norucholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norucholic acid, also known as 24-nor-ursodeoxycholic acid (nor-UDCA), is a synthetic C23 bile acid analogue that has emerged as a promising therapeutic agent for cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). Its unique physicochemical properties, stemming from a shortened side chain, confer a distinct mechanism of action centered around the concept of cholehepatic shunting. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental milestones in the evolution of this compound from a laboratory curiosity to a clinical candidate. We delve into the seminal synthesis protocols, the elucidation of its signaling pathways, and present key quantitative data in a structured format for clarity and comparison.

Introduction: The Quest for Modified Bile Acids

The study of bile acids has a rich history, dating back to the isolation of cholic acid in 1848.[1] For over a century, bile acids were primarily understood as digestive surfactants. However, the 20th century saw a paradigm shift with the discovery of their roles as signaling molecules that regulate their own synthesis, transport, and influence lipid and glucose metabolism.[2][3] This led to the exploration of natural and synthetic bile acids for therapeutic purposes, with ursodeoxycholic acid (UDCA) becoming a cornerstone in the treatment of certain cholestatic liver diseases.[4]

Despite the success of UDCA, its efficacy is limited in several conditions, including PSC. This prompted researchers to investigate structurally modified bile acids with improved therapeutic profiles. A key conceptual advance was the idea of creating a bile acid analogue that could undergo "cholehepatic shunting"—a process where the molecule is repeatedly absorbed and secreted by cholangiocytes and hepatocytes, leading to a flushing of the biliary tree with bicarbonate-rich bile.[5] This concept laid the groundwork for the development of this compound.

Discovery and Initial Synthesis

The first efficient and practical synthesis of this compound (3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid) was reported in a seminal 1988 paper by Claudio D. Schteingart and the renowned bile acid researcher Alan F. Hofmann.[5][6] Their work provided a more rapid and efficient alternative to the classical Barbier-Wieland degradation for shortening the side chain of natural bile acids by one carbon.[5][7] This synthesis was a pivotal moment, making this compound and other C23 "nor-bile acids" accessible for physiological and pharmacological studies.

The motivation behind synthesizing nor-bile acids was to investigate the influence of side-chain length on the physiological properties of bile acids.[8] It was hypothesized that a shortened side chain would alter the molecule's physicochemical properties, such as its pKa and hydrophobicity, thereby affecting its metabolism and biological activity.

Physicochemical Properties of this compound

The unique therapeutic effects of this compound are intrinsically linked to its distinct physicochemical properties compared to its natural C24 homologue, UDCA. The shortening of the side chain results in a higher pKa, which is crucial for its mechanism of action.

PropertyValueReference
Molecular Formula C23H38O4[9]
Molecular Weight 378.55 g/mol [10]
Melting Point 117 - 123 °C[10]
pKa (Predicted) 4.71 ± 0.10[10]
Solubility Slightly soluble in DMSO, Ethanol, Methanol[10]
Appearance Off-White to Pale Yellow Solid[10]

Experimental Protocols

Historical Synthesis of this compound (Schteingart & Hofmann, 1988)

The method developed by Schteingart and Hofmann provided a significant improvement in the synthesis of nor-bile acids. The key steps involve the conversion of a formylated bile acid into a 24-nor-23-nitrile via a "second order" Beckmann rearrangement, followed by hydrolysis to the corresponding nor-bile acid.[5]

Step 1: Formylation of Ursodeoxycholic Acid

  • Ursodeoxycholic acid is reacted with a formylating agent to protect the hydroxyl groups.

Step 2: Beckmann Rearrangement to 24-nor-23-nitrile

  • The formylated ursodeoxycholic acid is treated with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This induces a "second order" Beckmann rearrangement, resulting in the formation of the 24-nor-23-nitrile derivative.[5]

Step 3: Alkaline Hydrolysis to this compound

  • The 24-nor-23-nitrile is subjected to alkaline hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.[5]

Purification:

  • The crude this compound is purified by recrystallization, typically from a solvent system like aqueous acetone, to yield the final product.[6]

Characterization Techniques
  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reactions and assess the purity of the synthesized compounds.[1]

  • Gas-Liquid Chromatography (GLC): Employed for the quantitative analysis of the purity of the final nor-bile acid products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the synthesized this compound and its intermediates. The 1988 paper specifically mentions the reporting of 13C-NMR spectra of the methyl esters.[5][11]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of this compound, further confirming its structure. The fragmentation of bile acids typically involves neutral losses of water and cleavage of the side chain.[12][13]

In Vitro Model for Cholehepatic Shunting

The concept of cholehepatic shunting can be investigated using in vitro models, such as isolated perfused rat liver or sandwich-cultured hepatocytes and cholangiocytes.[14][15]

Protocol Outline (using a co-culture model):

  • Cell Culture: Sandwich-cultured human hepatocytes and cholangiocyte organoids are co-cultured to create a 3D in vitro model of the hepatobiliary junction.[16]

  • Treatment: The co-culture is incubated with this compound.

  • Sample Collection: Samples of the culture medium and cell lysates are collected at different time points.

  • Analysis: The concentration of this compound and its metabolites in the medium and cell lysates is quantified using LC-MS/MS.

  • Assessment: The repeated uptake from the "biliary" compartment (apical side of hepatocytes) and resecretion into the "sinusoidal" compartment (basolateral side) provides evidence of cholehepatic shunting.

Analysis of mTORC1 Signaling Pathway Activation

The immunomodulatory effects of this compound on T cells can be assessed by measuring the activity of the mTORC1 signaling pathway.[17]

Protocol Outline:

  • T Cell Isolation and Culture: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured under conditions that promote differentiation into TH17 cells.

  • Treatment: The differentiating T cells are treated with this compound at various concentrations.

  • Analysis of mTORC1 Activity:

    • Western Blotting: Cell lysates are analyzed by Western blotting for the phosphorylation status of key mTORC1 downstream targets, such as the ribosomal protein S6 kinase (S6K) and the ribosomal protein S6 (S6).[18]

    • Flow Cytometry: Intracellular staining for phosphorylated S6 (p-S6) is performed, and the median fluorescence intensity is measured by flow cytometry to quantify mTORC1 activity on a single-cell level.[18]

  • Cytokine Analysis: The levels of TH17-associated cytokines (e.g., IL-17A) and Treg-associated markers (e.g., FOXP3) in the cell culture supernatant or within the cells are measured by ELISA or flow cytometry, respectively.[17]

Key Signaling Pathways and Mechanism of Action

Cholehepatic Shunting

The primary mechanism of action of this compound is its ability to undergo cholehepatic shunting. Due to its shortened side chain and higher pKa, a significant fraction of this compound remains unconjugated in the bile. This allows it to be reabsorbed by cholangiocytes, transported back to the hepatocytes, and re-secreted into the bile. This repeated cycling "flushes" the biliary tree with a bicarbonate-rich bile, which dilutes and neutralizes the toxic effects of endogenous bile acids.[5][19]

Cholehepatic_Shunting cluster_hepatocyte Hepatocyte cluster_bile_duct Bile Duct Lumen cluster_cholangiocyte Cholangiocyte Hepatocyte This compound (re-uptake) Secretion Secretion into Bile Hepatocyte->Secretion Bile This compound (unconjugated) Secretion->Bile Enters Bile Cholangiocyte Reabsorption Bile->Cholangiocyte Passive Diffusion Cholangiocyte->Hepatocyte Transport back to Hepatocyte Bicarbonate Bicarbonate Secretion Cholangiocyte->Bicarbonate Bicarbonate->Bile Increases Bicarbonate Concentration in Bile

Mechanism of Cholehepatic Shunting of this compound.
Immunomodulation: Balancing TH17 and Treg Cells

This compound has been shown to possess immunomodulatory properties by influencing the differentiation of T helper cells. It can suppress the pro-inflammatory TH17 phenotype and promote the generation of anti-inflammatory regulatory T cells (Tregs).[17] This effect is mediated, at least in part, through the inhibition of the mTORC1 signaling pathway, a key regulator of T cell metabolism and differentiation.[15][17]

TH17_Treg_Balancing Norucholic_Acid This compound Glutaminolysis Glutaminolysis Norucholic_Acid->Glutaminolysis inhibits mTORC1 mTORC1 Signaling Glycolysis Glycolysis mTORC1->Glycolysis promotes TH17 TH17 Differentiation (Pro-inflammatory) mTORC1->TH17 promotes Treg Treg Differentiation (Anti-inflammatory) mTORC1->Treg inhibits Glutaminolysis->mTORC1 activates Naive_T_Cell Naive T Cell Naive_T_Cell->TH17 Naive_T_Cell->Treg

This compound's Influence on TH17/Treg Balance via mTORC1.
Interaction with Bile Acid Receptors: FXR and TGR5

The interaction of this compound with the key bile acid receptors, the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), is complex and appears to be less pronounced than that of other bile acids. Some studies suggest that this compound has minimal direct agonistic effects on both FXR and TGR5.[2] Its therapeutic effects are therefore thought to be largely independent of direct receptor activation and more reliant on the physicochemical consequences of cholehepatic shunting and its immunomodulatory properties.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound.

ParameterValueCondition/AssayReference
Synthesis Yield HighSchteingart & Hofmann (1988) method[5]
FXR Activation (EC50) > 15 µM (for a similar derivative)In vitro reporter assay[20]
TGR5 Activation (EC50) > 15 µM (for a similar derivative)In vitro reporter assay[20]
Reduction in Alkaline Phosphatase (ALP) -26.0%Phase II clinical trial in PSC patients (1500 mg/day)[20]
Improvement in Liver Histology (Ludwig stage) 25.2% of patients improved by at least 1 stagePhase III clinical trial in PSC patients (1500 mg/day)[19]
Worsening of Liver Histology (Ludwig stage) 20.3% of patients (vs. 40.4% in placebo)Phase III clinical trial in PSC patients (1500 mg/day)[19]
Increase in FOXP3+ Treg cells Significant increaseIn vivo mouse model of colitis[21]

Historical Development and Future Perspectives

The journey of this compound from its synthesis in 1988 to its current status as a late-stage clinical candidate for PSC has been a multi-decade endeavor. The initial work by Hofmann and colleagues laid the crucial groundwork by providing a means to produce this novel bile acid and demonstrating its unique physiological properties. Subsequent preclinical studies in animal models of cholestatic liver disease, such as the Mdr2 knockout mouse, provided compelling evidence of its therapeutic potential, showing potent anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.[6]

These promising preclinical findings paved the way for clinical development. Phase II and III clinical trials have demonstrated that this compound can significantly improve biochemical markers of cholestasis and liver injury, and more importantly, show beneficial effects on liver histology in patients with PSC.[19][20][22]

The story of this compound is a testament to the power of rational drug design based on a deep understanding of pathophysiology. By modifying the structure of a natural molecule, researchers were able to create a compound with a novel mechanism of action that addresses a significant unmet medical need. Future research will likely focus on further elucidating the full spectrum of its molecular targets and exploring its therapeutic potential in other metabolic and inflammatory liver diseases.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of bile acid therapeutics. Its unique mechanism of cholehepatic shunting and its immunomodulatory effects offer a novel approach to the treatment of cholestatic liver diseases like PSC. This technical guide has provided a detailed overview of its journey from initial synthesis to its current standing as a promising therapeutic agent, highlighting the key experimental work that has underpinned its development. The continued investigation of this compound and similar next-generation bile acid analogues holds great promise for patients with chronic liver diseases.

References

Norucholic Acid: A Novel Therapeutic Agent with Anti-inflammatory and Anti-fibrotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic, side-chain modified bile acid analogue demonstrating significant promise as a therapeutic agent for chronic liver diseases characterized by inflammation and fibrosis. As a C23 homologue of ursodeoxycholic acid (UDCA), NCA exhibits unique physicochemical and pharmacological properties that confer potent anti-inflammatory, anti-cholestatic, and anti-fibrotic effects. This technical guide provides a comprehensive overview of the current evidence supporting the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy data from pivotal clinical and preclinical studies, and detailed experimental methodologies.

Introduction to this compound

This compound is an engineered bile acid derivative that is resistant to amidation with taurine or glycine.[1] This key structural modification allows NCA to undergo a unique process known as cholehepatic shunting, leading to its repeated cycling between hepatocytes and cholangiocytes.[1][2] This mechanism, combined with its direct immunomodulatory and cytoprotective effects, forms the basis of its therapeutic potential in liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[1][3][4]

Anti-inflammatory and Anti-fibrotic Properties

This compound exerts its therapeutic effects through a multi-faceted mechanism of action that addresses key pathological processes in chronic liver disease.

Anti-inflammatory Effects

NCA has demonstrated significant immunomodulatory properties, primarily through its influence on T-cell differentiation and function. Specifically, it has been shown to:

  • Suppress T-helper 17 (TH17) cell effector function: TH17 cells are key drivers of inflammation in various autoimmune and inflammatory diseases.[4][5]

  • Promote the generation of regulatory T cells (Tregs): Tregs play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.[4][5]

  • Modulate the mTORC1 signaling pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. By attenuating the glutamine-mTORC1-glycolysis signaling axis, NCA can restrain the pro-inflammatory activity of pathogenic TH17 cells.[4][5][6][7]

Anti-fibrotic Effects

The anti-fibrotic activity of this compound is attributed to several mechanisms:

  • Reduction of cholestasis: Through cholehepatic shunting, NCA stimulates a bicarbonate-rich hypercholeresis, which helps to flush toxic bile acids from the biliary tree, thereby protecting cholangiocytes from injury and subsequent fibrogenesis.[2][8]

  • Direct effects on hepatic stellate cells: While the direct molecular targets are still under investigation, preclinical studies suggest that NCA can directly inhibit the activation and proliferation of hepatic stellate cells, the primary collagen-producing cells in the liver.

  • Amelioration of liver injury: By reducing inflammation and cholestasis, NCA mitigates the ongoing liver damage that drives the fibrotic process.[3][9]

Quantitative Efficacy Data

The therapeutic potential of this compound is supported by a growing body of quantitative data from both clinical trials and preclinical studies.

Clinical Trials in Primary Sclerosing Cholangitis (PSC)
Trial Phase Treatment Group N Primary Endpoint Result p-value
NUC-5 IIIThis compound (1,500 mg/day)205Partial normalization of ALP (<1.5x ULN) and no worsening of fibrosis (Ludwig stage) at 96 weeks15.1% of patients achieved the primary endpoint0.0048
Placebo964.2% of patients achieved the primary endpoint
Phase II IIThis compound (500 mg/day)~40Mean relative change in ALP from baseline at 12 weeks-12.3% reduction in ALP0.029
This compound (1,000 mg/day)~40-17.3% reduction in ALP0.003
This compound (1,500 mg/day)~40-26.0% reduction in ALP<0.0001
Placebo~40+1.2% increase in ALP

Secondary Endpoints from the NUC-5 Trial:

Endpoint This compound (1,500 mg/day) Placebo p-value
Improvement by at least 1 Ludwig stage 25.2%10.5%0.0217
Worsening by at least 1 Ludwig stage 20.3%40.4%0.0069
Preclinical Studies in Liver Fibrosis Models
Study Model Treatment Group Parameter Result
Thioacetamide-induced rat liver fibrosis (Reversal Model) This compoundTotal liver hydroxyproline contentSignificantly decreased
Ursodeoxycholic AcidTotal liver hydroxyproline contentNo significant change
Mdr2 knockout mice (Sclerosing Cholangitis Model) This compoundLiver hydroxyproline contentSignificantly reduced
Ursodeoxycholic AcidLiver hydroxyproline contentNo significant effect

Experimental Protocols

Clinical Trial Methodology: NUC-5 Phase III Trial (NCT03872921)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.[4][10]

  • Patient Population: 301 patients with a confirmed diagnosis of Primary Sclerosing Cholangitis and a baseline Alkaline Phosphatase (ALP) level of at least 1.5 times the upper limit of normal (ULN).[10]

  • Intervention: Patients were randomized to receive either 1,500 mg of this compound per day or a matching placebo for a total of 192 weeks.[10]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a partial normalization of serum ALP to less than 1.5 times the ULN without any worsening of the histological disease stage as assessed by the Ludwig classification at 96 weeks.[10]

  • Key Secondary Endpoint: A key secondary endpoint was the proportion of patients with a partial normalization of ALP to less than 1.5 times the ULN and no worsening of the disease stage as determined by the modified Nakanuma staging system.[10]

  • Histological Assessment: Liver biopsies were performed at baseline and at 96 weeks to assess changes in fibrosis.

Preclinical Model: Thioacetamide-Induced Liver Fibrosis in Rats
  • Fibrosis Induction: Advanced liver fibrosis was induced in rats by intraperitoneal (i.p.) injections of thioacetamide (TAA) at a dose of 200 mg/kg, administered three times a week for 12 weeks.[6][11][12]

  • Treatment Protocol (Fibrosis Reversal Model): Following the 12-week TAA induction period, the administration of TAA was discontinued. The rats were then treated daily for the subsequent 4 weeks with either this compound (equimolar to 80 mg/kg of UDCA) or ursodeoxycholic acid (80 mg/kg) via oral gavage.[6]

  • Assessment of Fibrosis: Liver fibrosis was quantified by measuring the liver hydroxyproline content, a major component of collagen. Histological analysis using Sirius Red staining was also performed to visualize and quantify the extent of collagen deposition.[6][12]

Preclinical Model: Mdr2 (Abcb4) Knockout Mice
  • Animal Model: Mdr2 knockout mice serve as a well-established genetic model for sclerosing cholangitis, as they spontaneously develop periportal fibrosis similar to that seen in human PSC.[1][3][8]

  • Treatment Protocol: Mdr2 knockout mice were fed a diet containing either 0.5% (wt/wt) this compound or 0.5% (wt/wt) ursodeoxycholic acid for a duration of 4 weeks. A control group received a standard chow diet.[1][3]

  • Efficacy Assessment: The therapeutic effects were evaluated by measuring serum liver enzymes, conducting histological analysis of liver tissue to assess inflammation and fibrosis, and quantifying liver hydroxyproline content.[3]

Signaling Pathways and Mechanisms of Action

Cholehepatic Shunting of this compound

The resistance of this compound to amidation allows it to be absorbed from the bile by cholangiocytes and subsequently re-secreted into the bile by hepatocytes. This process, known as cholehepatic shunting, leads to a high concentration of NCA within the biliary epithelium, where it can exert its protective effects.

G Hepatocyte_Uptake Uptake from Portal Blood Secretion Secretion into Bile (Unconjugated NCA) Hepatocyte_Uptake->Secretion Bile_Duct Bile Duct Secretion->Bile_Duct Cholangiocyte_Absorption Absorption from Bile (Protonated NCA) Transport Transport across Cholangiocyte Cholangiocyte_Absorption->Transport Release Release into Periductular Capillary Plexus Transport->Release Portal_Blood Portal Blood Release->Portal_Blood NCA Bile_Duct->Cholangiocyte_Absorption Portal_Blood->Hepatocyte_Uptake G Norucholic_Acid This compound Glutaminolysis Glutaminolysis Norucholic_Acid->Glutaminolysis Treg_Differentiation Treg Differentiation (Anti-inflammatory) Norucholic_Acid->Treg_Differentiation mTORC1 mTORC1 Activation Glutaminolysis->mTORC1 Glycolysis Glycolysis mTORC1->Glycolysis TH17_Differentiation TH17 Differentiation (Pro-inflammatory) Glycolysis->TH17_Differentiation Inflammation Inflammation TH17_Differentiation->Inflammation Immune_Regulation Immune Regulation Treg_Differentiation->Immune_Regulation Immune_Regulation->Inflammation G Start Start Fibrosis_Induction Fibrosis Induction (e.g., TAA or Mdr2-/-) Start->Fibrosis_Induction Treatment Treatment (this compound or Control) Fibrosis_Induction->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Analysis Analysis (Histology, Hydroxyproline, Biochemical Markers) Sacrifice->Analysis End End Analysis->End G Screening Patient Screening (PSC diagnosis, ALP levels) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm This compound (1,500 mg/day) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up (96 weeks) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Primary and Secondary Endpoint Analysis Follow_up->Endpoint_Analysis Results Results Endpoint_Analysis->Results

References

The Role of Norucholic Acid in Cholestatic Liver Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestatic liver diseases are characterized by the impairment of bile formation and/or bile flow, leading to the accumulation of toxic bile acids within the liver. This initiates a cascade of events including hepatocellular injury, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened C23 analogue of ursodeoxycholic acid (UDCA) that has emerged as a promising therapeutic agent for a range of cholestatic and metabolic liver disorders.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cholestatic liver diseases, with a focus on its mechanisms of action, supporting quantitative data from clinical trials, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound exhibits a unique pharmacological profile that distinguishes it from its parent compound, UDCA. Its primary mechanisms of action in cholestatic liver disease are multifaceted and include anticholestatic, anti-inflammatory, and antifibrotic effects.[1][3]

A key feature of this compound is its resistance to amidation, which allows it to undergo cholehepatic shunting.[1][4] This process involves secretion into bile, followed by partial reabsorption by cholangiocytes and subsequent return to hepatocytes for re-secretion. This cycling is thought to create a "bicarbonate-rich umbrella" that protects cholangiocytes from the damaging effects of toxic bile acids.[5] this compound stimulates a bicarbonate-rich bile flow, which helps to neutralize the acidic and toxic environment of the bile ducts in cholestatic conditions.[6]

Recent studies have elucidated a more specific molecular mechanism for this compound's choleretic effect. It has been shown to directly activate the calcium-activated chloride channel TMEM16A (also known as ANO1) in cholangiocytes.[6] This activation leads to chloride secretion into the bile duct lumen, which in turn drives bicarbonate secretion through the AE2 anion exchanger, ultimately increasing bile flow and alkalinity. Notably, the therapeutic effects of this compound appear to be independent of major bile acid transporters such as the apical sodium-dependent bile acid transporter (ASBT).[6]

Importantly, and in contrast to other bile acid-based therapies like obeticholic acid, this compound has been shown to have minimal to no agonistic activity on the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[3] This distinct receptor interaction profile may contribute to its favorable safety and tolerability.

Signaling Pathways

The signaling pathway for this compound-induced biliary secretion is centered on the activation of TMEM16A. The proposed mechanism is as follows:

Norucholic_Acid_TMEM16A_Pathway cluster_bile_duct Bile Duct Lumen cluster_cholangiocyte Cholangiocyte Bile NCA This compound TMEM16A TMEM16A NCA->TMEM16A activates Cl_out Cl- TMEM16A->Cl_out efflux Cl_out->Bile AE2 AE2 HCO3_out HCO3- AE2->HCO3_out exchange HCO3_out->Bile Cl_in Cl- Cl_in->AE2 HCO3_in HCO3- HCO3_in->AE2

This compound-induced biliary secretion via TMEM16A.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in clinical trials for Primary Sclerosing Cholangitis (PSC). The data consistently demonstrate a dose-dependent improvement in biochemical markers of cholestasis and favorable effects on liver histology.

Phase II Clinical Trial in PSC
Treatment Group Placebo 500 mg/day 1,000 mg/day 1,500 mg/day
Mean Relative Change in ALP from Baseline +1.2%-12.3%-17.3%-26.0%
p-value vs. Placebo-p=0.029p=0.003p<0.0001
Reference: [2]
Phase III Clinical Trial in PSC (96-week analysis)
Endpoint Placebo (n=96) This compound 1,500 mg/day (n=205)
Primary Endpoint Achievement (Partial normalization of ALP and no worsening of fibrosis)4.2%15.1% (p=0.0048)
Improvement by at least 1 Ludwig Stage 10.5%25.2% (p=0.0217)
Worsening by at least 1 Ludwig Stage 40.4%20.3% (p=0.0069)
Primary Endpoint Achievement (without concomitant UDCA) 0.0%23.4% (p=0.0267)
References: [4][7][8][9]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Cholangiocytes

This protocol describes a two-step digestion method to isolate high-purity and high-viability primary cholangiocytes from mice.[6][10]

Materials:

  • Solution A (Perfusion Buffer)

  • Solution B (Digestion Buffer with Collagenase)

  • RPMI medium with DNase I

  • Anti-EpCAM antibody

  • Protein G magnetic beads

  • Cholangiocyte Culture Medium

  • Type I rat tail collagen

  • 70 µm cell strainer

Procedure:

  • Anesthetize the mouse and perfuse the liver via the inferior vena cava with 50 mL of Solution A, followed by 30 mL of Solution B at 37°C.

  • Mechanically dissociate the digested liver tissue and perform microdissection to isolate the biliary tree.

  • Mince the biliary tree and digest with shaking for 60 minutes at 37°C.

  • Pass the cell suspension through a 70 µm cell strainer and centrifuge to pellet the cells.

  • Purify cholangiocytes using immunomagnetic isolation with an anti-EpCAM antibody and Protein G beads.

  • Resuspend the purified cholangiocytes in Cholangiocyte Culture Medium and seed onto culture dishes coated with 1 mg/mL type I rat tail collagen.

  • Confirm the purity of the culture by immunostaining for the cholangiocyte-specific marker cytokeratin-19 (CK19).

Protocol 2: Whole-Cell Patch-Clamp Analysis of TMEM16A-Mediated Chloride Currents

This protocol outlines the procedure for measuring TMEM16A-mediated chloride currents in cultured cholangiocytes.[11]

Materials:

  • Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 2 MgCl2, 1 KH2PO4, 10 glucose, and 10 HEPES/NaOH (pH ~7.40).

  • Standard intracellular (pipette) solution (in mM): 130 KCl, 10 NaCl, 2 MgCl2, 10 HEPES-KOH, 0.5 CaCl2, and 1 EGTA (pH 7.3), with free [Ca2+] adjusted as needed.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (2-5 MΩ resistance).

Procedure:

  • Mount a coverslip with cultured cholangiocytes in a recording chamber perfused with the standard extracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cholangiocyte.

  • Apply a voltage-clamp protocol, typically stepping the membrane potential from a holding potential of -60 mV to various test potentials (e.g., -100 to +100 mV).

  • Record baseline currents.

  • Apply this compound to the extracellular solution and record the changes in chloride currents.

  • Data analysis involves constructing current-voltage (I-V) plots to determine the characteristics of the this compound-activated currents.

Protocol 3: siRNA-Mediated Knockdown of TMEM16A

This protocol describes the transient knockdown of TMEM16A expression in cultured cholangiocytes to assess its role in this compound's effects.[12][13]

Materials:

  • TMEM16A-specific siRNA and a non-targeting control siRNA.

  • Lipofectamine RNAiMAX or a similar transfection reagent.

  • Opti-MEM reduced-serum medium.

  • Cultured cholangiocytes at 70-80% confluency.

Procedure:

  • Dilute the siRNA in Opti-MEM.

  • Dilute the Lipofectamine RNAiMAX in Opti-MEM in a separate tube.

  • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-10 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.

  • Assess the knockdown efficiency by measuring TMEM16A mRNA (qRT-PCR) or protein (Western blot) levels.

  • Use the transfected cells in functional assays (e.g., patch-clamp or biliary secretion assays) to determine the impact of TMEM16A knockdown on the response to this compound.

Protocol 4: Luciferase Reporter Assay for FXR and TGR5 Activation

This protocol is for a cell-based assay to determine if this compound activates the nuclear receptor FXR or the G-protein coupled receptor TGR5.[14][15]

Materials:

  • HEK293 cells or another suitable cell line.

  • Expression plasmids for human FXR and TGR5.

  • A luciferase reporter plasmid containing response elements for FXR (e.g., IR-1) or TGR5 (e.g., CRE).

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System.

  • Known FXR agonist (e.g., GW4064) and TGR5 agonist (e.g., oleanolic acid) as positive controls.

Procedure:

  • Co-transfect the cells with the receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

  • After 24 hours, treat the cells with varying concentrations of this compound, positive controls, or vehicle control.

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Experimental Workflows

in_vitro_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis and Validation Isolate_Cholangiocytes Isolate and Culture Primary Cholangiocytes Treat_NCA Treat with this compound (Dose-Response) Isolate_Cholangiocytes->Treat_NCA Culture_Cells Culture Cholangiocyte Cell Line (e.g., H69) siRNA_Transfection Transfect Cells with TMEM16A or Control siRNA Culture_Cells->siRNA_Transfection siRNA_Transfection->Treat_NCA Validate_Knockdown Validate TMEM16A Knockdown (qPCR/Western Blot) siRNA_Transfection->Validate_Knockdown Patch_Clamp Whole-Cell Patch Clamp (Measure Cl- Currents) Treat_NCA->Patch_Clamp Bicarb_Secretion Measure Biliary Bicarbonate Secretion Treat_NCA->Bicarb_Secretion Analyze_Data Analyze Current-Voltage Relationships and Secretion Rates Patch_Clamp->Analyze_Data Bicarb_Secretion->Analyze_Data Compare_Results Compare NCA Effects in Control vs. Knockdown Cells Analyze_Data->Compare_Results Validate_Knockdown->Compare_Results

In vitro workflow for assessing this compound's effect on cholangiocytes.

Conclusion

This compound represents a significant advancement in the potential treatment of cholestatic liver diseases. Its unique mechanism of action, centered on the stimulation of bicarbonate-rich choleresis via TMEM16A activation and cholehepatic shunting, without significant FXR or TGR5 agonism, offers a targeted therapeutic approach. The robust quantitative data from clinical trials in PSC patients underscore its potential to improve key biochemical and histological parameters of the disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the management of cholestatic liver diseases. Continued research into the downstream effects of TMEM16A activation and the long-term clinical outcomes of this compound treatment will be crucial in fully realizing its promise for patients.

References

Methodological & Application

Application Note: Quantification of Norcholic Acid in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of norcholic acid in human plasma. Bile acids are crucial signaling molecules involved in cholesterol and glucose metabolism, making their accurate quantification essential for liver disease diagnostics and metabolic research.[1][2] This protocol employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation using a C18 reversed-phase column. Detection is achieved via a triple quadrupole mass spectrometer operating in negative electrospray ionization and Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Principle

Norcholic acid and a stable isotope-labeled internal standard (IS) are extracted from human plasma via protein precipitation with cold acetonitrile.[3][4] The resulting supernatant is injected into a UPLC system for chromatographic separation. The components are then ionized by negative mode electrospray ionization (ESI) and quantified using a tandem mass spectrometer set to MRM mode.[5] Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Standards: Norcholic Acid (CAS: 60696-62-0), Cholic Acid-2,2,4,4-d4 (CA-d4) or other suitable deuterated bile acid internal standard.[6][7]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Additives: Formic Acid (LC-MS Grade).

  • Plasma: Drug-free, charcoal-stripped human plasma for calibration standards.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

Instrumentation

  • UPLC System: A system capable of binary gradient elution at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP 5500, Agilent 6490, Waters Xevo TQ-S).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of Norcholic Acid and the internal standard (e.g., CA-d4) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Norcholic Acid stock solution in 50:50 methanol:water to create working solutions for calibration curve standards.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into charcoal-stripped human plasma to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation
  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in cold acetonitrile).[3][4]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.

UPLC-MS/MS Method

The chromatographic separation and mass spectrometric detection are performed using the parameters outlined in the tables below.

Table 1: UPLC Method Parameters

Parameter Value
Column Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm
Column Temperature 45°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient Elution | See Table 2 |

Table 2: UPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 95 5
1.0 0.4 70 30
8.0 0.4 30 70
8.1 0.4 5 95
9.0 0.4 5 95
9.1 0.4 95 5

| 10.0 | 0.4 | 95 | 5 |

Table 3: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas (CUR) 35 psi

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) DP (V) CE (V)
Norcholic Acid 392.3 392.3 100 -60 -35

| Cholic Acid-d4 (IS) | 411.3 | 411.3 | 100 | -65 | -35 |

Note: Unconjugated bile acids like norcholic acid often exhibit poor fragmentation. Therefore, a pseudo-MRM transition (monitoring the precursor ion as the product ion) typically provides the highest sensitivity and is recommended for quantification.[5][8] Collision Energy (CE) should be optimized to minimize signal loss while maintaining specificity. The internal standard should ideally be a stable isotope-labeled version of the analyte; if unavailable, a closely related and chromatographically resolved labeled compound is the best alternative.[6]

Data Presentation and Method Performance

The following table summarizes typical method validation performance parameters that should be achieved.

Table 5: Representative Method Validation Data

Parameter Typical Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[9]
Intra-day Precision (%CV) < 15%[10]
Inter-day Precision (%CV) < 15%[10]
Accuracy (% Bias) 85 - 115%[10]
Matrix Effect Monitored and compensated by IS

| Recovery | > 85% |

Experimental Workflow Diagram

The overall workflow from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard in Cold Acetonitrile (150 µL) sample->add_is precip 3. Vortex to Precipitate Protein add_is->precip centrifuge 4. Centrifuge (14,000 xg, 10 min, 4°C) precip->centrifuge supernatant 5. Transfer Supernatant for Analysis centrifuge->supernatant injection 6. Inject into UPLC-MS/MS supernatant->injection separation 7. Chromatographic Separation (C18 Reversed-Phase) injection->separation detection 8. MS/MS Detection (Negative ESI, MRM Mode) separation->detection quant 9. Quantification (Peak Area Ratio vs. Concentration) detection->quant

Caption: Workflow for Norucholic Acid Quantification.

References

Application Note: Solid-Phase Extraction of Norcholic Acid from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norcholic acid is a primary bile acid and a catabolite of cholesterol. Its quantification in urine is of significant interest in clinical and research settings for the study of various metabolic and liver-related disorders.[1][2] The complex matrix of urine necessitates a robust sample preparation method to ensure accurate and reproducible analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of bile acids from biological fluids, offering high recovery and removal of interfering substances.[5][6] This application note provides a detailed protocol for the solid-phase extraction of norcholic acid from human urine, along with performance data and a workflow diagram.

Principle of the Method

This method utilizes a reversed-phase SPE cartridge to retain norcholic acid and other bile acids from a pre-treated urine sample. The principle is based on the differential affinity of the analytes for the solid phase and the sample matrix. After loading the sample, interfering substances are washed away, and the purified norcholic acid is then eluted with an organic solvent. The subsequent analysis is performed by LC-MS/MS for sensitive and selective quantification.[4][5]

Experimental Protocols

Materials and Reagents
  • Norcholic Acid standard (analytical grade)

  • Internal Standard (e.g., isotope-labeled norcholic acid or another suitable bile acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Triethylamine sulfate (0.5 M)

  • Deionized water

  • Solid-Phase Extraction Cartridges: Octadecylsilane (ODS) bonded silica or a polymer-based sorbent like Evolute Express ABN.[2][7]

  • Human urine samples (store at -80°C until analysis)[3]

Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 14,000 x g for 20 minutes at 4°C to pellet any particulate matter.[3]

  • Transfer 200 µL of the supernatant to a clean tube.[3]

  • Spike the sample with an appropriate internal standard.

  • Adjust the pH of the urine sample to ≥8.5 with ammonium hydroxide.[3] Alternatively, for ODS cartridges, dilute the urine sample with an equal volume of 0.5 M triethylamine sulfate to improve recovery of conjugated bile acids.[7]

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of the pre-treatment solution (e.g., water adjusted to the same pH as the sample).

  • Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

    • A subsequent wash with a weak organic solvent mixture (e.g., 2 mL of 5% methanol in water) can be performed to remove less polar interferences.[2]

  • Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.

  • Elution: Elute the retained norcholic acid with 2 mL of methanol into a clean collection tube.[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water or acetonitrile).[1]

Automated Solid-Phase Extraction (Optional)

For high-throughput analysis, an automated SPE system such as the Biotage® Extrahera™ can be utilized with a 96-well plate format (e.g., Evolute Express ABN 30mg 96-well plate).[2] This approach significantly reduces sample preparation time and improves reproducibility.[2]

Data Presentation

The following tables summarize typical quantitative data for the analysis of bile acids, including norcholic acid, in urine using SPE followed by LC-MS/MS.

Table 1: Method Performance for Bile Acid Analysis in Urine

ParameterValueReference
Recovery Accuracy82 - 119%[2]
Limit of Detection (LOD)2 - 5 ng/mL[5]
Lower Limit of Quantification (LLOQ)5 ng/mL[8]
Dynamic Range5 - 5000 ng/mL[8]
Intra-day Precision (RSD)< 12%[2]
Inter-day Precision (RSD)< 20%[2]

Table 2: Example of Bile Acids Analyzed Simultaneously with Norcholic Acid

Bile AcidAbbreviation
Cholic acidCA
Chenodeoxycholic acidCDCA
Deoxycholic acidDCA
Glycocholic acidGCA
Taurocholic acidTCA
Glycoursodeoxycholic acidGUDCA
Tauroursodeoxycholic acidTUDCA
Norursodeoxycholic acidNorUDCA

This table is illustrative and the specific bile acids included in a panel can vary.[2]

Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine Urine Sample centrifuge Centrifugation (14,000 x g, 4°C) urine->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust pH Adjustment (pH ≥ 8.5) supernatant->ph_adjust load Load Sample ph_adjust->load condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge wash Wash (Water, 5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of norcholic acid from urine.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating norcholic acid from human urine for subsequent LC-MS/MS analysis. The protocol is adaptable for both manual and automated workflows, offering high recovery and precision suitable for research and clinical applications. The use of appropriate internal standards and careful optimization of each step are crucial for achieving accurate and reproducible quantification.

References

Application Notes and Protocols: In Vitro Cell Culture Models to Study Norucholic Acid Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norucholic acid (NorCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid. It is currently under investigation as a promising therapeutic agent for various liver diseases, including primary sclerosing cholangitis (PSC) and non-alcoholic steatohepatitis (NASH).[1] Its therapeutic potential stems from its unique physicochemical properties and biological activities, including anti-inflammatory, anti-fibrotic, and cytoprotective effects. A key mechanistic feature of this compound is its ability to undergo "cholehepatic shunting," a process where it is absorbed by cholangiocytes and re-secreted by hepatocytes, leading to increased bile flow and reduced concentration of toxic bile acids in the liver.[2]

These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols to investigate the cellular and molecular effects of this compound. The following sections will detail experimental setups to assess its impact on cell viability, migration, and key signaling pathways, including the farnesoid X receptor (FXR) and the mechanistic target of rapamycin complex 1 (mTORC1).

Data Presentation: Summary of this compound In Vitro Effects

The following tables summarize quantitative data on the effects of this compound in various in vitro assays. Please note that the data presented here is illustrative and may vary depending on the specific experimental conditions and cell lines used.

Cell LineAssayThis compound ConcentrationResultReference
Huh-7 (Hepatocellular Carcinoma)Cell Viability (MTT Assay)10 - 100 µMDose-dependent decrease in cell viabilityFictional Data
LM3 (Hepatocellular Carcinoma)Cell Viability (MTT Assay)10 - 100 µMDose-dependent decrease in cell viabilityFictional Data
RAW 264.7 (Macrophage)Cell Viability (MTT Assay)1 - 200 µg/mLNo significant cytotoxicity observed[3]
Huh-7Transwell Migration Assay50 µM~40% inhibition of cell migrationFictional Data
LM3Transwell Migration Assay50 µM~55% inhibition of cell migrationFictional Data
HepG2 (Hepatocellular Carcinoma)FXR Luciferase Reporter Assay10 µM~2.5-fold increase in FXR activationFictional Data
RAW 264.7LPS-induced TNF-α Secretion100 µg/mL~60% reduction in TNF-α levelsFictional Data
RAW 264.7LPS-induced IL-6 Secretion100 µg/mL~75% reduction in IL-6 levelsFictional Data

Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[4][5]

Materials:

  • Cell line of interest (e.g., Huh-7, LM3, HepG2, RAW 264.7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 1 µM to 200 µM. Include a vehicle control (DMSO) and a negative control (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell Migration Assessment: Transwell Migration Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Principle: The Transwell assay uses a permeable membrane insert to create two chambers. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane to the lower chamber is quantified to assess migratory potential.

Materials:

  • Cancer cell line (e.g., Huh-7, LM3)

  • Serum-free medium and complete medium (with 10% FBS as a chemoattractant)

  • This compound

  • 24-well Transwell inserts (8.0 µm pore size)

  • Crystal violet staining solution (0.1% in 20% methanol)

  • Cotton swabs

  • Inverted microscope

Protocol:

  • Culture cells to 70-80% confluency and then serum-starve for 18-24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 600 µL of complete medium (with 10% FBS) to the lower wells of a 24-well plate.

  • In the upper chamber of the Transwell inserts, add 100 µL of the cell suspension.

  • Add this compound at desired final concentrations (e.g., 10, 25, 50 µM) to the upper chamber. Include a vehicle control.

  • Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Gently wash the inserts with PBS and allow them to air dry.

  • Count the migrated cells in several random fields under an inverted microscope.

  • Quantify the results and express them as a percentage of the control.

Farnesoid X Receptor (FXR) Activation: Luciferase Reporter Assay

Objective: To determine if this compound can activate the farnesoid X receptor (FXR).

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Cells are co-transfected with this reporter plasmid and an FXR expression plasmid. If this compound activates FXR, the receptor will bind to the FXRE and drive the expression of luciferase, which can be measured by a luminometer.[6][7][8][9]

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2)

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Express the results as fold activation relative to the vehicle control.

mTORC1 Signaling Pathway Analysis: Western Blotting

Objective: To investigate the effect of this compound on the mTORC1 signaling pathway.

Principle: Western blotting is used to detect the phosphorylation status of key downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A change in the phosphorylation of these proteins indicates modulation of mTORC1 activity.[10]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a specified time.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Anti-inflammatory Activity Assessment in Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory cytokines like TNF-α and IL-6. The ability of this compound to inhibit the production of these mediators is a measure of its anti-inflammatory potential.[1][11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and an untreated control group.

  • After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO production.

  • TNF-α and IL-6 Measurement: Use commercially available ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

  • Express the results as a percentage of the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathway Diagram

Norucholic_Acid_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NorCA This compound FXR_mem FXR (Cytosolic) NorCA->FXR_mem Activates mTORC1_path Upstream Activators NorCA->mTORC1_path Inhibits FXR_nuc FXR (Nuclear) FXR_mem->FXR_nuc Translocates mTORC1 mTORC1 mTORC1_path->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synth Protein Synthesis p70S6K->Protein_Synth fourEBP1->Protein_Synth FXRE FXRE FXR_nuc->FXRE Binds Gene_Expression Target Gene Expression FXRE->Gene_Expression Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: this compound Signaling Pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Treatment with This compound culture->treatment viability Cell Viability (MTT Assay) treatment->viability migration Cell Migration (Transwell Assay) treatment->migration signaling Signaling Pathway Analysis (Western Blot / Reporter Assay) treatment->signaling inflammation Anti-inflammatory Assay (ELISA / Griess Assay) treatment->inflammation data_collection Data Collection (Spectrophotometry, Microscopy, Luminometry, Imaging) viability->data_collection migration->data_collection signaling->data_collection inflammation->data_collection quantification Quantification & Normalization data_collection->quantification interpretation Interpretation of Results quantification->interpretation end End: Conclusion interpretation->end

Caption: General Experimental Workflow.

References

Application Note: Quantification of Norucholic Acid in Biological Matrices using Deuterated Norucholic Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of norcholic acid (NorCA) in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates deuterated norcholic acid as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This approach is ideal for researchers in drug development and various scientific fields investigating the role of bile acids in health and disease.

Introduction

Norcholic acid is a C23 bile acid that has been identified as a potential biomarker and signaling molecule in various physiological and pathophysiological processes. Accurate and precise quantification of norcholic acid in biological matrices is crucial for understanding its biological function. The use of a stable isotope-labeled internal standard, such as deuterated norcholic acid, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby compensating for potential analytical variability.[1][2] This document provides a detailed protocol for the extraction and quantification of norcholic acid using a deuterated internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Norcholic Acid standard

  • Deuterated Norucholic Acid (Internal Standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Ammonium acetate

  • Biological matrix (e.g., human plasma, serum)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from plasma or serum samples.[3][4]

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 20 µL of the deuterated norcholic acid internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60% mobile phase A: 40% mobile phase B).

  • Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically used for the separation of bile acids.[5]

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid
Flow Rate 0.65 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 0.0 min: 40% B7.5 min: 70% B7.6 min: 98% B9.0 min: 98% B9.1 min: 40% B10.0 min: 40% B
Mass Spectrometry (MS) Conditions

Mass spectrometry is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6][7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500 °C
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of individual standards. A representative transition for a norcholic acid-like compound would be monitored.

Note on MRM Transitions: The specific MRM transitions (precursor ion -> product ion) and collision energies for norcholic acid and its deuterated internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For unconjugated bile acids, it is common to monitor the transition of the precursor ion to itself due to limited fragmentation.[6]

Data Presentation

The following tables represent typical validation data for a bile acid quantification assay using LC-MS/MS with a deuterated internal standard. The exact values would need to be determined experimentally for a method using deuterated norcholic acid.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Norcholic Acid1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 15< 1585 - 115
Medium50< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery

AnalyteMatrixRecovery (%)
Norcholic AcidPlasma/Serum> 85

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Serum) add_is Add Deuterated This compound (IS) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of norcholic acid.

Norcholic Acid Signaling Pathway in Hepatocellular Carcinoma

signaling_pathway NorCA Norcholic Acid (NorCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR inhibits SHP Small Heterodimer Partner (SHP) FXR->SHP activates PDL1 Programmed Death-Ligand 1 (PD-L1) SHP->PDL1 inhibits TumorProgression Tumor Progression PDL1->TumorProgression ImmuneEscape Immune Escape PDL1->ImmuneEscape

Caption: Norcholic acid signaling in hepatocellular carcinoma.[5][6]

Conclusion

The described LC-MS/MS method using deuterated norcholic acid as an internal standard provides a reliable and sensitive approach for the quantification of norcholic acid in biological matrices. This methodology is a valuable tool for researchers investigating the role of this bile acid in various biological systems and disease states. The use of a stable isotope-labeled internal standard is critical for achieving the high-quality data required in drug development and clinical research.

References

Application Notes and Protocols for Norucholic Acid Extraction from Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norucholic acid (NCA), also known as 24-nor-ursodeoxycholic acid (norUDCA), is a modified bile acid currently under investigation as a therapeutic agent for immune-mediated and cholestatic liver diseases, such as primary sclerosing cholangitis (PSC). Its mechanism of action involves the "cholehepatic shunt" pathway and modulation of immune responses, including T-cell signaling. Accurate quantification of this compound in fecal samples is crucial for pharmacokinetic studies, understanding its metabolism by the gut microbiota, and assessing its therapeutic efficacy. This document provides a detailed protocol for the extraction of this compound from human fecal samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol outlines a robust method for the extraction of this compound from fecal samples, adapted from validated procedures for bile acid analysis. The method is designed to ensure high recovery and reproducibility, making it suitable for clinical and research applications.

1. Sample Preparation

The initial handling and preparation of fecal samples are critical for accurate and reproducible results. It is recommended to use wet (fresh or frozen) fecal samples, as they have been shown to provide better extraction efficiency and repeatability compared to dried samples.

  • For Wet Feces:

    • Thaw frozen fecal samples at room temperature.

    • Homogenize the entire fecal sample to ensure uniformity.

    • Accurately weigh approximately 100-200 mg of the homogenized sample into a 2 mL screw-top microcentrifuge tube.

    • It is advisable to prepare a separate aliquot of the fecal homogenate to determine the water content by freeze-drying, allowing for the final results to be expressed per dry weight.

  • For Lyophilized (Freeze-Dried) Feces:

    • Lyophilize the fecal sample until a constant weight is achieved.

    • Thoroughly pulverize the lyophilized stool into a fine, homogenous powder using a mortar and pestle or a bead beater.

    • Weigh approximately 10-20 mg of the powdered sample into a screw-capped glass tube.

2. Extraction

An alkaline ethanol-based extraction is effective for recovering a broad range of bile acids, including this compound.

  • To the weighed fecal sample, add 1.0 mL of ice-cold extraction solvent. A highly effective solvent is a 5% ammonium-ethanol aqueous solution. Alternatively, 95% ethanol containing 0.1 N NaOH can be used. The addition of a base like ammonium hydroxide or sodium hydroxide helps to improve the extraction efficiency by reducing the binding of bile acids to proteins.

  • Add an appropriate internal standard solution. Deuterated standards (e.g., d4-TCDCA, d4-CDCA, d4-LCA, d4-DCA) are recommended to correct for extraction losses and matrix effects during analysis.

  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

  • Secure the tubes on a shaker and agitate for 30 minutes at 4°C.

  • Centrifuge the samples at a high speed (e.g., 21,000 x g) for 20 minutes at 4°C to pellet the solid fecal matter.

  • Carefully collect the supernatant and transfer it to a clean tube.

3. Purification (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the crude extract and to concentrate the bile acids before instrumental analysis.

  • Condition a C18 SPE cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample: Apply the supernatant from the extraction step onto the conditioned C18 cartridge.

  • Wash the cartridge:

    • Wash with 20 mL of water to remove polar impurities.

    • A subsequent wash with 10 mL of hexane can be performed to remove neutral lipids.

  • Elute the bile acids: Elute the retained bile acids from the cartridge with 5 mL of methanol.

  • Dry the eluate: Dry the eluted fraction under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the extract: Reconstitute the dried residue in a solvent suitable for the analytical method, such as 50% ethanol or a mobile phase-matching solution, for subsequent LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods.

ParameterValueSource
Recovery 80.05–120.83%
89.1% to 100.2% (for SPE)
Coefficient of Variation (CV) 0.01–9.82%
Limit of Detection (LOD) 0.01–0.24 μg/kg
2.5 to 15 nM
Limit of Quantification (LOQ) 0.03–0.81 μg/kg

Mandatory Visualizations

Experimental Workflow Diagram

Norucholic_Acid_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification (SPE) cluster_analysis 4. Analysis FecalSample Fecal Sample (Wet/Lyophilized) Homogenization Homogenization FecalSample->Homogenization Weighing Weighing Homogenization->Weighing AddSolvent Add Alkaline Ethanol & Internal Standards Weighing->AddSolvent Vortex Vortex AddSolvent->Vortex Shake Shake (30 min, 4°C) Vortex->Shake Centrifuge Centrifuge (21,000 x g, 20 min, 4°C) Shake->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LoadSample Load Supernatant CollectSupernatant->LoadSample ConditionSPE Condition C18 SPE Cartridge ConditionSPE->LoadSample WashSPE Wash (Water & Hexane) LoadSample->WashSPE Elute Elute (Methanol) WashSPE->Elute Dry Dry Down (Nitrogen) Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Norucholic_Acid_Signaling cluster_cell T Helper 17 (Th17) Cell NorucholicAcid This compound mTORC1 mTORC1 Signaling NorucholicAcid->mTORC1 inhibits Treg Regulatory T cell (Treg) Formation NorucholicAcid->Treg promotes GlutamineMetabolism Glutamine Metabolism & Glycolysis mTORC1->GlutamineMetabolism promotes PathogenicTh17 Pathogenic Th17 Effector Function GlutamineMetabolism->PathogenicTh17 drives PathogenicTh17->Treg transdifferentiation

Application Notes and Protocols: Norucholic Acid as a Therapeutic Candidate for Primary Sclerosing Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease characterized by inflammation, fibrosis, and stricturing of the intra- and extrahepatic bile ducts.[1][2] There is currently no approved medical therapy that has been shown to alter the disease course, and liver transplantation remains the only effective treatment for end-stage disease.[2][3] Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened analogue of ursodeoxycholic acid (UDCA) that has emerged as a promising therapeutic agent for PSC.[1][4] Unlike UDCA, NCA is resistant to amidation, which allows it to undergo cholehepatic shunting, a process of repeated absorption and secretion by cholangiocytes and hepatocytes.[2][5] This unique property, along with its anti-inflammatory and anti-fibrotic effects, forms the basis of its therapeutic potential in PSC.[2]

These application notes provide an overview of the current understanding of this compound's mechanism of action and summarize key clinical trial data. Furthermore, a detailed protocol for the quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided to support pharmacokinetic and pharmacodynamic studies in clinical and preclinical research.

Data Presentation: Summary of Clinical Trial Data for this compound in PSC

Recent clinical trials have provided significant evidence for the therapeutic potential of this compound in patients with PSC. The following tables summarize the key findings from Phase II and Phase III studies.

Table 1: Phase II Clinical Trial Results (12-week treatment)[4]
Dosage of norUDCAMean Relative Change in Alkaline Phosphatase (ALP) Levelsp-value (compared to placebo)
500 mg/day-12.3%0.029
1,000 mg/day-17.3%0.003
1,500 mg/day-26.0%<0.0001
Placebo+1.2%-
Table 2: Phase III Clinical Trial (NUC-5) Results (96-week analysis)[2][5]
EndpointThis compound (1,500 mg/day)Placebop-value
Primary Endpoint
Partial normalization of ALP (<1.5 x ULN) and no worsening of histology (Ludwig classification)15.1%4.2%0.0048
Key Secondary Endpoint
Partial normalization of ALP (<1.5 x ULN) and no worsening of histology (modified Nakanuma staging)15.1%5.1%0.0086
Histological Improvement
Improvement by at least 1 Ludwig stage25.2%10.5%0.0217
Worsening by at least 1 Ludwig stage20.3%40.4%0.0069

Experimental Protocols

Quantification of this compound in Human Serum by LC-MS/MS

This protocol describes a general method for the quantitative analysis of this compound in human serum. This method is based on established protocols for the analysis of bile acids and can be adapted and validated for specific research needs.

1. Principle

This method utilizes protein precipitation to extract this compound from serum, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

2. Materials and Reagents

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (e.g., d4-norucholic acid)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human serum (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an HPLC vial.

  • Add 200 µL of water to the supernatant in the vial and cap securely.

5. LC-MS/MS Analysis

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid

    • Flow Rate: 0.65 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 50 °C

    • Gradient:

      • 0.0 min: 40% B

      • 7.5 min: 70% B

      • 7.6 min: 98% B

      • 9.0 min: 98% B

      • 9.1 min: 40% B

      • 10.0 min: End of run

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions: To be determined by infusing pure this compound and its internal standard to identify the precursor and product ions.

6. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in PSC are believed to be multifactorial, involving cholehepatic shunting, stimulation of cholangiocyte secretion, and anti-inflammatory and anti-fibrotic actions.

Cholehepatic Shunting and Bicarbonate-Rich Hypercholeresis

This compound's resistance to amidation allows it to be efficiently reabsorbed by cholangiocytes from the bile and transported back to hepatocytes for resecretion. This "cholehepatic shunting" creates a high concentration of NCA in the biliary tree, where it stimulates the secretion of bicarbonate ions into the bile. This bicarbonate-rich fluid flushes the bile ducts, diluting toxic bile acids and protecting cholangiocytes from injury.

G cluster_hepatocyte Hepatocyte cluster_bile_duct Bile Duct Lumen cluster_cholangiocyte Cholangiocyte Hepatocyte_NCA This compound (from blood) Hepatocyte_Secretion Secretion into Bile Hepatocyte_NCA->Hepatocyte_Secretion Bile_NCA This compound in Bile Hepatocyte_Secretion->Bile_NCA Cholangiocyte_Reabsorption Reabsorption of This compound Bile_NCA->Cholangiocyte_Reabsorption Cholangiocyte_Reabsorption->Hepatocyte_NCA Cholangiocyte_Bicarbonate Bicarbonate Secretion Cholangiocyte_Reabsorption->Cholangiocyte_Bicarbonate stimulates Cholangiocyte_Bicarbonate->Bile_NCA flushes duct G NCA This compound PPARg PPARγ Activation NCA->PPARg potential activation Inflammation Inflammation NCA->Inflammation inhibits HSC_Activation Hepatic Stellate Cell Activation PPARg->HSC_Activation inhibits Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Inflammation->HSC_Activation promotes G Start Start: Serum Sample Collection Sample_Prep Sample Preparation: Protein Precipitation Start->Sample_Prep LC_Separation LC Separation: C18 Reverse-Phase Sample_Prep->LC_Separation MS_Detection MS/MS Detection: SRM Mode LC_Separation->MS_Detection Data_Analysis Data Analysis: Quantification MS_Detection->Data_Analysis End End: Concentration Determined Data_Analysis->End

References

Application Notes and Protocols for Norucholic Acid in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, encompassing a spectrum of diseases from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Currently, there are no approved pharmacological therapies for NAFLD or NASH, making the exploration of new therapeutic agents a priority.[1] Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened homolog of ursodeoxycholic acid (UDCA).[1] It is currently under investigation as a promising therapeutic candidate for various liver diseases, including NASH.[2]

Mechanism of Action

While the precise mechanisms of this compound in the context of NAFLD are still under active investigation, preclinical and clinical studies suggest a multi-faceted mode of action. Unlike its parent compound UDCA, this compound is resistant to amidation, which allows it to undergo a process called "cholehepatic shunting".[3] This process leads to its enrichment in the liver, where it can exert direct therapeutic effects on both parenchymal and non-parenchymal cells.[1]

The proposed mechanisms of action of this compound in NAFLD/NASH include:

  • Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties.[1] This is crucial in NASH, where lobular inflammation is a key pathological feature.

  • Anti-fibrotic Activity: Preclinical studies have demonstrated the anti-fibrotic potential of this compound, suggesting it may halt or reverse the progression of liver scarring, a critical determinant of long-term outcomes in NASH.[1]

  • Modulation of Lipid Metabolism: this compound has been found to inhibit the expression of key regulators of lipid synthesis, such as Fatty Acid Synthase (FasN), Sterol Regulatory Element-Binding Protein (SREBP), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This suggests a direct role in reducing hepatic steatosis.

  • Improvement of Bile Flow: this compound is believed to improve the flow of bile, which can help to reduce the accumulation of toxic bile acids in the liver.[2]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data on the effects of this compound in both preclinical models and human clinical trials related to liver disease. It is important to note that while clinical data in NAFLD/NASH is emerging, detailed quantitative data from preclinical NAFLD/NASH-specific models is limited in the public domain. The preclinical data presented below is from a genetic mouse model of steatohepatitis (NEMOΔhepa), which shares pathological features with NASH.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Steatohepatitis (NEMOΔhepa)

ParameterControl (Untreated)This compound TreatedPercentage ChangeReference
Gene Expression (Lipogenesis)
FasN mRNABaselineSignificantly DecreasedNot Specified[1]
SREBP mRNABaselineSignificantly DecreasedNot Specified[1]
PPARγ mRNABaselineSignificantly DecreasedNot Specified[1]
Fibrosis Markers
Periductal FibrosisPresentSignificantly ImprovedNot Specified[1]
Liver Hydroxyproline ContentBaselineSignificantly ReducedNot Specified[1]
Procollagen I mRNABaselineSignificantly ReducedNot Specified[1]
Procollagen III mRNABaselineSignificantly ReducedNot Specified[1]
α-SMA ExpressionPresentSignificantly ReducedNot Specified[1]

Table 2: Clinical Efficacy of this compound in Patients with NAFLD (Phase 2a Study)

ParameterPlaceboThis compound (1500 mg/day)p-valueReference
Liver Enzymes
Serum ALT (Alanine Aminotransferase)Not SpecifiedDose-dependent decrease<0.05[1]

Table 3: Clinical Efficacy of this compound in Patients with Primary Sclerosing Cholangitis (PSC) (Phase 3 NUC-5 Trial - 96 Week Analysis)

ParameterPlaceboThis compound (1500 mg/day)p-valueReference
Combined Primary Endpoint
Partial ALP normalization & no worsening of histology4.2%15.1%0.0048[3][4]
Histological Improvement
Improvement by at least 1 Ludwig stage10.5%25.2%0.0217[3][4]
Histological Worsening
Worsening by at least 1 Ludwig stage40.4%20.3%0.0069[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound in NAFLD and typical experimental workflows for its evaluation.

Norucholic_Acid_Signaling_Pathway cluster_Hepatocyte Hepatocyte Norucholic_Acid This compound Cholehepatic_Shunting Cholehepatic Shunting Norucholic_Acid->Cholehepatic_Shunting Lipid_Metabolism Lipid Metabolism Modulation Norucholic_Acid->Lipid_Metabolism Anti_inflammatory_effect Anti-inflammatory Effect Norucholic_Acid->Anti_inflammatory_effect Anti_fibrotic_effect Anti-fibrotic Effect Norucholic_Acid->Anti_fibrotic_effect Increased_Bile_Flow Increased Bile Flow Cholehepatic_Shunting->Increased_Bile_Flow SREBP SREBP Lipid_Metabolism->SREBP Inhibits FasN FasN Lipid_Metabolism->FasN Inhibits PPARg PPARγ Lipid_Metabolism->PPARg Inhibits Hepatic_Steatosis Hepatic Steatosis SREBP->Hepatic_Steatosis FasN->Hepatic_Steatosis PPARg->Hepatic_Steatosis Inflammation Inflammation Fibrosis Fibrosis Anti_inflammatory_effect->Inflammation Reduces Anti_fibrotic_effect->Fibrosis Reduces

Caption: Proposed mechanism of this compound in ameliorating NAFLD/NASH.

In_Vivo_Experimental_Workflow start Start: C57BL/6J Mice diet Induce NAFLD/NASH (e.g., High-Fat Diet for 12-16 weeks) start->diet treatment Treatment Groups: 1. Vehicle Control 2. This compound (e.g., 10-30 mg/kg/day) diet->treatment monitoring Monitor Body Weight, Food Intake, Glucose Tolerance treatment->monitoring endpoint Endpoint Analysis (after 4-8 weeks treatment) monitoring->endpoint serum Serum Analysis: ALT, AST, Lipids endpoint->serum liver_tissue Liver Tissue Analysis endpoint->liver_tissue histology Histology (H&E, Sirius Red) NAFLD Activity Score (NAS) liver_tissue->histology biochemistry Biochemistry: Triglycerides, Cholesterol liver_tissue->biochemistry gene_expression Gene Expression (qPCR/RNA-seq): Inflammatory & Fibrotic Markers liver_tissue->gene_expression

Caption: Workflow for in vivo evaluation of this compound in a diet-induced NAFLD model.

In_Vitro_Experimental_Workflow start Start: Primary Human Hepatocytes or HepG2 Cells steatosis_induction Induce Steatosis: Palmitic Acid (e.g., 200 µM) & Oleic Acid (e.g., 400 µM) for 24h start->steatosis_induction treatment Treatment Groups: 1. Vehicle Control (e.g., DMSO) 2. This compound (e.g., 10-100 µM) steatosis_induction->treatment incubation Incubate for 24-48 hours treatment->incubation endpoint Endpoint Analysis incubation->endpoint lipid_accumulation Lipid Accumulation: Oil Red O Staining & Quantification endpoint->lipid_accumulation cytotoxicity Cytotoxicity Assay (e.g., LDH release) endpoint->cytotoxicity gene_expression Gene Expression (qPCR): Lipogenic & Inflammatory Genes endpoint->gene_expression

Caption: Workflow for in vitro assessment of this compound's anti-steatotic effects.

Experimental Protocols

In Vivo Model: High-Fat Diet-Induced NAFLD in Mice

Objective: To evaluate the efficacy of this compound in a diet-induced mouse model of NAFLD/NASH.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-Fat Diet (HFD), e.g., 60% kcal from fat

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing, blood collection, and tissue processing.

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • NAFLD Induction:

    • Divide mice into two main groups: Control diet and High-Fat Diet (HFD).

    • Feed the HFD group with the high-fat diet for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. The control group continues on the standard chow diet.

  • Treatment:

    • After the induction period, randomly divide the HFD-fed mice into two subgroups:

      • HFD + Vehicle

      • HFD + this compound

    • Administer this compound (e.g., 10-30 mg/kg body weight) or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) at the end of the treatment period to assess insulin sensitivity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • Serum Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.

    • Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Prepare sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate fibrosis.

    • Hepatic Lipid Content: Homogenize a portion of the liver and measure triglyceride and cholesterol content using commercially available kits.

    • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).

In Vitro Model: Free Fatty Acid-Induced Steatosis in Hepatocytes

Objective: To assess the direct effects of this compound on lipid accumulation in hepatocytes.

Materials:

  • Primary human hepatocytes or HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Palmitic acid

  • Oleic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • This compound

  • Vehicle (e.g., DMSO)

  • Oil Red O staining solution

  • LDH cytotoxicity assay kit

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Culture: Culture primary hepatocytes or HepG2 cells in a suitable culture medium until they reach 70-80% confluency.

  • Preparation of Fatty Acid Solution:

    • Prepare a stock solution of palmitic acid (e.g., 100 mM in ethanol) and oleic acid (e.g., 200 mM in ethanol).

    • To prepare the working solution, complex the fatty acids with BSA. For example, add the fatty acid stock solutions to a pre-warmed (37°C) solution of 10% BSA in serum-free medium to achieve the desired final concentrations (e.g., 200 µM palmitic acid and 400 µM oleic acid).

  • Induction of Steatosis:

    • Wash the cells with PBS and then incubate with the fatty acid-BSA complex solution for 24 hours to induce lipid accumulation.

  • Treatment:

    • After the steatosis induction, replace the medium with fresh medium containing either vehicle (e.g., DMSO, typically <0.1%) or different concentrations of this compound (e.g., 10, 50, 100 µM).

    • Incubate the cells for an additional 24-48 hours.

  • Endpoint Analysis:

    • Lipid Accumulation:

      • Wash the cells with PBS and fix with 10% formalin.

      • Stain the intracellular lipid droplets with Oil Red O solution.

      • After washing, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid accumulation.

      • Visualize and capture images using a microscope.

    • Cytotoxicity: Collect the cell culture supernatant and measure the release of lactate dehydrogenase (LDH) using a commercial kit to assess cell viability.

    • Gene Expression Analysis: Lyse the cells to extract total RNA. Perform reverse transcription and qPCR to analyze the expression of genes involved in lipogenesis (e.g., SREBF1, FASN) and inflammation (e.g., TNF, IL6).

Conclusion

This compound represents a promising therapeutic agent for NAFLD and NASH with a multifaceted mechanism of action that addresses key pathological features of the disease, including steatosis, inflammation, and fibrosis. The provided application notes, data summaries, and experimental protocols offer a framework for researchers to further investigate the therapeutic potential and underlying molecular mechanisms of this compound in the context of non-alcoholic fatty liver disease. Further preclinical studies in relevant diet-induced NAFLD/NASH models are warranted to fully elucidate its efficacy and mechanism of action before broader clinical application.

References

Norucholic Acid: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), in recent clinical studies. The information is intended to guide researchers and professionals in the design and execution of future clinical trials.

Dosage and Administration in Clinical Trials

This compound has been investigated in several clinical trials for chronic liver diseases, primarily Primary Sclerosing Cholangitis (PSC), Non-alcoholic Steatohepatitis (NASH), and Primary Biliary Cholangitis (PBC). The administration protocols have varied in dosage, formulation, and frequency depending on the indication and phase of the study.

Table 1: Summary of this compound Dosage and Administration in Clinical Trials
IndicationStudy PhaseDosageFormulationAdministration Schedule
Primary Sclerosing Cholangitis (PSC) Phase III (NUC-5)1500 mg/day[1][2][3]250 mg capsules[4]Six capsules taken daily[4][5]
Phase II500 mg/day, 1000 mg/day, 1500 mg/day[6]Capsules[7]Once daily[2]
Non-alcoholic Steatohepatitis (NASH) Phase IIb1000 mg/day, 1500 mg/day[4]Film-coated tablets[4]Three tablets once daily[4]
Phase II500 mg/day, 1500 mg/day[7]Capsules[7]Once daily[7]
Primary Biliary Cholangitis (PBC) Phase II1000 mg/day, 1500 mg/day[8]500 mg tablets[8]Two or three tablets once daily[8]

Experimental Protocols in Clinical Trials

The following sections detail the methodologies employed in key clinical studies of this compound.

Phase III Study in Primary Sclerosing Cholangitis (NUC-5 Trial)

Objective: To evaluate the efficacy and safety of 1500 mg/day this compound compared to placebo in patients with PSC.[1][2]

Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group Phase III trial.[1][3][9]

Patient Population: 301 patients with a verified diagnosis of PSC.[1][3]

Inclusion Criteria:

  • Signed informed consent.[9]

  • Verified diagnosis of Primary Sclerosing Cholangitis.[9]

  • Available liver biopsy for review.[9]

  • If pre-treated with ursodeoxycholic acid (UDCA), the patient must be on a stable dose not exceeding 20mg/kg of body weight.[9]

  • Patients with or without concomitant Inflammatory Bowel Disease (IBD).[9]

Exclusion Criteria:

  • History or presence of other concomitant liver diseases.[9]

  • Presence of Cholangiocarcinoma.[9]

  • Secondary causes of Sclerosing Cholangitis.[9]

  • Small Duct Cholangitis in the absence of large duct disease.[9]

  • Any known relevant infectious disease.[9]

  • Abnormal renal function.[9]

  • Any active malignant disease.[9]

  • Known intolerance or hypersensitivity to the study drug.[9]

Treatment Protocol:

  • Investigational Arm: 1500 mg this compound per day, administered as six 250 mg capsules.[1][4]

  • Control Arm: Placebo capsules identical in appearance to the investigational drug.[2]

  • Duration: The total treatment duration is 192 weeks (four years), with a primary analysis after 96 weeks.[1][3] An optional 72-week open-label extension with this compound is available to patients completing the double-blind phase.[3]

Primary Endpoint: A composite of partial normalization of serum alkaline phosphatase (ALP) levels and no worsening of the disease stage as determined by the Ludwig stage on histology.[1][2]

Secondary Endpoints: Assessment of safety and tolerability (adverse events, laboratory parameters) and quality of life.[2]

Phase IIb Study in Non-alcoholic Steatohepatitis

Objective: To compare the efficacy of two different doses of this compound (1000 mg/day and 1500 mg/day) against a placebo in resolving NASH and improving liver fibrosis.[4]

Study Design: A Phase IIb, double-blind, randomized, placebo-controlled trial.[4]

Treatment Protocol:

  • Investigational Arms:

    • 1000 mg this compound per day, administered as three film-coated tablets once daily.[4]

    • 1500 mg this compound per day, administered as three film-coated tablets once daily.[4]

  • Control Arm: Placebo tablets.[4]

  • Duration: 72 weeks of treatment.[4]

Mechanism of Action and Signaling Pathways

This compound is a synthetic analogue of ursodeoxycholic acid.[5] Its proposed mechanism of action involves several pathways that contribute to its anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][3]

Cholehepatic Shunting: A key feature of this compound is its resistance to amidation, which allows it to be absorbed from the bile by cholangiocytes and re-secreted into the bile by hepatocytes. This process, known as cholehepatic shunting, is thought to "flush" the bile ducts, preventing the accumulation of toxic bile acids and subsequent liver damage.[3][5]

Immunomodulation: Recent studies have revealed that this compound can modulate the immune response, particularly by targeting T helper-type-like 17 (T H 17) cells. It has been shown to attenuate the glutamine-mTORC1-glycolysis signaling axis, which in turn restrains the effector function of pathogenic T H 17 cells and promotes their transdifferentiation into regulatory T cells (Tregs).[10][11][12] This action helps to reduce inflammation in the liver and intestines.

Bile Flow Stimulation: this compound has been found to activate the TMEM16A chloride ion channel in the cells lining the bile ducts.[13] This activation increases secretion, leading to enhanced bile flow and further contributing to its anti-cholestatic effects.[13]

Diagram 1: Proposed Signaling Pathway of this compound in T H 17 Cells

Norucholic_Acid_TH17_Signaling cluster_Cell T Helper 17 (TH17) Cell Norucholic_Acid This compound Glutamine_Glycolysis Glutamine-mTORC1-Glycolysis Signaling Axis Norucholic_Acid->Glutamine_Glycolysis Attenuates Treg_Formation Regulatory T Cell (Treg) Formation Norucholic_Acid->Treg_Formation Promotes mTORC1 mTORC1 Pathogenic_Function Pathogenic Effector Function mTORC1->Pathogenic_Function Promotes Glutamine_Glycolysis->mTORC1 Activates Glutamine_Glycolysis->Pathogenic_Function Promotes

Caption: this compound's impact on TH17 cell signaling.

Diagram 2: Experimental Workflow for a Phase III Clinical Trial of this compound

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_NCA Treatment Arm: This compound (1500 mg/day) Randomization->Treatment_NCA Treatment_Placebo Control Arm: Placebo Randomization->Treatment_Placebo Follow_Up Follow-up and Data Collection (96 weeks) Treatment_NCA->Follow_Up Treatment_Placebo->Follow_Up Primary_Analysis Primary Endpoint Analysis Follow_Up->Primary_Analysis Continued_Treatment Continued Double-Blind Treatment (to 192 weeks) Primary_Analysis->Continued_Treatment Open_Label_Extension Optional Open-Label Extension Continued_Treatment->Open_Label_Extension

References

Synthesis of Norucholic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (nor-UDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid (UDCA).[1] It is currently under investigation as a promising therapeutic agent for various cholestatic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[1][2][3] The therapeutic potential of this compound lies in its ability to undergo cholehepatic shunting, a process where it is absorbed by cholangiocytes and re-secreted by hepatocytes, leading to a bicarbonate-rich bile flow that protects the liver from injury.[2][4] Additionally, this compound has demonstrated anti-inflammatory and anti-fibrotic properties.[5]

This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes. The primary synthesis route detailed is based on the one-carbon degradation of the side chain of ursodeoxycholic acid, a method established by Schteingart and Hofmann. An alternative synthesis pathway involving oxidation and reduction is also briefly described. Furthermore, this guide includes protocols for the purification and characterization of the synthesized this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C23H38O4[6][7]
Molecular Weight 378.5 g/mol [6]
IUPAC Name (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid[6]
Synonyms norursodeoxycholic acid, nor-UDCA, 24-norursodeoxycholic acid[6]

Synthesis of this compound

Method 1: One-Carbon Degradation of Ursodeoxycholic Acid

This method, adapted from Schteingart and Hofmann, involves a three-step process: formylation of the hydroxyl groups of ursodeoxycholic acid, a "second order" Beckmann rearrangement to form a nitrile intermediate, and subsequent alkaline hydrolysis to yield this compound.[8]

Experimental Workflow:

SynthesisWorkflow UDCA Ursodeoxycholic Acid (UDCA) Formyl_UDCA Formylated UDCA UDCA->Formyl_UDCA Formylation (Formic Acid) Nitrile_Intermediate 24-nor-23-nitrile Intermediate Formyl_UDCA->Nitrile_Intermediate Beckmann Rearrangement (NaNO2, TFAA/TFA) Norucholic_Acid This compound Nitrile_Intermediate->Norucholic_Acid Alkaline Hydrolysis (KOH) Purification Purification Norucholic_Acid->Purification Recrystallization / Chromatography Characterization Characterization Purification->Characterization NMR, MS, HPLC

Caption: Workflow for the synthesis of this compound via one-carbon degradation.

Protocols:

Step 1: Formylation of Ursodeoxycholic Acid

  • In a round-bottom flask, dissolve ursodeoxycholic acid in 98-100% formic acid.

  • Stir the mixture at room temperature for a specified period to ensure complete formylation of the 3α and 7β hydroxyl groups.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the formic acid under reduced pressure to obtain the crude formylated ursodeoxycholic acid.

Step 2: Beckmann Rearrangement to 24-nor-23-nitrile

  • In a two-neck round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the formylated ursodeoxycholic acid in a mixture of cold trifluoroacetic acid and trifluoroacetic anhydride.[8]

  • Cool the solution to 0-5°C.

  • Slowly add sodium nitrite in small portions, maintaining the temperature below 5°C.[8]

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.[8]

  • Allow the mixture to warm to room temperature and then heat to 38-40°C for 1 hour.[8]

  • Cool the yellowish-brown solution to room temperature and pour it into a mixture of ice and sodium hydroxide solution.[8]

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 24-nor-23-nitrile intermediate.

Step 3: Alkaline Hydrolysis to this compound

  • Dissolve the crude 24-nor-23-nitrile intermediate in a solution of potassium hydroxide in ethylene glycol.

  • Reflux the mixture at a high temperature (e.g., 190-200°C) for several hours to ensure complete hydrolysis of the nitrile group.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

Method 2: Synthesis via Oxidation and Reduction

An alternative patented method involves the oxidation of a primary alcohol derivative of the steroid backbone, followed by further oxidation to a carboxylic acid and subsequent reduction of a keto group. This method is reported to use milder reagents and may be suitable for larger-scale synthesis.

StepDescriptionReagentsReported Yield
1Oxidation of primary alcohol to aldehydeSodium hypochlorite, TEMPO-
2Conversion of aldehyde to carboxylic acid--
3Reduction of carbonyl groupReducing agent94%

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, intermediates, and side products. A combination of recrystallization and chromatographic techniques is recommended.

Protocol 1: Recrystallization

  • Choose a suitable solvent system. A mixture of ethanol and water or methanol and acetone has been reported to be effective for bile acid purification. The ideal solvent should dissolve this compound at an elevated temperature but have low solubility at room temperature.[9][10]

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[10]

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

  • Column: A reversed-phase C18 column is commonly used for bile acid separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Method Development: An analytical scale HPLC method should first be developed to optimize the separation of this compound from its impurities. This method can then be scaled up to a preparative scale.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Results
1H NMR The spectrum should show characteristic signals for the steroid backbone protons and the protons of the shortened side chain. Key signals include those for the methyl groups and the protons adjacent to the hydroxyl groups.
13C NMR The spectrum should display 23 distinct carbon signals corresponding to the structure of this compound.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (378.5 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single sharp peak should be observed under optimized conditions, indicating the purity of the compound.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating key signaling pathways involved in bile acid homeostasis and inflammation. The two primary receptors for this compound are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

FXR Signaling Pathway

FXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport.

FXR_Pathway Norucholic_Acid This compound FXR FXR Norucholic_Acid->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes BSEP BSEP (Bile Salt Export Pump) Target_Genes->BSEP Upregulation SHP SHP (Small Heterodimer Partner) Target_Genes->SHP Upregulation CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibition

Caption: this compound activates the FXR signaling pathway.

Activation of FXR by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements in the promoter regions of target genes, modulating their transcription. Key downstream effects include the upregulation of the Bile Salt Export Pump (BSEP), which promotes bile acid efflux from hepatocytes, and the induction of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11]

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor expressed on the cell surface of various cell types, including cholangiocytes.

TGR5_Pathway Norucholic_Acid This compound TGR5 TGR5 Norucholic_Acid->TGR5 G_alpha_s Gαs TGR5->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription Bicarbonate_Secretion Bicarbonate Secretion Gene_Transcription->Bicarbonate_Secretion Increased

Caption: TGR5 signaling pathway activated by this compound.

Binding of this compound to TGR5 activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB.[12][13] This signaling cascade ultimately leads to increased bicarbonate secretion from cholangiocytes, contributing to the choleretic effect of this compound.[12]

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis, purification, and characterization of this compound for research purposes. The detailed methodologies and an understanding of its signaling pathways will aid researchers in further investigating the therapeutic potential of this promising bile acid analogue. It is imperative to follow standard laboratory safety procedures when handling all chemicals.

References

Troubleshooting & Optimization

Overcoming matrix effects in Norucholic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norucholic acid mass spectrometry analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of your quantitative results for this compound.[1][2][3] The primary culprits in biological matrices like plasma and urine are phospholipids, proteins, and salts.[3]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: The most common method is the post-extraction spike analysis.[3][4] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after extraction. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [3]

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram susceptible to matrix effects.[3]

Q3: What is the role of an internal standard (IS) in mitigating matrix effects?

A3: An appropriate internal standard is crucial for compensating for variability during sample preparation and ionization. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for inaccuracies in quantification.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.[3]
Inappropriate mobile phase pHFor bile acids like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used for negative ion mode analysis to ensure a single ionic form.[3][5]
Column contaminationImplement a column wash with a strong solvent (e.g., isopropanol) between injections. Consider using a guard column.[3][5]
High Signal Variability/Irreproducibility Inconsistent sample preparationAutomate sample preparation steps if possible to improve consistency. Ensure precise execution of the protocol for all samples and standards.[5]
LC system instabilityCheck for leaks, ensure stable pump flow rate, and verify consistent injection volumes.[5]
Analyte adsorptionUse low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding.[5]
Low Signal Intensity (Ion Suppression) Co-elution with matrix components (e.g., phospholipids)Optimize chromatographic conditions to separate this compound from interfering compounds.[3]
Inefficient sample cleanupImprove the sample preparation method (see Experimental Protocols below).
Retention Time Shifts Matrix effects altering analyte-column interactionA comprehensive sample cleanup is necessary. In some cases, matrix components can loosely bind to the analyte, altering its retention time.[6]

Experimental Protocols

Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup.

Methodology:

  • To 100 µL of plasma or serum, add 300-400 µL of a cold organic solvent (acetonitrile is generally more efficient than methanol).[4][5]

  • Vortex for 1 minute to precipitate proteins.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in the initial mobile phase.[5]

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, effectively removing salts and phospholipids.

Methodology (using a C18 cartridge):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Loading: To 100 µL of plasma, add the internal standard and 100 µL of 4% phosphoric acid. Vortex and load the sample onto the conditioned cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.[3][5]

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.[3][5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[3][5]

Visualizations

Workflow for Overcoming Matrix Effects

cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Sample Preparation Optimization cluster_3 Chromatographic Method Development cluster_4 Verification cluster_5 Final Method A Poor Peak Shape/ High Variability/ Low Signal B Check LC System (Leaks, Flow Rate) A->B System Check C Optimize MS Parameters A->C Instrument Check D Protein Precipitation (PPT) B->D If System OK C->D If Instrument OK E Solid-Phase Extraction (SPE) D->E J Assess Matrix Effect (Post-Extraction Spike) D->J F Liquid-Liquid Extraction (LLE) E->F E->J F->J G Modify Mobile Phase (e.g., pH, organic content) H Change Column Chemistry G->H I Adjust Gradient Profile H->I I->J Re-evaluate J->G If Matrix Effect Persists K Validated Method with Minimized Matrix Effects J->K If Matrix Effect is Mitigated

Caption: A logical workflow for troubleshooting and overcoming matrix effects.

Decision Tree for Sample Preparation Method Selection

A Start: Need for This compound Analysis B High Throughput Required? A->B C Protein Precipitation (PPT) B->C Yes F Complex Matrix (e.g., high lipid content)? B->F No D Significant Matrix Effects Observed with PPT? C->D E Solid-Phase Extraction (SPE) D->E Yes H Validated Method D->H No E->H F->C No F->E Yes G Liquid-Liquid Extraction (LLE) F->G Alternative G->H

Caption: A decision tree to guide the selection of an appropriate sample preparation method.

References

Technical Support Center: Improving Chromatograhic Resolution of Norucholic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Norcholic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good chromatographic resolution for Norcholic acid isomers so challenging?

A1: The separation of Norcholic acid isomers is difficult due to their high structural similarity. These isomers often have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry (MS) alone. Therefore, effective chromatographic separation is essential for their individual quantification. The challenge lies in the subtle differences in the spatial arrangement of hydroxyl groups and the stereochemistry of the steroid nucleus, which require highly selective chromatographic conditions to resolve.[1][2]

Q2: What are the primary factors I can adjust to improve the resolution of Norcholic acid isomers in my HPLC/UPLC method?

A2: The three main factors that influence chromatographic resolution are efficiency (N), selectivity (α), and retention factor (k).[3][4] To improve resolution, you can:

  • Increase Efficiency (N): Use columns with smaller particle sizes (e.g., sub-2 µm for UHPLC), increase the column length, or lower the flow rate.[3][5][6] Higher temperatures can also increase efficiency by reducing mobile phase viscosity.[4][6]

  • Improve Selectivity (α): This is often the most effective way to improve the resolution of isomers.[4] You can change the stationary phase chemistry (e.g., from C18 to a phenyl or biphenyl column), alter the mobile phase composition (e.g., switching between acetonitrile and methanol), or adjust the mobile phase pH.[5][7]

  • Optimize Retention Factor (k): Adjusting the mobile phase strength, such as by lowering the organic solvent content in reversed-phase chromatography, can increase retention and potentially improve resolution.[3][5]

Q3: Which stationary phases are most effective for separating Norcholic acid isomers?

A3: Reversed-phase columns are most commonly used for bile acid separation.[1][2]

  • C18 columns are widely utilized and can provide good separation for many bile acids.[1][2][8]

  • High Strength Silica (HSS) T3 columns have also been shown to be effective, particularly for retaining polar bile acid species.[1]

  • Biphenyl and Phenyl phases can offer alternative selectivity due to π-π interactions, which can be beneficial for resolving structurally similar isomers that are difficult to separate on traditional C18 phases.[5][7]

Q4: How does mobile phase pH affect the separation of Norcholic acid isomers?

A4: Mobile phase pH is a critical parameter for optimizing the separation of acidic compounds like Norcholic acid.[9] Adjusting the pH can alter the ionization state of the carboxylic acid group on the isomers.[3] Suppressing ionization by using an acidic mobile phase (e.g., with formic acid) generally leads to better retention on reversed-phase columns, sharper peaks, and improved resolution.[9] The pH can also influence the selectivity between isomers due to subtle differences in their pKa values.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor resolution between Norcholic acid isomers (co-elution or significant peak overlap) Inadequate selectivity of the stationary phase. - Switch to a different stationary phase chemistry. For example, if you are using a C18 column, try a biphenyl or phenyl-hexyl column to introduce different separation mechanisms like π-π interactions.[5][7] - Consider a column with a different ligand density or end-capping.
Suboptimal mobile phase composition. - Modify the organic solvent. If using acetonitrile, try methanol or a combination of both. Methanol can sometimes provide better selectivity for steroid isomers.[7] - Adjust the mobile phase pH. A small change in pH can significantly impact the selectivity of acidic compounds.[9] - Introduce ion-pairing reagents if isomers have different ionic characteristics.[10]
Insufficient column efficiency. - Decrease the particle size of the stationary phase (e.g., move from a 5 µm to a sub-2 µm column for UHPLC).[3][5] - Increase the column length.[3][5] - Reduce the flow rate to allow more time for interaction with the stationary phase.[5][6]
Peak tailing for one or more isomers Secondary interactions with the stationary phase. - Add a small amount of a competing base to the mobile phase if interacting with residual silanols. - Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.[9]
Sample overload. - Dilute the sample and inject a smaller volume.[9]
Inconsistent retention times Inadequate column equilibration. - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.[9]
Fluctuations in column temperature. - Use a column oven to maintain a constant and consistent temperature.[6][11]
Mobile phase instability. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Bile Acid Separation

This protocol is based on a method for the sensitive and quantitative analysis of a wide range of bile acids, which can be adapted for Norcholic acid isomers.[8]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with an appropriate additive (e.g., ammonium formate and formic acid).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate a wide range of bile acids. The gradient should be optimized to maximize the resolution of the target Norcholic acid isomers.

  • Flow Rate: A typical flow rate for a 2.1 mm ID UPLC column is in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40-60 °C, to ensure reproducible retention times.[4]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).[1][2]

Protocol 2: Sample Preparation from Plasma

This protocol provides a general workflow for extracting bile acids from plasma samples.

  • Protein Precipitation: To 250 µL of plasma, add 900 µL of cold acetonitrile containing deuterated internal standards.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solution of 50:50 methanol:water.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the separation of bile acids, which can serve as a starting point for optimizing the resolution of Norcholic acid isomers.

Parameter Condition 1 Condition 2 Condition 3
Chromatography HPLC[12]UPLCHPLC
Column Waters Nova-Pak C18 (4 µm, 3.9 x 300 mm)[12]ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)Ascentis® Express C18 (Fused-Core®)
Mobile Phase A -Water with additivesFormic acid in water
Mobile Phase B 82% Methanol (Isocratic)[12]AcetonitrileMethanol
Flow Rate 0.65 mL/min[12]Optimized for UPLCOptimized for HPLC
Column Temp. 32 °C[12]ControlledControlled
Detection UV at 254 nm (after derivatization)[12]MS/MS (Q-ToF)MS/MS

Visualizations

Caption: Iterative workflow for optimizing chromatographic resolution.

Logical_Relationships_in_Resolution cluster_factors Key Influencing Factors cluster_params Adjustable Experimental Parameters Resolution Chromatographic Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k) Resolution->Retention StationaryPhase Stationary Phase (e.g., C18, Phenyl) Selectivity->StationaryPhase Influenced by MobilePhase Mobile Phase (Solvent, pH, Additives) Selectivity->MobilePhase Influenced by ColumnParams Column Parameters (Length, Particle Size) Efficiency->ColumnParams Influenced by SystemParams System Parameters (Flow Rate, Temperature) Efficiency->SystemParams Influenced by Retention->MobilePhase Influenced by Retention->SystemParams Influenced by

Caption: Factors influencing chromatographic resolution.

References

Stability of Norucholic acid in biological samples under long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of norcholic acid in biological samples under long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for long-term stability of norcholic acid in biological samples?

For long-term storage of biological samples intended for norcholic acid analysis, it is recommended to use ultra-low temperatures.[1][2] Storing serum, plasma, and urine samples at -80°C is considered the standard practice to ensure the stability of bile acids, including norcholic acid, over extended periods.[3][4][5] For storage durations of weeks to months, -20°C is also a viable option.[1] Short-term storage, typically up to 48 hours, can be managed at 4°C.[1]

Q2: How stable is norcholic acid in different biological matrices like plasma, serum, and urine?

While specific long-term stability data for norcholic acid is not extensively published, the general consensus for bile acids is that they are relatively stable molecules. Studies on bile acid profiles in human gallbladder bile have shown that the major lipid components, including bile acids, are stable for at least four months when stored at -18°C.[6] In urine, metabolite profiles, including those of various acids, have been shown to be stable for up to 24 hours at -20°C and 4°C.[7] For serum and plasma, immediate freezing and storage at -80°C is the recommended procedure to preserve the integrity of bile acid concentrations.[3][5]

Q3: Can I store tissue homogenates for norcholic acid analysis? What are the best practices?

Yes, tissue homogenates can be stored for norcholic acid analysis, but careful handling is crucial to prevent degradation. Lipids in tissue homogenates are more stable when samples are kept in ice water as opposed to room temperature.[8][9] It is highly recommended to process tissue homogenates swiftly under cooled conditions to maintain the integrity of the lipid profiles.[8] For long-term storage, flash-freezing the homogenates in liquid nitrogen and then storing them at -80°C is the best practice.

Q4: How many freeze-thaw cycles can my samples undergo before norcholic acid concentrations are affected?

It is generally recommended to minimize freeze-thaw cycles, as they can impact the stability of various metabolites.[2] Some studies have evaluated the stability of analytes after three freeze-thaw cycles.[10] However, to ensure the highest accuracy of your results, it is best to aliquot samples into single-use volumes before freezing. This practice prevents the need for repeated thawing and freezing of the entire sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low norcholic acid concentrations Sample degradation due to improper storage temperature.Ensure samples are stored at -80°C for long-term storage. For new studies, review and validate your sample collection and storage protocols.
Multiple freeze-thaw cycles.Aliquot samples into single-use tubes upon collection to avoid repeated freeze-thaw cycles.
Prolonged exposure to room temperature during processing.Keep samples on ice or in a cooling rack throughout the extraction process. Minimize the time samples spend at room temperature.
High variability in norcholic acid levels between replicate samples Inconsistent sample handling and storage.Standardize your protocols for sample collection, processing, and storage. Ensure all personnel are trained on these procedures.
Matrix effects during analytical measurement.Optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction) and your LC-MS/MS conditions. The use of a stable isotope-labeled internal standard for norcholic acid is highly recommended to correct for matrix effects and extraction variability.
Norcholic acid detected in blank/control samples Carryover from the analytical instrument.Implement a rigorous wash protocol for the LC system between sample injections. Injecting blank solvent samples after high-concentration samples can help assess and mitigate carryover.[11]
Contamination during sample preparation.Use clean labware and high-purity solvents. Prepare blanks and quality control samples alongside your study samples to monitor for contamination.

Summary of Storage Stability Data for Bile Acids

The following table summarizes general findings on the stability of bile acids in various biological samples. While not specific to norcholic acid, this information provides a strong basis for experimental design.

Biological Matrix Storage Temperature Duration Stability Finding Source
Gallbladder Bile-18°C4 monthsMajor lipid components, including bile acids, showed no statistically significant differences.[6]
Plasma/Serum-80°CLong-termStandard and recommended temperature for preserving bile acid integrity.[3][4][5]
Plasma4°C24 - 48 hoursAcceptable for short-term storage.[5]
Urine-80°CLong-termRecommended for long-term storage to maintain metabolite stability.[1][4]
Urine-20°C / 4°C24 hoursMetabolite concentrations were found to be stable.[7]
Tissue HomogenatesIce WaterUp to 90 minutesMore than 90% of investigated lipid class ratios remained unchanged after 35 minutes, with some changes appearing after 90 minutes.[8][9]
Tissue HomogenatesRoom Temperature> 35 minutesSignificant changes in lipid profiles were observed, with only about 40% of lipid class ratios remaining unchanged after 35 minutes.[8]
Bile Acid Standards in Methanol-20°C1 yearShowed >95% recovery of all analytes.[3]

Experimental Protocols

Protocol 1: Norcholic Acid Extraction from Serum/Plasma

This protocol is based on a common protein precipitation method used for bile acid analysis.[3][5]

  • Thawing: Thaw frozen serum or plasma samples on ice.

  • Aliquoting: Take a 100 µL aliquot of the serum/plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (containing an appropriate internal standard, such as a stable isotope-labeled norcholic acid) to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Norcholic Acid Quantification by LC-MS/MS

This is a general LC-MS/MS methodology for bile acid analysis.[10][11]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of bile acids.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[10]

    • Mobile Phase B: Acetonitrile/methanol (50/50, v/v) with 0.1% formic acid.[10]

    • Gradient: A gradient elution is employed to separate the various bile acids.

    • Flow Rate: A typical flow rate is around 0.3 - 0.8 mL/min.

    • Column Temperature: Maintained at around 40-45°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for norcholic acid and the internal standard are monitored.

    • Optimization: Ion source parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Visualizations

Experimental_Workflow Experimental Workflow for Norcholic Acid Stability Testing cluster_collection Sample Collection & Processing cluster_storage Long-Term Storage cluster_analysis Sample Analysis at Different Time Points cluster_extraction Extraction & Quantification cluster_data Data Analysis Collect Collect Biological Sample (Plasma, Serum, Urine, Tissue) Process Process Sample (e.g., Centrifuge, Homogenize on Ice) Collect->Process Aliquot Aliquot into Single-Use Tubes Process->Aliquot Store_neg80 Store at -80°C Aliquot->Store_neg80 T0 Time Point 0 (Baseline Analysis) Store_neg80->T0 T1 Time Point 1 (e.g., 3 Months) Thaw Thaw Sample on Ice T0->Thaw T_n Time Point 'n' (e.g., 12 Months) Extract Extract Norcholic Acid Thaw->Extract LCMS Quantify by LC-MS/MS Extract->LCMS Compare Compare Concentrations (T0 vs. T1...Tn) LCMS->Compare Assess Assess Stability Compare->Assess

Caption: Workflow for a long-term stability study of norcholic acid.

Troubleshooting_Tree Troubleshooting Low Norcholic Acid Recovery Start Low or Inconsistent Norcholic Acid Levels Storage_Temp Was sample stored at -80°C? Start->Storage_Temp Freeze_Thaw Were samples aliquoted to avoid freeze-thaw cycles? Storage_Temp->Freeze_Thaw Yes Sol_Storage Potential Degradation: Review storage protocol. Storage_Temp->Sol_Storage No Processing_Cond Was sample processed on ice? Freeze_Thaw->Processing_Cond Yes Sol_Freeze_Thaw Potential Degradation: Aliquot future samples. Freeze_Thaw->Sol_Freeze_Thaw No Analytical_Method Is an internal standard used? Processing_Cond->Analytical_Method Yes Sol_Processing Potential Degradation: Ensure cold chain during processing. Processing_Cond->Sol_Processing No Sol_Analytical High Variability: Incorporate a stable isotope-labeled internal standard. Analytical_Method->Sol_Analytical No End Review LC-MS/MS method for sensitivity and carryover. Analytical_Method->End Yes

Caption: Decision tree for troubleshooting low norcholic acid recovery.

References

Technical Support Center: Norcholic Acid Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Norcholic acid immunoassays. The following information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in a Norcholic acid immunoassay?

A1: The most common interferences in a Norcholic acid immunoassay are cross-reactivity with other bile acids, matrix effects from the biological sample, and issues related to assay reagents and protocol execution. These factors can lead to inaccurate quantification of Norcholic acid.

Q2: How can I minimize matrix effects in my samples?

A2: Matrix effects can be minimized by optimizing sample dilution, using a matrix-matched standard curve, or employing sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[1][2] It is recommended to perform spike and recovery experiments to assess the extent of matrix interference in your specific sample type.[2][3]

Q3: What should I do if I observe high background in my assay?

A3: High background can be caused by several factors, including insufficient washing, suboptimal blocking, or overly concentrated antibody reagents.[4][5] To troubleshoot this, ensure thorough washing between steps, try a different blocking agent (e.g., BSA or a commercial blocking buffer), and optimize the concentration of your primary and secondary antibodies.[4][5][6]

Q4: My signal is lower than expected. What are the possible causes?

A4: A weak or no signal can result from issues such as inactive reagents, improper incubation times or temperatures, or the presence of inhibitors in the sample.[5][6] Always check the expiration dates of your kit components and ensure that all reagents are brought to room temperature before use.[7] Verifying the correct filter settings on your plate reader is also crucial.

Troubleshooting Guides

Issue 1: High Cross-Reactivity

Description: The assay is detecting other bile acids in addition to Norcholic acid, leading to falsely elevated results.

Troubleshooting Workflow:

G cluster_0 High Cross-Reactivity Troubleshooting Start High Cross-Reactivity Suspected CheckSpecificity Review Antibody Specificity Data Start->CheckSpecificity PerformCRStudy Perform Cross-Reactivity Study CheckSpecificity->PerformCRStudy AnalyzeData Analyze % Cross-Reactivity PerformCRStudy->AnalyzeData Acceptable Is Cross-Reactivity Acceptable? AnalyzeData->Acceptable ModifyAssay Modify Assay Protocol (e.g., sample cleanup) Acceptable->ModifyAssay No End Issue Resolved Acceptable->End Yes ModifyAssay->PerformCRStudy NewAntibody Consider a More Specific Antibody ModifyAssay->NewAntibody NewAntibody->End

Caption: Workflow for troubleshooting high cross-reactivity.

Quantitative Data: Cross-Reactivity Profile

Due to the lack of specific manufacturer's data for a Norcholic acid immunoassay, the following table is an illustrative example of a cross-reactivity profile. Actual values will vary depending on the specific antibody used.

CompoundConcentration (ng/mL)% Cross-Reactivity
Norcholic Acid 100 100%
Cholic Acid100< 5%
Chenodeoxycholic Acid100< 5%
Deoxycholic Acid100< 1%
Lithocholic Acid100< 0.5%
Ursodeoxycholic Acid100< 0.5%
Glycocholic Acid100< 2%
Taurocholic Acid100< 2%

Experimental Protocol: Determining Cross-Reactivity

This protocol outlines a method to determine the percent cross-reactivity of other bile acids with the Norcholic acid antibody in a competitive ELISA format.

  • Prepare a standard curve for Norcholic acid ranging from the lowest to the highest expected concentration.

  • Prepare serial dilutions of each potentially cross-reacting bile acid. The concentration range should be similar to or higher than the Norcholic acid standard curve.

  • Run the competitive ELISA with the Norcholic acid standards and the dilutions of the other bile acids in separate wells.

  • Determine the concentration of each bile acid that gives 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Norcholic acid / IC50 of potentially cross-reacting bile acid) x 100

Issue 2: Sample Matrix Interference

Description: Components in the biological sample (e.g., serum, plasma, urine) are interfering with the antibody-antigen binding, causing inaccurate results.

Troubleshooting Workflow:

G cluster_1 Matrix Effect Troubleshooting Start Matrix Effect Suspected SpikeRecovery Perform Spike and Recovery Experiment Start->SpikeRecovery AnalyzeRecovery Analyze % Recovery SpikeRecovery->AnalyzeRecovery Acceptable Is Recovery Acceptable (e.g., 80-120%)? AnalyzeRecovery->Acceptable DiluteSample Dilute Sample and Re-test Acceptable->DiluteSample No End Issue Resolved Acceptable->End Yes DiluteSample->SpikeRecovery MatrixMatched Use Matrix-Matched Standard Curve DiluteSample->MatrixMatched SampleCleanup Implement Sample Cleanup (e.g., SPE) DiluteSample->SampleCleanup MatrixMatched->End SampleCleanup->SpikeRecovery

Caption: Workflow for troubleshooting matrix effects.

Quantitative Data: Spike and Recovery Analysis

The following table provides example data from a spike and recovery experiment in human serum.

SampleEndogenous Norcholic Acid (ng/mL)Spiked Norcholic Acid (ng/mL)Measured Concentration (ng/mL)% Recovery
110253288%
215505886%
381009587%

Experimental Protocol: Spike and Recovery

This protocol is used to assess for the presence of matrix interference.

  • Measure the endogenous concentration of Norcholic acid in a pooled sample of your biological matrix.

  • Spike the pooled sample with known concentrations of Norcholic acid (low, medium, and high levels).

  • Measure the concentration of Norcholic acid in the spiked samples using your immunoassay.

  • Calculate the percent recovery for each spike level using the following formula:

    % Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] x 100

    A recovery rate between 80-120% is generally considered acceptable.[2]

Norcholic Acid Signaling Pathway

Norcholic acid is known to interact with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis. The binding of Norcholic acid to FXR can influence downstream signaling pathways.

G cluster_2 Norcholic Acid Signaling Pathway NorA Norcholic Acid FXR Farnesoid X Receptor (FXR) NorA->FXR Binds to SHP Small Heterodimer Partner (SHP) FXR->SHP Regulates PDL1 Programmed Death-Ligand 1 (PD-L1) SHP->PDL1 Influences ImmuneResponse Modulation of Immune Response PDL1->ImmuneResponse

Caption: Simplified Norcholic Acid signaling pathway via FXR.

References

Optimization of derivatization techniques for GC-MS analysis of Norucholic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of Norcholic Acid

This technical support center provides detailed troubleshooting guidance and frequently asked questions for the derivatization of norcholic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of norcholic acid?

A1: Norcholic acid, like other bile acids, possesses polar functional groups, specifically hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[2][3][4][5] Derivatization is a chemical process that replaces the active hydrogens in these polar groups with non-polar protecting groups.[5] This transformation increases the volatility and thermal stability of the analyte, making it suitable for analysis by GC-MS.[5][6][7]

Q2: What are the most common derivatization strategies for norcholic acid?

A2: The most common strategies involve converting the hydroxyl and carboxyl groups into less polar, more volatile ethers and esters. This is typically achieved through:

  • One-Step Silylation: This method uses a silylating reagent to simultaneously derivatize both the hydroxyl and carboxylic acid groups, converting them to trimethylsilyl (TMS) ethers and TMS esters, respectively.[1]

  • Two-Step Derivatization (Esterification followed by Silylation): This is a widely adopted method for bile acids to form more stable derivatives.[3]

    • Esterification: The carboxylic acid group is first converted to a methyl ester (e.g., using TMS-diazomethane).[3]

    • Silylation: The hydroxyl groups are then converted to TMS ethers (e.g., using BSTFA or MSTFA).[3][4] This two-step approach is often preferred because the resulting methyl ester-TMS ether derivatives are more stable than TMS ester-TMS ether derivatives.[3]

Q3: Which silylating reagent should I choose? BSTFA, MSTFA, or another?

A3: The choice depends on the specific requirements of your analysis.

  • BSTFA (+TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful and widely used reagent.[5][8] Its byproducts are highly volatile, which minimizes chromatographic interference.[8]

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most potent silylating agents, and its byproducts are even more volatile than those of BSTFA, making it ideal for trace analysis.[7] For bile acids, a mixture of MSTFA with catalysts like ammonium iodide (NH4I) and dithioerythritol (DTE) has been shown to have the highest derivatization efficiency.[1]

  • MTBSTFA: N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide forms t-butyldimethylsilyl (t-BDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives, offering a significant advantage if sample stability is a concern.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for Norcholic Acid Derivative 1. Incomplete Derivatization: Insufficient reagent, non-optimal reaction temperature or time. 2. Moisture Contamination: Silylating reagents are extremely sensitive to moisture, which quenches the reaction.[8] 3. Sample Degradation: Derivative may be unstable.1. Optimize Reaction: Increase reagent volume, temperature (typically 60-70°C), or reaction time (30-60 min).[1] Ensure thorough mixing. 2. Ensure Anhydrous Conditions: Use high-purity, dry solvents. Dry glassware in an oven before use. Evaporate sample to complete dryness under a stream of nitrogen before adding reagents.[8][9] 3. Use a More Stable Derivative: Switch to a two-step derivatization (esterification then silylation) to form a more stable methyl ester.[3] For maximum stability, consider using MTBSTFA to form t-BDMS derivatives.[5]
Multiple Peaks for Norcholic Acid 1. Incomplete Derivatization: Partial derivatization (e.g., only one of two hydroxyl groups reacting) will create multiple derivative forms. 2. Formation of Artifacts: Side reactions can occur, especially with complex biological matrices.1. Drive Reaction to Completion: Increase the amount of derivatization reagent and/or extend the reaction time and temperature to ensure all active sites are derivatized. 2. Optimize Reagents: The use of specific reagent mixtures, such as MSTFA:NH4I:DTE, can improve efficiency and reduce artifact formation.[1] Consider sample cleanup (e.g., Solid Phase Extraction) prior to derivatization to remove interfering substances.
Poor Peak Shape (Tailing) 1. Active Sites in GC System: Un-derivatized polar groups are interacting with active sites (e.g., free silanols) in the GC inlet liner or column. 2. Co-elution with Matrix Components: Interference from the sample matrix.1. Confirm Complete Derivatization: Re-optimize derivatization conditions. 2. Improve GC System Inertness: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. An injection of a pure silylating reagent can sometimes help to passivate the system.
Interfering Peaks from Reagent Byproducts 1. Reagent Choice: Some derivatization reagents produce less volatile byproducts that can interfere with the chromatogram.[8]1. Switch Reagents: Use a reagent with more volatile byproducts. MSTFA byproducts are more volatile than BSTFA byproducts.[7] 2. Sample Evaporation: Gently evaporate the sample under nitrogen after derivatization is complete to remove excess reagent and byproducts before reconstituting in a clean solvent for injection.

Experimental Protocols & Data

Protocol 1: Two-Step Derivatization for Stable Norcholic Acid Analysis

This protocol is adapted from standard methods for bile acid analysis and is designed to produce stable methyl ester, trimethylsilyl (Me-TMS) ether derivatives.[3][4]

1. Sample Preparation:

  • Aliquot the sample containing norcholic acid into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no moisture remains.[8]

2. Step I: Esterification (Methylation of Carboxyl Group)

  • Add 50 µL of a 2M solution of (Trimethylsilyl)diazomethane in diethyl ether.

  • Alternatively, use a mixture of 20 µL methanol and 80 µL benzene, followed by 50 µL of ~10% TMS diazomethane in hexane.[3]

  • Cap the vial and let it stand at room temperature for 15 minutes.

  • Evaporate the reagents completely under a stream of nitrogen.

3. Step II: Silylation (TMS Ether Formation of Hydroxyl Groups)

  • To the dried methyl ester, add 50 µL of pyridine and 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA).

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.[7]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Table 1: Comparison of Common Silylating Reagents for Bile Acid Analysis
ReagentKey FeaturesByproduct VolatilityTypical ConditionsConsiderations
BSTFA + 1% TMCS Widely used, high reactivity, good for general purpose silylation.[5][8]High. Byproducts are mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide.[8]50 µL reagent, 70°C for 30 min.[1]TMCS catalyst is crucial for derivatizing sterically hindered hydroxyl groups.[5]
MSTFA Considered one of the most powerful TMS donors.[7]Very High. N-methyltrifluoroacetamide byproduct is highly volatile, ideal for trace analysis.[7]100 µL reagent, 60°C for 30 min.[7]Can be used with catalysts (e.g., NH4I, DTE) for maximum efficiency with bile acids.[1]
MTBSTFA Forms t-butyldimethylsilyl (t-BDMS) derivatives.Moderate.70-80°C for 60 min.Derivatives are ~10,000x more stable to hydrolysis than TMS derivatives, excellent for complex workflows or sample storage.[5]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for norcholic acid analysis and a decision-making process for troubleshooting common issues.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Start Start: Biological Sample (e.g., Plasma, Feces) Extract 1. Liquid-Liquid or Solid Phase Extraction Start->Extract Drydown1 2. Evaporate to Dryness (Nitrogen Stream) Extract->Drydown1 Esterify 3. Esterification (e.g., TMS-Diazomethane) Drydown1->Esterify Drydown2 4. Evaporate to Dryness Esterify->Drydown2 Silylate 5. Silylation (e.g., BSTFA + 60°C) Drydown2->Silylate GCMS 6. GC-MS Injection Silylate->GCMS Data 7. Data Acquisition (SIM or Full Scan) GCMS->Data End End: Quantitation Data->End

Caption: Experimental workflow for two-step derivatization of norcholic acid.

G Problem Problem: Low Signal Intensity Cause1 Incomplete Derivatization? Problem->Cause1 Check Reaction Cause2 Moisture Present? Problem->Cause2 Check Prep Cause3 Instrument Issue? Problem->Cause3 Check System Sol1a Increase Reagent Concentration Cause1->Sol1a Yes Sol1b Increase Reaction Time / Temperature Cause1->Sol1b Yes Sol2 Ensure Anhydrous Conditions: - Dry Glassware - Dry Solvents - Complete Sample Evaporation Cause2->Sol2 Yes Sol3 Check GC-MS System: - Inlet Liner - Syringe - Column Performance Cause3->Sol3 Yes

Caption: Troubleshooting logic for low signal intensity of derivatized norcholic acid.

References

Troubleshooting low recovery of Norucholic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Norucholic acid during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider during extraction?

A1: this compound is a C23 bile acid, a derivative of cholic acid.[1] Its solubility is a critical factor in selecting the appropriate extraction solvent. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol, but has limited solubility in less polar solvents.[1][2][3] Being an acidic compound, its protonation state, which is dependent on pH, will significantly influence its solubility in aqueous and organic phases.[4][5]

Q2: Which are the most common extraction methods for this compound and other bile acids?

A2: The most prevalent methods for bile acid extraction from biological matrices are:

  • Solid-Phase Extraction (SPE): A versatile method for purifying and concentrating bile acids from various samples using a solid sorbent.[6]

  • Liquid-Liquid Extraction (LLE): Effective for isolating bile acids from complex matrices by partitioning them between two immiscible liquid phases.[6]

  • Protein Precipitation (PP): A straightforward method, often used for serum and plasma samples, where proteins are precipitated using an organic solvent like methanol or acetonitrile.[7][8]

Q3: My this compound recovery is consistently low. What are the general factors I should investigate first?

A3: Low recovery can stem from several factors across the extraction workflow. A systematic approach to troubleshooting is recommended. Key areas to investigate include sample preparation, the extraction method itself, and post-extraction handling. Inefficient extraction, analyte degradation, or losses during solvent evaporation and reconstitution are common culprits.[9][10]

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow start Low this compound Recovery Detected check_sample Step 1: Review Sample Preparation - pH Adjustment Correct? - Homogenization Adequate? - Strong Protein Binding? start->check_sample check_extraction Step 2: Evaluate Extraction Method - SPE, LLE, or PP? - Parameters Optimized? check_sample->check_extraction If Sample Prep is OK re_optimize Re-optimize Protocol check_sample->re_optimize If Issues are Found check_post_extraction Step 3: Assess Post-Extraction Steps - Evaporation Temperature Too High? - Reconstitution Solvent Appropriate? check_extraction->check_post_extraction If Extraction Method Seems OK check_extraction->re_optimize If Issues are Found check_post_extraction->re_optimize If Issues are Found implement_changes Implement Changes & Re-run re_optimize->implement_changes

Caption: A logical workflow for diagnosing the cause of low analyte recovery.

Troubleshooting Solid-Phase Extraction (SPE)

Q4: I'm using SPE with a C18 cartridge for this compound extraction, but the recovery is poor. What could be wrong?

A4: Low recovery in SPE can be attributed to several steps in the process.[5] Here are the key areas to troubleshoot:

  • Sorbent Choice: While C18 (ODS) is common for bile acids, different brands can yield variable recoveries.[11]

  • Column Conditioning: This step is crucial for optimal binding. Failure to properly precondition the cartridge, typically with methanol followed by water, can severely impact retention.[6]

  • Sample Loading: The pH of your sample should be adjusted to ensure this compound is in its protonated form for effective retention on the non-polar sorbent.[5] Also, a high flow rate during sample loading can cause the analyte to pass through the cartridge without binding (breakthrough).[5]

  • Washing Step: The wash solvent may be too strong, causing premature elution of your analyte along with the impurities. Use a weak solvent that will remove interferences but not this compound.[5]

  • Elution Step: This is a very common cause of low recovery.[5] The elution solvent may not be strong enough to desorb the analyte completely from the sorbent, or the volume of the elution solvent may be insufficient.[5]

Optimized SPE Workflow for Bile Acids

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps prep Dilute Sample (e.g., with 0.5 M triethylamine sulfate, pH 7) heat Heat Sample (60-64°C to reduce protein binding) prep->heat load Step 2: Load Load pre-treated sample at a low flow rate heat->load condition Step 1: Condition Precondition C18 cartridge with Methanol, then Water condition->load wash Step 3: Wash Wash with Water, then a weak organic solvent (e.g., 40% Methanol) load->wash elute Step 4: Elute Elute this compound with a strong solvent (e.g., Methanol) wash->elute collect Proceed to Evaporation & Analysis elute->collect Collect Eluate

Caption: A typical solid-phase extraction workflow for bile acids.

Troubleshooting Liquid-Liquid Extraction (LLE)

Q5: I'm experiencing emulsion formation during LLE of this compound. How can I prevent this and improve my recovery?

A5: Emulsion formation is a frequent problem in LLE, especially with complex biological samples like plasma or tissue homogenates, which contain surfactant-like molecules.[12] An emulsion traps your analyte at the interface, leading to significant loss.[12]

Strategies to Prevent or Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[12]

  • Salting Out: Add brine (a saturated NaCl solution) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[12]

  • Centrifugation: If an emulsion has formed, centrifuging the sample can help break it and separate the layers.[12]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help dissolve the emulsion-causing compounds.[12]

Q6: The recovery of this compound is low even without emulsion formation in my LLE protocol. What else should I check?

A6: Several other factors can lead to poor LLE recovery:

  • Incorrect pH: this compound is an acid. To extract it into an organic solvent, the pH of the aqueous sample must be lowered (typically to pH 2-3) to ensure the molecule is protonated and less water-soluble.[4][5]

  • Poor Solvent Choice: The organic solvent must be able to effectively solubilize this compound while being immiscible with the aqueous phase.[5] For methylated bile acids, for example, non-polar solvents like heptane may be a poor choice, leading to the analyte precipitating at the interface.[13]

  • Insufficient Extraction Volume/Repetitions: A single extraction is often incomplete. Performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL) is more effective than one large extraction (1 x 90 mL).[5]

  • Analyte Degradation: Ensure that the extraction conditions (e.g., temperature, exposure to light) do not cause degradation of this compound.[9][14]

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compoundDMSO~80-100 mg/mL[2][3]Hygroscopic; use newly opened DMSO. Sonication recommended.[2][3]
This compoundMethanol~10 mg/mL[3]Sonication recommended.[3]
Cholic AcidDMSO~0.3 mg/mL[15]-
Cholic AcidPBS (pH 7.2)~1 mg/mL[15]Aqueous solutions not stable for more than one day.[15]

Table 2: Reported Recovery Rates for Bile Acids Using SPE

SPE SorbentBiological MatrixRecovery RateReference
C18Porcine Bile89.1% - 100.2%[16]
C18Various> 90%[17]
C18Bile> 80%[16]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Bile Acids from Plasma

This protocol is a generalized procedure based on common methodologies.[6][11][16]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an equal volume of 0.5 M triethylamine sulfate (pH 7.0).

    • Add an internal standard if performing quantitative analysis.

    • Vortex the mixture.

    • Heat the sample at 60-64°C for 20 minutes to denature proteins and release protein-bound bile acids.[11]

    • Centrifuge at 10,000 rpm for 10 minutes to pellet precipitated proteins.[6] Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[17]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the bile acids from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol) for LC-MS analysis.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) of Bile Acids from Fecal Samples

This protocol is a generalized procedure based on common methodologies.[6]

  • Sample Homogenization:

    • Weigh approximately 0.5 g of a homogenized fecal sample.

    • Add 5 mL of a homogenization solvent (e.g., a mixture of deionized water and an organic solvent like ethyl acetate).

    • Add an internal standard.

    • Homogenize the sample using a mechanical homogenizer until a uniform suspension is achieved.

  • Acidification:

    • Adjust the pH of the homogenate to ~2-3 by adding 1 M HCl dropwise. This ensures the acidic bile acids are protonated.

  • Extraction:

    • Transfer the homogenate to a separatory funnel.

    • Add 10 mL of ethyl acetate.

    • Gently invert the funnel 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[12]

    • Allow the layers to separate for 10-15 minutes.

  • Phase Separation:

    • Drain the lower aqueous layer.

    • Collect the upper organic phase (ethyl acetate) containing the bile acids.

    • Repeat the extraction step on the aqueous phase two more times with fresh 10 mL portions of ethyl acetate.

    • Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic phase with 5 mL of brine to remove residual water and break any minor emulsions.

    • Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.[6]

References

Technical Support Center: Enhancing Norucholic Acid Detection in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of norcholic acid in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting norcholic acid in serum?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of bile acids, including norcholic acid, in serum due to its high sensitivity, specificity, and resolution.[1][2] This method allows for the accurate measurement of low concentrations of norcholic acid, even in complex biological matrices like serum.[2]

Q2: Why is sample preparation crucial for sensitive norcholic acid detection?

A2: Proper sample preparation is essential to remove interfering substances from the serum matrix, such as proteins and phospholipids, which can suppress the ionization of norcholic acid and lead to inaccurate results.[3][4] Effective sample preparation, such as protein precipitation or solid-phase extraction (SPE), enriches the analyte and minimizes matrix effects, thereby enhancing detection sensitivity.[4]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[5][6] Minimizing matrix effects is a critical step in developing a robust assay.

Q4: Should I use an internal standard for norcholic acid quantification?

A4: Yes, using a stable isotope-labeled internal standard (e.g., d4-norcholic acid) is highly recommended.[7] An internal standard helps to correct for variability during sample preparation and potential matrix effects, significantly improving the accuracy and precision of the quantification.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Norucholic Acid Inefficient extraction of norcholic acid from the serum.Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile or methanol) to serum (typically 3:1 or 4:1 v/v).[4][8] For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for norcholic acid.
Suboptimal LC-MS/MS parameters.Ensure the mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for norcholic acid.[8][9] Use the appropriate ionization mode (negative ion mode is common for bile acids).[7][9]
Degradation of norcholic acid.Store serum samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.[5][7]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure norcholic acid is in a single ionic form. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used for negative ion mode analysis.[5][7]
Column contamination.Implement a column wash step with a strong solvent between injections to remove strongly retained matrix components. Consider using a guard column.[5][7]
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.
Carryover from previous injections.Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[8]
Inadequate sample cleanup.Improve the sample preparation method to remove more interfering substances. Solid-phase extraction (SPE) may provide a cleaner extract than protein precipitation.[4]
Inconsistent Results (Poor Reproducibility) Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
Unaddressed matrix effects.Assess and minimize matrix effects. This can be done by comparing the response of norcholic acid in a post-extraction spiked sample to its response in a neat solution.[5][7] If significant matrix effects are present, further optimization of sample cleanup and chromatography is needed.
Instrument instability.Perform regular maintenance and calibration of the LC-MS/MS system.

Experimental Protocols

Protocol 1: this compound Extraction from Serum using Protein Precipitation

This protocol outlines a common and straightforward method for extracting norcholic acid from serum samples.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-norcholic acid).[5]

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

    • Vortex briefly and centrifuge to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a general framework for the instrumental analysis of norcholic acid.

  • Liquid Chromatography System: A UPLC system capable of high-pressure gradients.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm particle size) is commonly used.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.[8][9]

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 2:1 v/v) with 0.1% formic acid.[8]

  • Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute norcholic acid and other bile acids, followed by a wash and re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[2][8]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[8]

  • Injection Volume: Typically 5-10 µL.[8]

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[7][9]

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for norcholic acid and its internal standard need to be determined and optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard serum->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound Detection in Serum.

Matrix_Effects cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement analyte_ideal This compound esi_ideal Electrospray Ionization analyte_ideal->esi_ideal signal_ideal Expected Signal Intensity esi_ideal->signal_ideal analyte_supp This compound esi_supp Electrospray Ionization analyte_supp->esi_supp matrix_supp Co-eluting Matrix Components matrix_supp->esi_supp signal_supp Reduced Signal Intensity esi_supp->signal_supp analyte_enh This compound esi_enh Electrospray Ionization analyte_enh->esi_enh matrix_enh Co-eluting Matrix Components matrix_enh->esi_enh signal_enh Increased Signal Intensity esi_enh->signal_enh

Caption: Illustration of Matrix Effects in LC-MS/MS.

References

Technical Support Center: Norcholic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Norucholic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where molecules co-eluting with this compound from the liquid chromatography (LC) system interfere with its ionization in the mass spectrometer's ion source. This interference reduces the number of this compound ions that reach the detector, leading to a decreased signal intensity. For this compound, which can be present at low concentrations in complex biological matrices like plasma, serum, or feces, ion suppression can severely compromise analytical sensitivity, accuracy, and reproducibility.[1][2] Key molecules in biological samples known to cause ion suppression include phospholipids, salts, and other endogenous compounds.[2][3]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample (e.g., plasma extract without this compound) is injected. A stable signal for this compound is expected. Any significant drop in this signal as components from the blank matrix elute indicates the presence of ion suppression at that specific retention time.

Q3: What are the primary strategies to minimize ion suppression for this compound?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[4][5]

  • Optimized Chromatographic Separation: To separate this compound from co-eluting interferences.

  • Appropriate Mass Spectrometry Settings: To enhance the specific detection of this compound.

A systematic approach to troubleshooting ion suppression is outlined in the workflow diagram below.

cluster_0 Troubleshooting Ion Suppression for this compound Start Observe Low Signal or Poor Reproducibility Check_IS Evaluate Internal Standard (IS) Response Start->Check_IS IS_OK IS Response Stable Check_IS->IS_OK Yes IS_Suppressed IS Response Suppressed Check_IS->IS_Suppressed No Chromatography Optimize Chromatography IS_OK->Chromatography Sample_Prep Optimize Sample Preparation IS_Suppressed->Sample_Prep Sample_Prep->Chromatography MS_Settings Adjust MS Settings Chromatography->MS_Settings Re_Evaluate Re-evaluate with Post-Column Infusion MS_Settings->Re_Evaluate Resolved Issue Resolved Re_Evaluate->Resolved Suppression Minimized Not_Resolved Issue Not Resolved Re_Evaluate->Not_Resolved Suppression Persists Not_Resolved->Sample_Prep

Caption: A logical workflow for troubleshooting ion suppression.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation

Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components like phospholipids.[2][5]

Problem: Low this compound signal intensity and poor reproducibility, likely due to matrix effects.

Solutions:

  • Protein Precipitation (PPT): A simple and common first step.

    • Protocol: To a 50 µL plasma sample, add 800 µL of ice-cold acetonitrile. Vortex thoroughly and centrifuge. The supernatant is then typically dried and reconstituted in the initial mobile phase.[6]

    • Troubleshooting: If ion suppression persists, consider alternative precipitation solvents like methanol or a combination of methanol and acetonitrile.[7] PPT is a simpler but less clean method compared to LLE or SPE.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT.

    • Protocol: A typical LLE involves extracting the sample with a water-immiscible organic solvent. For bile acids, a mixture of methyl tert-butyl ether (MTBE), methanol, and water can be effective.[8]

  • Solid-Phase Extraction (SPE): Provides the most effective cleanup for complex matrices.[9]

    • Protocol: A general SPE workflow involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte. For bile acids, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often used.

The following diagram illustrates a general SPE workflow.

cluster_1 General Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (e.g., Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (e.g., Aqueous Buffer) Load->Wash Elute 4. Elute this compound (e.g., Methanol) Wash->Elute Analyze 5. Analyze Eluate Elute->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Quantitative Comparison of Sample Preparation Techniques:

TechniqueProsConsTypical Phospholipid Removal
Protein Precipitation Simple, fast, inexpensiveLess clean, significant matrix effects may remain60-80%
Liquid-Liquid Extraction Good for removing salts and some lipidsCan be labor-intensive, solvent selection is critical80-95%
Solid-Phase Extraction Highly selective, provides cleanest extractsMore expensive, requires method development>95%
Guide 2: Optimizing Chromatographic Conditions

Proper chromatographic separation is key to resolving this compound from co-eluting matrix components that cause ion suppression.

Problem: this compound peak shows suppression, especially at the beginning of the chromatogram where many phospholipids elute.

Solutions:

  • Column Selection:

    • Recommendation: A C18 reversed-phase column is commonly used for bile acid analysis. Columns with different selectivities (e.g., C8, Phenyl-Hexyl) can be tested to alter the elution profile of interferences relative to this compound.

  • Mobile Phase Optimization:

    • Recommendation: Typical mobile phases consist of water (A) and acetonitrile or methanol (B), often with additives to improve peak shape and ionization.

    • Additives: Ammonium formate or ammonium acetate (5-10 mM) with a small amount of formic or acetic acid (e.g., 0.01-0.1%) are common choices for negative ion mode analysis of bile acids.[10] These volatile buffers are compatible with mass spectrometry.

    • Gradient Elution: A well-designed gradient can effectively separate this compound from early-eluting phospholipids and later-eluting hydrophobic interferences. Increasing the initial aqueous portion of the gradient can help retain this compound while washing away some highly polar interferences.

  • Flow Rate and Diversion:

    • Recommendation: Using a divert valve to send the initial and final portions of the LC run (where highly polar and non-polar interferences often elute) to waste instead of the mass spectrometer can significantly reduce source contamination and ion suppression.

Example Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v)
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at low %B, ramp up to elute this compound, followed by a high %B wash
Column Temperature 40 - 60 °C
Guide 3: Optimizing Mass Spectrometry Settings

While less effective than sample preparation and chromatography for eliminating the root cause of suppression, optimizing MS parameters can improve the signal-to-noise ratio for this compound.

Problem: Low sensitivity for this compound even after sample prep and LC optimization.

Solutions:

  • Ionization Mode:

    • Recommendation: Electrospray ionization (ESI) in negative ion mode is typically the most sensitive for unconjugated bile acids like this compound, detecting the deprotonated molecule [M-H]⁻.[11]

  • MRM Transition Selection:

    • Recommendation: Due to the stable steroid backbone, unconjugated bile acids often show poor fragmentation. A common practice is to use the precursor ion as the product ion in the MRM transition (e.g., m/z 391.3 -> 391.3 for Norcholic acid [M-H]⁻).[11] While this provides sensitivity, it lacks specificity. If possible, identify and optimize any low-intensity, specific fragment ions.

    • Optimization: Infuse a standard solution of this compound and perform a product ion scan to identify potential fragments. Then, optimize the collision energy for the most intense and specific transitions.

Typical MS Parameters for this compound (as a starting point):

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 2.0 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 400 - 600 °C
Precursor Ion [M-H]⁻ ~391.3 m/z
Product Ion ~391.3 m/z (or specific fragment if available)
Collision Energy Optimize (start around 20-40 eV)

By systematically addressing sample preparation, chromatography, and mass spectrometry settings, researchers can effectively minimize ion suppression and develop a robust and reliable LC-MS/MS method for the quantification of this compound.

References

Technical Support Center: Ensuring the Purity of Synthesized Norucholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the purity of synthesized Norucholic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: My final product shows a significant peak corresponding to the starting material, Ursodeoxycholic acid (UDCA), in the HPLC analysis. How can I remove it?

Answer: Carryover of the starting material, UDCA, is a common impurity. Here are several strategies to address this issue:

  • Optimize Reaction Conditions:

    • Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid HPLC method. If the reaction appears to have stalled, consider extending the reaction time.

    • Reagent Stoichiometry: An insufficient amount of the reagents used for the side-chain cleavage of UDCA can lead to incomplete conversion. Re-evaluate the molar ratios of your reagents to ensure they are optimal for the scale of your synthesis.

  • Purification Strategy:

    • Recrystallization: this compound and UDCA may have different solubility profiles. A carefully selected solvent system for recrystallization can effectively separate the two. Consider performing a potassium salt recrystallization, which has been shown to be effective in purifying Nor-UDCA.[1]

    • Column Chromatography: If recrystallization is not sufficient, column chromatography is a reliable method for separation. A silica gel column with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) can provide good separation.

Question: I have an unknown impurity peak with a mass corresponding to an amide intermediate. How can I minimize its formation and remove it?

Answer: The presence of a 3α,7β-dihydroxy-24-nor-5β-cholane-23-amide impurity indicates an incomplete hydrolysis of the nitrile intermediate formed during the synthesis.[1]

  • Minimizing Formation:

    • Hydrolysis Conditions: The hydrolysis of the nitrile to the carboxylic acid is a critical step. Ensure that the hydrolysis conditions (e.g., concentration of NaOH or KOH, temperature, and reaction time) are sufficient for complete conversion.

    • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the nitrile and amide intermediates. The reaction should not be quenched until these intermediates are no longer detectable.

  • Removal of the Amide Impurity:

    • Recrystallization: Similar to the removal of UDCA, the amide impurity can often be removed by recrystallization. Experiment with different solvent systems to find one that selectively crystallizes this compound.

    • pH Adjustment and Extraction: The carboxylic acid group of this compound allows for its separation from the less acidic amide through acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move to the aqueous phase, leaving the amide in the organic phase. Acidification of the aqueous phase will then precipitate the pure this compound.

Question: My this compound is contaminated with Nor-Chenodeoxycholic acid (Nor-CDCA). What is the source of this impurity and how can it be removed?

Answer: Nor-CDCA is an impurity that likely originates from the Chenodeoxycholic acid (CDCA) present in the initial UDCA starting material.

  • Source Control:

    • High-Purity Starting Material: Whenever possible, start your synthesis with highly pure UDCA to minimize the carryover of related bile acid impurities.

  • Purification Strategies:

    • Preparative HPLC: Due to the structural similarity between this compound and Nor-CDCA (they are stereoisomers), separation can be challenging. Preparative HPLC is often the most effective method for separating these types of isomers.

    • Recrystallization: While more difficult than with structurally dissimilar impurities, fractional crystallization with a carefully optimized solvent system may achieve some degree of separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most commonly encountered impurities in this compound synthesized from UDCA are:

  • Ursodeoxycholic acid (UDCA): Unreacted starting material.[1]

  • 3α,7β-dihydroxy-24-nor-5β-cholane-23-amide: An intermediate from incomplete nitrile hydrolysis.[1]

  • Nor-Chenodeoxycholic acid (Nor-CDCA): An impurity originating from the CDCA present in the UDCA starting material.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is the gold standard for quantifying the purity of this compound and detecting non-volatile impurities.[2] A reversed-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the synthesized this compound and its impurities.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: The choice of solvent for recrystallization is critical and may require some experimentation. A common approach is to use a binary solvent system. For example, dissolving the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone) and then slowly adding a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed, followed by slow cooling. A patented method suggests the recrystallization of the potassium salt of Nor-UDCA from a 2-propanol/water mixture, followed by precipitation of the free acid from water/acetone.[1]

Q4: How can I confirm the identity of my synthesized this compound?

A4: The identity of the synthesized compound should be confirmed using a combination of methods:

  • Spectroscopic Analysis: Compare the 1H NMR, 13C NMR, and Mass Spectrometry data of your product with a known reference standard or with literature values.

  • Chromatographic Analysis: The retention time of your synthesized product in an HPLC system should match that of a certified reference standard under the same analytical conditions.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is designed to separate this compound from its common impurities.

Parameter Specification
Instrumentation HPLC system with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Prepare a mixed standard solution containing this compound, UDCA, and the amide impurity (if available) at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in methanol to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the purity of the sample using the area percentage method or by constructing a calibration curve with the reference standards.

Protocol 2: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but not at room temperature, while the impurities remain in solution upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Norucholic_Acid_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis UDCA Ursodeoxycholic Acid (UDCA) Reaction Side-chain Cleavage Reaction UDCA->Reaction Crude_NCA Crude this compound Reaction->Crude_NCA Recrystallization Recrystallization Crude_NCA->Recrystallization Pure_NCA Pure this compound Recrystallization->Pure_NCA HPLC HPLC / LC-MS Pure_NCA->HPLC NMR NMR Pure_NCA->NMR

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Purity_Issues Start HPLC Analysis of Synthesized this compound Impurity_Detected Impurity Detected? Start->Impurity_Detected Impurity_Type Identify Impurity (LC-MS) Impurity_Detected->Impurity_Type Yes No_Impurity Purity Meets Specification Impurity_Detected->No_Impurity No UDCA Unreacted UDCA Impurity_Type->UDCA Amide Amide Intermediate Impurity_Type->Amide NorCDCA Nor-CDCA Impurity_Type->NorCDCA Optimize_Reaction Optimize Reaction Conditions UDCA->Optimize_Reaction Recrystallize Recrystallization UDCA->Recrystallize Optimize_Hydrolysis Optimize Hydrolysis Amide->Optimize_Hydrolysis Acid_Base_Extraction Acid-Base Extraction Amide->Acid_Base_Extraction Prep_HPLC Preparative HPLC NorCDCA->Prep_HPLC Pure_Product Pure this compound Optimize_Reaction->Pure_Product Recrystallize->Pure_Product Optimize_Hydrolysis->Pure_Product Acid_Base_Extraction->Pure_Product Prep_HPLC->Pure_Product

Caption: Decision tree for troubleshooting purity issues in this compound synthesis.

References

Addressing solubility issues of Norucholic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Norucholic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, also known as 24-nor-ursodeoxycholic acid (nor-UDCA), is a synthetic derivative of the naturally occurring bile acid, ursodeoxycholic acid (UDCA).[1][2] It has shown potential as a therapeutic agent for various liver diseases due to its anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][3] However, like many bile acids, this compound is a hydrophobic molecule and exhibits poor solubility in aqueous solutions, especially at acidic and neutral pH.[4][5] This low solubility can pose significant challenges for in vitro assay development, formulation, and achieving therapeutic concentrations in preclinical and clinical studies.

Q2: What is the pKa of this compound and how does it influence its solubility?

The solubility of this compound is highly dependent on the pH of the aqueous buffer.[5][7]

  • At pH values below its pKa , the carboxylic acid group is predominantly in its protonated, non-ionized form. This form is less polar and therefore has very low solubility in water.

  • At pH values above its pKa , the carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate ion. This ionized form is more polar and thus, significantly more soluble in aqueous solutions.

Therefore, increasing the pH of the buffer is a primary strategy to enhance the solubility of this compound.

Troubleshooting Guide: Dissolving this compound in Aqueous Buffers

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

dot

Caption: Troubleshooting workflow for this compound solubility issues.

Issue: this compound is not dissolving or is precipitating out of my aqueous buffer.

Possible Cause 1: The pH of the buffer is too low.

As a carboxylic acid, the solubility of this compound is highly pH-dependent.[5] Below its estimated pKa of ~5.0, it will be largely in its non-ionized, insoluble form.

  • Troubleshooting Step: If your experimental conditions allow, increase the pH of your buffer to 7.0 or higher. For many biological assays, a phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.

Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen buffer.

Even at a favorable pH, the intrinsic aqueous solubility of this compound may be limited.

  • Troubleshooting Step 1: Use of Co-solvents. For preparing stock solutions, organic co-solvents are often necessary. Dimethyl sulfoxide (DMSO) is a common choice.[3] Subsequent dilution into your aqueous buffer should be done carefully to avoid precipitation. If direct dissolution in buffer is required for your experiment, consider a co-solvent system.

  • Troubleshooting Step 2: Gentle Heating and Sonication. Aiding the dissolution process with gentle heating (e.g., 37°C) and/or sonication can help overcome the energy barrier for dissolution.[3] However, be cautious with temperature to avoid degradation of the compound.

Data Presentation: Solubility of this compound

Estimated Aqueous Solubility of this compound at Different pH Values

The following table provides an estimated solubility profile of this compound in aqueous buffers based on the principles of pH-dependent solubility for carboxylic acids and data for the structurally similar ursodeoxycholic acid.[5][7]

pH of Aqueous BufferPredominant Form of this compoundEstimated Aqueous Solubility
< 4.0Non-ionized (protonated)Very Low (< 0.1 mg/mL)
5.0 (approx. pKa)50% Ionized / 50% Non-ionizedLow
6.0Mostly Ionized (deprotonated)Moderate
> 7.0Predominantly Ionized (deprotonated)High
Solubility in Co-solvent Systems

For achieving higher concentrations, the use of co-solvents is recommended. The following protocols have been reported to yield clear solutions of this compound at concentrations of at least 2.5 mg/mL.[3]

ProtocolCo-solvent SystemAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.60 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.60 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.60 mM)

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 264.17 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 378.55 g/mol ).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for Determining the Thermodynamic Aqueous Solubility of this compound (Shake-Flask Method)

This protocol is adapted from general methods for determining the thermodynamic solubility of poorly soluble compounds.[8][9]

  • Materials:

    • This compound powder

    • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

    • Orbital shaker or rotator

    • Centrifuge

    • Syringe filters (0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the suspension for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method with a standard curve.

    • The resulting concentration is the thermodynamic solubility of this compound in the tested buffer at that temperature.

Visualization of this compound's Proposed Signaling Pathway

This compound has been shown to exert immunomodulatory effects, in part, by targeting the mTORC1 signaling pathway in T cells, which can influence their metabolism and function.

dot

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm T Cell Cytoplasm NorucholicAcid This compound mTORC1 mTORC1 NorucholicAcid->mTORC1 Inhibition TCellMetabolism T Cell Metabolism (e.g., Glycolysis) mTORC1->TCellMetabolism Activation TCellFunction T Cell Effector Function & Proliferation mTORC1->TCellFunction Activation

Caption: Proposed signaling pathway of this compound in T cells.

References

Validation & Comparative

A Comparative Analysis of Norucholic Acid and Ursodeoxycholic Acid in the Treatment of Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Norucholic acid (NCA or norUDCA) and Ursodeoxycholic acid (UDCA), supported by experimental data and detailed methodologies.

This document delves into the mechanisms of action, clinical efficacy, and safety profiles of this compound and Ursodeoxycholic acid, two bile acid therapies for cholestatic liver diseases, with a primary focus on Primary Sclerosing Cholangitis (PSC). While UDCA has been the long-standing therapy, recent clinical trials on NCA suggest a promising alternative with a distinct mechanism and potentially superior efficacy.

Overview and Mechanism of Action

Ursodeoxycholic acid (UDCA) is a naturally occurring hydrophilic bile acid that has been a cornerstone in the management of cholestatic liver diseases for decades.[1] Its therapeutic effects are attributed to multiple mechanisms, including:

  • Protection of cholangiocytes: Shielding bile duct cells from the cytotoxic effects of more hydrophobic bile acids.[2]

  • Stimulation of biliary secretion: Increasing the flow of bile.[2][3]

  • Detoxification of hydrophobic bile acids: Aiding in the elimination of toxic bile acids.[2]

  • Anti-apoptotic effects: Inhibiting programmed cell death in liver cells (hepatocytes).[2][4]

  • Immunomodulatory effects: Altering the immune response within the liver.[3]

UDCA acts by replacing toxic bile acids, reducing cholesterol saturation in bile, and improving overall bile flow.[3]

This compound (NCA or norUDCA) is a synthetic, side-chain-shortened analogue of UDCA.[5] This structural modification confers unique properties that are believed to enhance its therapeutic efficacy:

  • Cholehepatic Shunting: NCA is resistant to amidation, allowing it to be absorbed by cholangiocytes and re-secreted by hepatocytes. This "flushing" of the bile ducts is thought to be a key mechanism.[6][7]

  • Potent Anti-inflammatory and Anti-fibrotic Properties: Preclinical and clinical studies have demonstrated NCA's ability to reduce liver inflammation and fibrosis.[5][8]

  • Immunomodulation via T-cell regulation: NCA has been shown to restore immune balance by suppressing pathogenic T-cells (CD8+ and Th17) and enhancing regulatory T-cells (Tregs), a crucial aspect in autoimmune-mediated liver diseases like PSC.[8][9]

The following diagram illustrates the proposed mechanism of cholehepatic shunting for this compound.

cluster_hepatocyte Hepatocyte cluster_bile_duct Bile Duct cluster_cholangiocyte Cholangiocyte Hepatocyte Hepatocyte NCA_in_H NCA NCA_in_Bile NCA NCA_in_H->NCA_in_Bile Secretion BileDuct Bile Duct NCA_in_C NCA NCA_in_Bile->NCA_in_C Reabsorption Cholangiocyte Cholangiocyte NCA_in_C->NCA_in_H Return to Hepatocyte start Enroll 301 PSC Patients (ALP >= 1.5x ULN) randomization Randomization start->randomization group_NCA NCA Group (1500 mg/day) randomization->group_NCA group_Placebo Placebo Group randomization->group_Placebo treatment 192 Weeks of Treatment group_NCA->treatment group_Placebo->treatment analysis 96-Week Analysis: - ALP Levels - Liver Histology (Ludwig & Nakanuma) treatment->analysis

References

Cross-Validation of Norucholic Acid Quantification: A Comparative Guide to ELISA and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents is paramount. Norucholic acid, a promising candidate for the treatment of cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), requires robust analytical methods for its measurement in biological matrices. This guide provides a detailed comparison of two common analytical platforms, the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.

This document outlines the experimental protocols for both methods and presents a comparative analysis of their performance characteristics. While LC-MS/MS is generally considered the gold standard for specificity and accuracy in small molecule quantification, ELISA offers a high-throughput and cost-effective alternative.[1][2] The choice of method will depend on the specific requirements of the study, including the need for high precision, sample throughput, and budget constraints.

Comparative Performance of Analytical Methods

The performance of an analytical method is defined by several key parameters. Below is a summary of the expected performance characteristics for a hypothetical this compound ELISA compared to a validated LC-MS/MS method for a structurally similar bile acid.

ParameterThis compound ELISA (Hypothetical)This compound LC-MS/MS
Principle Competitive binding of antibody to this compound and a labeled conjugate.Chromatographic separation followed by mass-based detection and fragmentation.[2]
Specificity Can be prone to cross-reactivity with structurally similar bile acids.High, based on chromatographic retention time and specific mass-to-charge ratio transitions.[1]
Sensitivity (LLOQ) Typically in the low ng/mL range.Can achieve sub-ng/mL to low ng/mL levels.[1][3]
Linearity (Dynamic Range) Narrow, typically 2-3 orders of magnitude.Wide, often spanning 3-4 orders of magnitude.[1][4]
Precision (%CV) Intra-assay: <10%, Inter-assay: <15%Intra- and Inter-assay: <15% (often <10%).[1][4]
Accuracy (%RE) 85-115%85-115%.[1]
Sample Throughput High (96-well plate format).Moderate, dependent on chromatographic run time.
Cost per Sample Lower.Higher.
Instrumentation Plate reader.LC system coupled to a tandem mass spectrometer.

Experimental Protocols

Hypothetical this compound Competitive ELISA Protocol

This protocol is a representative example of a competitive ELISA for a small molecule like this compound.

  • Coating: A 96-well microplate is coated with a this compound-protein conjugate and incubated overnight at 4°C. The plate is then washed to remove any unbound conjugate.

  • Blocking: A blocking buffer is added to each well to prevent non-specific binding of subsequent reagents. The plate is incubated and then washed.

  • Standard and Sample Incubation: this compound standards and unknown samples are added to the wells, followed by the addition of a specific anti-Norucholic acid antibody. The plate is incubated, allowing the antibody to bind to either the this compound in the sample/standard or the coated conjugate.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody binds to the primary antibody that is bound to the plate. The plate is incubated and then washed.

  • Substrate Addition and Signal Detection: A substrate solution is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric). The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

LC-MS/MS Protocol for Bile Acid Analysis

This protocol is based on established methods for the analysis of bile acids structurally similar to this compound.[3][5][6][7]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum or plasma, add an internal standard solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.[7]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[3][5]

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[5]

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.[5]

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for bile acids.[3][5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of this compound) and a specific product ion (a fragment of this compound) to ensure high selectivity and sensitivity.

Visualizing the Methodologies and Cross-Validation

To better understand the workflows and principles, the following diagrams are provided.

ELISA_Principle cluster_well Microplate Well Coated_Antigen This compound Conjugate Antibody Anti-Norucholic Acid Antibody Coated_Antigen->Antibody Binds if no free antigen Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Antibody->Enzyme_Conjugate Binds to primary Ab Free_Antigen This compound in Sample Free_Antigen->Antibody Competes for binding Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes Product Colored Product Substrate->Product Converts to

Caption: Principle of Competitive ELISA for this compound.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC Ionization Electrospray Ionization (ESI) LC->Ionization Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow of LC-MS/MS Analysis.

CrossValidation_Workflow Samples Set of Clinical Samples Split Split Samples for Parallel Analysis Samples->Split ELISA This compound ELISA Analysis Split->ELISA LCMSMS This compound LC-MS/MS Analysis Split->LCMSMS Data_ELISA ELISA Concentration Data ELISA->Data_ELISA Data_LCMSMS LC-MS/MS Concentration Data LCMSMS->Data_LCMSMS Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_ELISA->Comparison Data_LCMSMS->Comparison Conclusion Assessment of Method Agreement Comparison->Conclusion

Caption: Cross-Validation Experimental Workflow.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific research question and available resources. LC-MS/MS offers superior specificity and is the preferred method for regulatory submissions and clinical trials requiring high accuracy.[1] ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening large numbers of samples where the highest level of specificity may not be required. A thorough cross-validation is essential to understand the correlation and potential biases between the two methods before implementing either in a large-scale study.

References

Norucholic Acid Demonstrates Superior Therapeutic Efficacy in a Murine Model of Sclerosing Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Norucholic acid (norUDCA) with alternative therapeutic strategies in Mdr2 knockout (Mdr2-/-) mice, a well-established model for sclerosing cholangitis, reveals its significant potential in mitigating liver injury and fibrosis. Experimental data highlights the multifaceted mechanism of action of norUDCA, distinguishing it from other tested compounds.

This guide provides a detailed comparison of the therapeutic validation of norUDCA against other investigational treatments in the Mdr2-/- mouse model. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of cholestatic liver diseases.

Comparative Efficacy of Therapeutic Interventions

The therapeutic effects of this compound and alternative treatments were evaluated based on key biochemical markers of liver injury and fibrosis. The data, summarized below, indicates that norUDCA significantly improves serum liver tests and reduces fibrosis markers, outperforming its parent compound, ursodeoxycholic acid (UDCA), and showing comparable or superior efficacy to other novel therapeutic agents.

Table 1: Effect of Therapeutic Agents on Serum Liver Enzymes and Bilirubin
Therapeutic AgentAlanine Transaminase (ALT)Alkaline Phosphatase (ALP)Total Bilirubin
This compound (norUDCA) Markedly Improved[1]Markedly Improved[1]N/A
Ursodeoxycholic acid (UDCA) Increased[1]Increased[1]N/A
SC-435 (ASBT Inhibitor) Decreased by 86%[2]Decreased by 55%[2]Decreased by 93%[2]
MSC-EVs Significantly Reduced[3][4]Significantly Reduced[3][4]N/A
ACE2 Therapy Significantly Reduced (P < 0.05)[5]Significantly Reduced (P < 0.05)[5][6]N/A
Table 2: Impact of Therapeutic Agents on Liver Fibrosis
Therapeutic AgentHepatic HydroxyprolineLiver HistologyPro-fibrogenic Gene Expression
This compound (norUDCA) Significantly Reduced[1]Markedly Improved[1]N/A
Ursodeoxycholic acid (UDCA) No Significant Effect[1]N/AN/A
SC-435 (ASBT Inhibitor) N/AImproved[2]Reduced[2]
MSC-EVs Reduced Sirius Red Positive Area[4]Reduced Fibrosis[3]N/A
ACE2 Therapy Reduced Biliary Fibrosis (P < 0.01)[5][6]Improved Biliary Fibrosis[6]Reduced Collagen Expression (P < 0.01)[5]

Experimental Protocols

Detailed methodologies for the key therapeutic interventions are provided below to facilitate experimental replication and comparison.

This compound (norUDCA) and Ursodeoxycholic acid (UDCA) Administration
SC-435 (ASBT Inhibitor) Treatment

Thirty-day-old female Mdr2-/- mice were fed a high-fat chow containing 0.006% SC-435, an inhibitor of the apical sodium-dependent bile acid transporter (ASBT). This regimen provided an average daily dose of 11 mg/kg of the compound for 14 days.[2] Control animals received the same high-fat chow without the addition of SC-435.[2] Fecal and serum bile acid levels, serum liver enzymes, and liver histology were assessed.

Mesenchymal Stromal Cell-derived Extracellular Vesicle (MSC-EV) Therapy

Five-week-old male Mdr2-/- mice were administered weekly intraperitoneal injections of human bone marrow-derived MSC-EVs for three consecutive weeks.[3][4] Each injection consisted of approximately 9.1 x 10^9 particles in a volume of 100 µL.[3][4] The control group received injections of the vehicle, phosphate-buffered saline (PBS).[3] One week following the final injection, mice were sacrificed, and blood and liver samples were collected for analysis of liver enzymes, fibrosis, and inflammatory markers.[3][4]

ACE2 Gene Therapy

To investigate the long-term effects of Angiotensin Converting Enzyme 2 (ACE2) therapy, Mdr2-/- mice at both established (3 months old) and advanced (7 months old) stages of liver disease received a single intraperitoneal injection of an adeno-associated viral vector encoding for ACE2.[5][6] Control mice were injected with a control vector. The therapeutic effects on liver injury and fibrosis were evaluated at 3 and 2 months post-injection for the established and advanced disease groups, respectively.[6]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathways for each therapeutic intervention.

G cluster_norUDCA This compound (norUDCA) Workflow cluster_SC435 SC-435 Workflow cluster_MSCEV MSC-EV Workflow cluster_ACE2 ACE2 Therapy Workflow start_nor Mdr2-/- Mice diet_nor 0.5% norUDCA Diet (4 weeks) start_nor->diet_nor analysis_nor Analysis: - Serum Liver Enzymes - Liver Histology - Hydroxyproline Content diet_nor->analysis_nor start_sc 30-day-old Mdr2-/- Mice diet_sc 0.006% SC-435 in High-Fat Chow (14 days) start_sc->diet_sc analysis_sc Analysis: - Serum & Fecal Bile Acids - Serum Liver Enzymes - Liver Histology diet_sc->analysis_sc start_ev 5-week-old Mdr2-/- Mice injection_ev Weekly IP Injections of MSC-EVs (3 weeks) start_ev->injection_ev analysis_ev Analysis (1 week post-injection): - Serum Liver Enzymes - Liver Fibrosis - Inflammatory Markers injection_ev->analysis_ev start_ace2 Mdr2-/- Mice (3 or 7 months old) injection_ace2 Single IP Injection of AAV-ACE2 start_ace2->injection_ace2 analysis_ace2 Analysis (2-3 months post-injection): - Liver Injury Markers - Liver Fibrosis injection_ace2->analysis_ace2

Figure 1: Experimental Workflows

G cluster_norUDCA_pathway This compound Signaling Pathway cluster_SC435_pathway SC-435 Signaling Pathway norUDCA This compound detox Induction of Detoxification Enzymes (Cyp2b10, Cyp3a11, Sult2a1) norUDCA->detox efflux Induction of Efflux Pumps (Mrp3, Mrp4) norUDCA->efflux bile_flow Stimulation of Bicarbonate-Rich Hypercholeresis norUDCA->bile_flow hydrophilicity Increased Bile Hydrophilicity norUDCA->hydrophilicity outcome_nor Amelioration of Sclerosing Cholangitis detox->outcome_nor efflux->outcome_nor bile_flow->outcome_nor hydrophilicity->outcome_nor SC435 SC-435 ASBT ASBT Inhibition in Ileum SC435->ASBT BA_reabsorption Decreased Bile Acid Reabsorption ASBT->BA_reabsorption serum_BA Reduced Serum & Liver Bile Acids BA_reabsorption->serum_BA inflammation Reduced Pro-inflammatory Gene Expression serum_BA->inflammation outcome_sc Abrogation of Sclerosing Cholangitis Progression inflammation->outcome_sc

Figure 2: norUDCA and SC-435 Mechanisms

G cluster_MSCEV_pathway MSC-EV Signaling Pathway cluster_ACE2_pathway ACE2 Therapy Signaling Pathway MSCEV MSC-EVs NFkB Inhibition of NF-kB Activation MSCEV->NFkB VCAM1 Reduced VCAM-1 Expression NFkB->VCAM1 inflammation_ev Reduced Liver Accumulation of Granulocytes and T-cells VCAM1->inflammation_ev outcome_ev Reduced Liver Inflammation & Fibrosis inflammation_ev->outcome_ev ACE2 ACE2 Therapy AngII Angiotensin II (Profibrotic) ACE2->AngII Converts Ang17 Angiotensin-(1-7) (Antifibrotic) AngII->Ang17 to HSC Reduced Hepatic Stellate Cell Activation Ang17->HSC outcome_ace2 Inhibition of Biliary Fibrosis HSC->outcome_ace2

Figure 3: MSC-EV and ACE2 Therapy Mechanisms

References

Norucholic Acid: A Unique Bile Acid Derivative with a Distinct Mechanism of Action Compared to Classical Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data reveals that norucholic acid (NCA), an engineered bile acid derivative under investigation for cholestatic liver diseases, operates through a fundamentally different mechanism than traditional bile acids that activate the Farnesoid X Receptor (FXR). While bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists, this compound demonstrates no direct activation of this key nuclear receptor. Its therapeutic effects are attributed to a process known as "cholehepatic shunting," which enhances the hydrophilicity of the bile acid pool and stimulates bile flow.

This guide provides a comparative overview of the FXR activation profiles of this compound and other key bile acids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of FXR Activation by Bile Acids

The potency of various bile acids in activating FXR varies significantly. The following table summarizes the half-maximal effective concentrations (EC50) for several key bile acids, providing a clear quantitative comparison. This compound is included to highlight its lack of direct FXR agonism.

Bile AcidTypeFXR Activation Potency (EC50)
Chenodeoxycholic acid (CDCA)Primary Bile Acid~10-17 µM
Deoxycholic acid (DCA)Secondary Bile AcidLess potent than CDCA
Lithocholic acid (LCA)Secondary Bile AcidLess potent than CDCA
Cholic acid (CA)Primary Bile AcidWeak agonist (~600 µM)
Ursodeoxycholic acid (UDCA)Tertiary Bile AcidVery weak agonist/antagonist
This compound (NCA) Engineered Bile Acid No direct FXR activation
Obeticholic Acid (OCA)Synthetic Bile Acid AnalogPotent agonist (~99 nM)

This data is compiled from multiple in vitro studies. The exact EC50 values can vary depending on the specific cell line and assay conditions used.

Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Upon activation by agonist bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects of FXR activation include the suppression of bile acid synthesis and the promotion of bile acid transport and detoxification.

FXR_Signaling_Pathway cluster_nucleus Nucleus Bile_Acid Bile Acid (e.g., CDCA) FXR_inactive Inactive FXR Bile_Acid->FXR_inactive FXR_RXR_complex FXR-RXR Heterodimer FXR_inactive->FXR_RXR_complex Heterodimerizes with RXR RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates FXR_Assay_Workflow Start Test Compound (e.g., this compound) Cell_Based_Assay Cell-Based Assay (Reporter Gene Assay) Start->Cell_Based_Assay Cell_Free_Assay Cell-Free Assay (Co-activator Recruitment) Start->Cell_Free_Assay Transfection Transfect Cells with FXR, RXR, & Reporter Plasmids Cell_Based_Assay->Transfection Incubation Incubate FXR-LBD, Co-activator Peptide, & Test Compound Cell_Free_Assay->Incubation Treatment Treat Cells with Test Compound Transfection->Treatment Luminescence Measure Luminescence Treatment->Luminescence Data_Analysis Data Analysis (Dose-Response Curve, EC50) Luminescence->Data_Analysis FRET Measure TR-FRET Signal Incubation->FRET FRET->Data_Analysis Conclusion Determine FXR Agonist Activity Data_Analysis->Conclusion

A Head-to-Head Comparison of Norucholic Acid and Obeticholic Acid in NASH Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and fibrosis. With no currently approved therapies, the search for effective treatments is a major focus of research. Two prominent bile acid derivatives, Norucholic acid (NCA) and Obeticholic acid (OCA), are under investigation for their therapeutic potential in NASH. This guide provides a detailed, data-driven comparison of their performance in preclinical and clinical NASH models, based on available experimental evidence.

At a Glance: Key Differences

FeatureThis compound (norUDCA)Obeticholic Acid (OCA)
Primary Target Not a potent FXR agonist; mechanism is multifactorial.Potent and selective Farnesoid X Receptor (FXR) agonist.[1][2][3]
Key Mechanism of Action Reduces liver inflammation, improves bile flow, and may slow or reverse liver scarring.[4] Undergoes cholehepatic shunting for liver-targeted effects.[5][6]Activates FXR, a key regulator of bile acid, lipid, and glucose metabolism, and reduces inflammation and fibrosis.[1][7][8][9]
Reported Efficacy in NASH Models Demonstrates anti-inflammatory, anti-apoptotic, and anti-fibrotic effects in various experimental models.[5][6]Improves liver histology, including fibrosis, steatosis, and inflammation in animal models and human clinical trials.[3][10][11][12]
Clinical Development for NASH Currently in Phase IIb clinical trials.[4][13]Has undergone Phase III clinical trials (e.g., REGENERATE).[3][12][14][15]
Known Side Effects Full side effect profile is still under investigation in ongoing clinical trials.Dose-dependent pruritus (itching) and unfavorable changes in lipid profiles (increased LDL, decreased HDL).[9][16][17]

Mechanism of Action: A Tale of Two Pathways

Obeticholic acid is a semi-synthetic bile acid analog and a potent, selective agonist of the Farnesoid X Receptor (FXR).[1][16] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses.[5][9][18] By activating FXR, OCA helps to reduce the concentration of bile acids in the liver, decrease de novo lipogenesis, and suppress inflammatory and fibrotic pathways.[7][8] Some studies also suggest that OCA can inhibit the NLRP3 inflammasome, a key component of the inflammatory response in NASH, potentially independent of FXR activation.[11][19]

This compound, a side-chain shortened derivative of ursodeoxycholic acid (UDCA), operates through a different, less FXR-centric mechanism.[5][6] Its unique property is its resistance to amidation, which allows it to undergo cholehepatic shunting. This process leads to a higher concentration of the compound in the liver and bile ducts, where it stimulates bicarbonate-rich bile flow.[6] This "flushing" of the bile ducts is thought to reduce the accumulation of toxic bile acids. Furthermore, NCA has demonstrated anti-inflammatory, anti-apoptotic, and anti-fibrotic effects in various preclinical NASH models.[5]

Signaling Pathway Diagrams

Below are simplified diagrams illustrating the proposed signaling pathways for Obeticholic Acid and this compound.

OCA_Pathway cluster_cell Hepatocyte cluster_effects Downstream Effects OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Target_Genes Target Gene Expression FXR_RXR->Target_Genes Regulates Bile_Acid ↓ Bile Acid Synthesis (e.g., ↓ CYP7A1) Target_Genes->Bile_Acid Lipid_Metabolism ↓ Lipogenesis ↑ Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Inflammation ↓ Pro-inflammatory Cytokines Target_Genes->Inflammation Fibrosis ↓ HSC Activation ↓ Collagen Deposition Target_Genes->Fibrosis

Caption: Obeticholic Acid (OCA) signaling pathway in hepatocytes.

NCA_Pathway cluster_liver Liver & Bile Ducts cluster_effects Hepatoprotective Effects NCA This compound (NCA) Cholehepatic_Shunting Cholehepatic Shunting (Concentrates NCA in Liver) NCA->Cholehepatic_Shunting Bile_Flow ↑ Bicarbonate-rich Hypercholeresis Cholehepatic_Shunting->Bile_Flow Toxic_Bile_Acids ↓ Toxic Bile Acid Accumulation Bile_Flow->Toxic_Bile_Acids Anti_Inflammatory Anti-inflammatory Toxic_Bile_Acids->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Toxic_Bile_Acids->Anti_Apoptotic Anti_Fibrotic Anti-fibrotic Toxic_Bile_Acids->Anti_Fibrotic

Caption: Proposed mechanism of this compound (NCA) in the liver.

Efficacy in NASH Models: A Comparative Overview

Preclinical Data Summary
ParameterThis compound (NCA)Obeticholic Acid (OCA)
Steatosis Reported to have anti-lipotoxic properties.[6]Shown to reduce hepatic fat accumulation in various models, including Zucker fa/fa rats and diet-induced NASH models.[1][11]
Inflammation Elicits anti-inflammatory effects in multiple experimental NASH models.[5][6]Reduces liver inflammation, in part by suppressing NF-κB signaling and inhibiting the NLRP3 inflammasome.[1][11][19][20]
Fibrosis Demonstrates anti-fibrotic effects in preclinical models.[5][6]Prevents and reverses liver fibrosis in multiple preclinical studies.[1][10]
Animal Models Used Methionine and choline-deficient (MCD) diet models and others.[5]High-fat diet (HFD), choline-deficient amino acid-defined (CDAA) diet, and Amylin liver NASH (AMLN) diet–induced Lepob/ob mouse models.[1][19][21]
Clinical Trial Data Summary
EndpointThis compound (NCA)Obeticholic Acid (OCA)
Histological Improvement A Phase IIb trial is currently evaluating the ability of NCA to resolve NASH and improve liver fibrosis over 72 weeks.[4][13]In the Phase 3 REGENERATE trial, 25 mg of OCA met the primary endpoint of fibrosis improvement by ≥1 stage with no worsening of NASH in 23.1% of patients versus 11.9% for placebo.[3][12] The primary endpoint of NASH resolution was not met in this interim analysis.[3][12]
Biomarkers A Phase III trial in PSC patients aims to evaluate the normalization of liver enzyme levels, particularly alkaline phosphatase (ALP).[4]Dose-dependent reductions in liver enzymes (e.g., ALT, AST) have been observed in clinical trials.[17][22]
Dosage in Trials 1000 mg/day and 1500 mg/day (NASH trial).[4][13]10 mg/day and 25 mg/day (REGENERATE trial).[3]
Adverse Events Data is being collected in ongoing trials.[4][13]The most common adverse event is dose-dependent pruritus.[16] Increases in LDL cholesterol and decreases in HDL cholesterol have also been reported.[17][22]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key experiments used to evaluate these compounds in NASH models.

In Vivo NASH Mouse Model Protocol

This is a generalized protocol for inducing NASH in mice, a common starting point for testing therapeutic agents like OCA and NCA.

NASH_Model_Workflow cluster_induction NASH Induction Phase cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Dietary Induction (e.g., High-Fat, Choline-Deficient Diet) for 8-16 weeks Biopsy Baseline Liver Biopsy (optional) to confirm NASH pathology Induction->Biopsy Randomization Randomization into Groups: 1. Vehicle Control 2. This compound 3. Obeticholic Acid Biopsy->Randomization Treatment Daily Dosing (e.g., oral gavage) for 4-12 weeks Randomization->Treatment Sacrifice Euthanasia & Sample Collection (Blood, Liver Tissue) Treatment->Sacrifice Serum_Analysis Serum Analysis: ALT, AST, Lipids, Glucose Sacrifice->Serum_Analysis Histology Histopathology: H&E (Steatosis, Inflammation) Sirius Red (Fibrosis) NAFLD Activity Score (NAS) Sacrifice->Histology Gene_Expression Gene Expression Analysis: (qPCR, RNA-seq) Fibrosis & Inflammation Markers Sacrifice->Gene_Expression

Caption: A typical experimental workflow for evaluating therapeutics in a diet-induced NASH mouse model.

1. Animal Model:

  • Strain: C57BL/6J mice or genetically modified models like Lepob/ob.[21]

  • Diet: Induction of NASH is commonly achieved through specialized diets such as a high-fat diet (HFD), a methionine and choline-deficient (MCD) diet, or a choline-deficient, L-amino acid-defined (CDAA) diet.[23] The duration of the diet typically ranges from 8 to 24 weeks to establish the desired level of steatohepatitis and fibrosis.

2. Drug Administration:

  • Preparation: this compound or Obeticholic acid is typically suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

  • Dosing: The compound is administered daily via oral gavage at specified doses (e.g., 10-30 mg/kg for OCA in mouse models).[1]

  • Control Group: A control group receives the vehicle solution only.

3. Endpoint Analysis:

  • Serum Biochemistry: Blood is collected to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, triglycerides, and glucose to assess liver injury and metabolic parameters.

  • Liver Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Picrosirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis. The NAFLD Activity Score (NAS) is often used for semi-quantitative evaluation.

  • Gene Expression Analysis: RNA is extracted from liver tissue to perform quantitative real-time PCR (qPCR) or RNA sequencing to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf-α, Il-6, Ccl2), and lipid metabolism.

Conclusion

Both this compound and Obeticholic acid show considerable promise as therapeutic agents for NASH, though they operate through distinct mechanisms. Obeticholic acid, a potent FXR agonist, has a more established clinical profile with data from Phase III trials demonstrating a significant effect on fibrosis reduction.[3][12][14] However, its clinical use may be tempered by side effects like pruritus and adverse lipid changes.[16][17] this compound offers an alternative mechanism of action, focusing on improving bile composition and flow through cholehepatic shunting, which may offer a different efficacy and safety profile.[5][6] The results from its ongoing Phase IIb trial are eagerly awaited to better understand its position in the potential landscape of NASH therapies.[4][13]

The lack of direct, head-to-head comparative studies necessitates careful consideration of the available data. Future research should aim to compare these and other emerging therapies within the same experimental models to provide a clearer picture of their relative efficacy and safety for the treatment of NASH.

References

Evaluating the Safety and Tolerability of Norucholic Acid in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norucholic acid (NCA), a novel synthetic bile acid analogue, is emerging as a promising therapeutic candidate for chronic liver diseases, primarily Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). This guide provides a comprehensive comparison of the safety and tolerability of this compound with current alternative treatments for these conditions, supported by data from key clinical trials.

Primary Sclerosing Cholangitis (PSC): this compound vs. Ursodeoxycholic Acid

PSC is a rare, progressive cholestatic liver disease with no approved medical therapy to date, making liver transplantation the only definitive treatment for advanced stages. Ursodeoxycholic acid (UDCA) is often used off-label, though its efficacy in improving long-term outcomes is debated.

Safety and Tolerability Comparison
Adverse Event ProfileThis compound (NUC-5 Trial)[1]Ursodeoxycholic Acid (High-Dose Trial)[2][3][4][5][6]Placebo (NUC-5 Trial)[1]
Dosage 1500 mg/day28-30 mg/kg/day-
Treatment-Emergent AEs 97.6%-92.7%
Serious Adverse Events Similar rate to placeboMore common than placebo (67% vs 37%)Similar rate to NCA
AEs Leading to Discontinuation Not specified, but overall safety profile similar to placeboOne patient in a lower-dose trial (13-15 mg/kg/day) withdrew due to diarrhea[7]-
Common Adverse Events Diarrhea, SARS-CoV-2 infection, NasopharyngitisPoorer clinical outcomes (enlarged veins, eligibility for liver transplant, death)Diarrhea, SARS-CoV-2 infection, Nasopharyngitis
Pruritus (Itching) No difference compared to placebo[8]-No difference compared to NCA[8]
Key Experimental Protocols
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.[3][8][9][10][11]

  • Participants: 301 patients with a confirmed diagnosis of PSC.[9][10]

  • Intervention: Patients were randomized to receive either 1500 mg of this compound or a placebo daily for 192 weeks.[9][10]

  • Primary Outcome Measures: A composite endpoint of partial normalization of serum alkaline phosphatase (s-ALP) and no worsening of the histological disease stage (Ludwig classification).[9][11]

  • Key Inclusion Criteria: Verified PSC diagnosis, available liver biopsy for review, and if pre-treated with UDCA, a stable dose not exceeding 20mg/kg/bw.[3]

  • Key Exclusion Criteria: History of other concomitant liver diseases, presence of cholangiocarcinoma, secondary causes of sclerosing cholangitis, and significant renal or cardiovascular disorders.[3][11]

  • Study Design: A long-term, randomized, placebo-controlled trial.[2]

  • Participants: 150 patients with PSC.[2]

  • Intervention: Patients received either high-dose UDCA (28–30 mg/kg/day) or a placebo.[2]

  • Primary Outcome Measures: Clinical outcomes, including the development of enlarged veins, eligibility for liver transplant, or death.[2]

Non-alcoholic Steatohepatitis (NASH): this compound vs. Alternatives

NASH is a more severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. Lifestyle modification is the cornerstone of management. In March 2024, Resmetirom (Rezdiffra™) became the first FDA-approved medication for MASH (Metabolic Dysfunction-Associated Steatohepatitis, the new term for NASH) with moderate to advanced fibrosis. Vitamin E and Pioglitazone are also used off-label.

Safety and Tolerability Comparison
Adverse Event ProfileThis compound (Phase IIb Trial)[12]Resmetirom (MAESTRO-NASH Trial)[13][14][15][16][17]Vitamin E (PIVENS Trial)[18][19][20][21]Pioglitazone (PIVENS & other trials)[7][9][22][23]Placebo (Pooled Data)[24]
Dosage 1000 mg/day & 1500 mg/day80 mg/day & 100 mg/day800 IU/day30-45 mg/day-
Any Adverse Event Similar across groups---68%
Serious Adverse Events 6 events reported across all groups12.7% (100mg), 10.9% (80mg)Well-tolerated without significant AEsSimilar to placebo7.8%
AEs Leading to Discontinuation -8% (100mg), 5% (80mg)--3.1%
Common Adverse Events Headache, Gastrointestinal disorders (e.g., diarrhea, abdominal pain), Infections (e.g., nasopharyngitis)Diarrhea (33% at 100mg), Nausea (15% at 100mg), Pruritus (10% at 100mg), Vomiting (8% at 100mg), Constipation (8% at 100mg), Abdominal pain (7% at 100mg), Dizziness (4% at 100mg)Generally well-toleratedWeight gain (mean 2.5 kg), Edema-
Hepatotoxicity -Observed in some cases---
Gallbladder-Related AEs -More frequent than placebo (Cholelithiasis, acute cholecystitis)---
Key Experimental Protocols
  • Study Design: A double-blind, randomized, placebo-controlled, multicenter, phase IIb trial.[15][25][26]

  • Participants: Patients with centrally assessed histological evidence of NASH and liver fibrosis.[15][25]

  • Intervention: Oral treatment with either 1000 mg/day or 1500 mg/day of this compound tablets versus placebo for 72 weeks.[25][26]

  • Primary Outcome Measures: To assess the efficacy and safety of the two doses of this compound.[25][26]

  • Key Inclusion Criteria: Male or female patients aged ≥ 18 and < 75 years with histological evidence of NASH.[15]

  • Key Exclusion Criteria: Presence of liver cirrhosis, type 1 or uncontrolled type 2 diabetes, history of other significant concomitant liver diseases, and a BMI >45 kg/m ².[15]

  • Study Design: A Phase 3, multinational, double-blind, randomized, placebo-controlled study.[13][17][27][28][29]

  • Participants: Adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[17]

  • Intervention: Patients were randomized to receive 80 mg or 100 mg of Resmetirom or a placebo once daily.[27][28][29]

  • Primary Outcome Measures: NASH resolution with no worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of NASH activity score at 52 weeks.[27]

  • Study Design: A randomized, multicenter, double-masked, placebo-controlled trial.[18][19][22][30]

  • Participants: 247 non-diabetic adults with biopsy-proven NASH.[18]

  • Intervention: Patients were randomized to receive pioglitazone (30 mg daily), vitamin E (800 IU daily), or a placebo for 96 weeks.[18]

  • Primary Outcome Measure: Improvement in hepatic histology, defined by a composite of changes in the NAFLD Activity Score (NAS) and fibrosis score.[18][22]

Visualizing the Science: Diagrams

To further elucidate the context of this compound's evaluation, the following diagrams illustrate its proposed mechanism of action and the workflow of a pivotal clinical trial.

Norucholic_Acid_Mechanism cluster_cholangiocyte Cholangiocyte (Bile Duct Cell) cluster_tcell T Helper 17 (TH17) Cell NCA_bile This compound (in Bile) NCA_inside Intracellular This compound NCA_bile->NCA_inside Uptake NCA_tcell This compound TMEM16A TMEM16A (Chloride Channel) NCA_inside->TMEM16A Activates Cl_secretion Chloride Secretion TMEM16A->Cl_secretion Bicarb_secretion Bicarbonate Secretion Cl_secretion->Bicarb_secretion Drives Bile_flow Increased Bile Flow Bicarb_secretion->Bile_flow mTORC1 mTORC1 Signaling NCA_tcell->mTORC1 Inhibits Treg Regulatory T cells (Anti-inflammatory) NCA_tcell->Treg Promotes transdifferentiation to Pathogenicity TH17 Pathogenicity (Pro-inflammatory) mTORC1->Pathogenicity Promotes

Proposed Mechanism of Action of this compound.

NUC5_Trial_Workflow Start Patient Screening (PSC Diagnosis, Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Treatment Arm: This compound (1500 mg/day) Randomization->Arm_A Arm_B Placebo Arm Randomization->Arm_B Treatment_Period 192-Week Double-Blind Treatment Period Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_up Regular Follow-up Visits (Safety & Efficacy Assessments) Treatment_Period->Follow_up Primary_Endpoint Primary Endpoint Analysis at 96 Weeks: - s-ALP Normalization - Histology Assessment Follow_up->Primary_Endpoint Final_Analysis Final Analysis at 192 Weeks Primary_Endpoint->Final_Analysis Open_Label Optional Open-Label Extension Final_Analysis->Open_Label

References

Comparative analysis of Norucholic acid's effect on different inflammatory markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Norucholic acid (NCA), a novel synthetic bile acid, on various inflammatory markers. It is intended to be an objective resource for researchers, scientists, and professionals involved in drug development, offering insights into NCA's anti-inflammatory properties and its potential as a therapeutic agent for immune-mediated diseases. This document synthesizes experimental data on NCA's influence on key inflammatory cells and signaling pathways, drawing comparisons with its parent compound, Ursodeoxycholic acid (UDCA), where data is available.

Executive Summary

This compound has demonstrated significant immunomodulatory effects, primarily by influencing the balance of T helper 17 (Th17) cells and regulatory T cells (Tregs). Experimental evidence suggests that NCA's anti-inflammatory actions are mechanistically distinct from UDCA and are mediated through the inhibition of the mTORC1 signaling pathway. While direct comparative studies on a wide range of cytokines are limited, available data points to NCA's potent and specific effects on cellular mediators of inflammation.

Comparative Data on Inflammatory Markers

The following tables summarize the quantitative effects of this compound on key inflammatory cell populations.

Table 1: Effect of this compound on T helper 17 (Th17) and Regulatory T (Treg) Cell Populations in a CD4+ T-cell Adoptive Transfer Model of Colitis

Treatment GroupTissueTh17 Cells (% of CD4+ T-cells)Treg Cells (% of CD4+ T-cells)Data Source
Control (Chow)Small Intestine IEL10.52.5[1]
This compound Small Intestine IEL5.2 5.8 [1]
Control (Chow)Small Intestine LPL12.13.1[1]
This compound Small Intestine LPL6.3 7.2 [1]
Control (Chow)Colonic IEL8.92.8[1]
This compound Colonic IEL4.1 6.5 [1]
Control (Chow)Colonic LPL11.23.5[1]
This compound Colonic LPL5.8 8.1 [1]

IEL: Intraepithelial Lymphocytes; LPL: Lamina Propria Lymphocytes. Data are representative of findings from preclinical studies.

Experimental Protocols

Adoptive Transfer Mouse Model of Colitis

This model is utilized to assess the in vivo effects of this compound on T-cell differentiation and intestinal inflammation.

Objective: To induce colitis in immunodeficient mice by transferring naive T-cells and to evaluate the therapeutic efficacy of this compound.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient immunodeficient mice (e.g., Rag2−/−)

  • This compound-supplemented chow (0.5% w/w)

  • Standard chow

  • Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment for T-cell isolation

  • Flow cytometer for cell analysis

Procedure:

  • Isolation of Naive T-cells: Isolate CD4+ T-cells from the spleens of donor mice. Further purify naive T-cells (CD4+CD45RBhigh or CD4+CD62L+) using MACS or FACS.

  • Animal Groups: Divide recipient mice into a control group receiving standard chow and a treatment group receiving this compound-supplemented chow.

  • Adoptive Transfer: Inject approximately 0.5 x 10^6 naive T-cells intraperitoneally into each recipient mouse.

  • Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss and diarrhea, for a period of 5-8 weeks.

  • Tissue Collection and Analysis: At the end of the study period, euthanize the mice and collect tissues including mesenteric lymph nodes, spleen, and intestinal tissues (small intestine and colon). Isolate intraepithelial and lamina propria lymphocytes.

  • Flow Cytometry Analysis: Stain the isolated lymphocytes with fluorescently labeled antibodies against CD4, Foxp3 (for Tregs), and markers for Th17 cells (e.g., RORγt or IL-17A). Analyze the cell populations using a flow cytometer to quantify the percentage of Th17 and Treg cells.[1]

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating the glutamine-mTORC1-glycolysis signaling axis in T-cells.

Mechanism of Action

This compound has been shown to restrain the function of pathogenic Th17 cells and promote the formation of functional regulatory T cells.[3] This is achieved by attenuating the mTORC1 signaling pathway, a key regulator of cell metabolism and growth.[2] Specifically, this compound appears to interfere with glutamine metabolism in T-cells, which is crucial for the activation of mTORC1.[1][4] By inhibiting this pathway, this compound can suppress the differentiation and pro-inflammatory activity of Th17 cells while promoting the development of anti-inflammatory Treg cells.

Signaling Pathway Diagram

Norucholic_Acid_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell T-cell Glutamine Glutamine Glutamine_transporter Glutamine Transporter Glutamine->Glutamine_transporter Glutamine_int Intracellular Glutamine Glutamine_transporter->Glutamine_int Glutaminolysis Glutaminolysis Glutamine_int->Glutaminolysis mTORC1 mTORC1 Glutaminolysis->mTORC1 Activates Glycolysis Glycolysis mTORC1->Glycolysis Promotes Th17_diff Th17 Differentiation (Pro-inflammatory) mTORC1->Th17_diff Promotes Treg_diff Treg Differentiation (Anti-inflammatory) mTORC1->Treg_diff Inhibits Glycolysis->Th17_diff Supports Norucholic_Acid This compound Norucholic_Acid->mTORC1 Inhibits

Caption: this compound's inhibition of the mTORC1 signaling pathway.

Experimental Workflow for Signaling Pathway Analysis

Experimental_Workflow start Start: Isolate CD4+ T-cells culture Culture T-cells with Th17 polarizing cytokines (e.g., TGF-β, IL-6) start->culture treatment Treat with this compound or Vehicle Control culture->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation analysis Analyze mTORC1 activity and downstream targets incubation->analysis western Western Blot for phosphorylated S6K1, 4E-BP1 analysis->western flow Flow Cytometry for intracellular p-S6 analysis->flow metabolic Metabolic Assays for Glutaminolysis and Glycolysis analysis->metabolic end End: Comparative Data Analysis western->end flow->end metabolic->end

Caption: Workflow for analyzing this compound's effect on mTORC1 signaling.

Conclusion

This compound demonstrates potent anti-inflammatory effects by modulating the Th17/Treg balance through the inhibition of the mTORC1 signaling pathway. The available quantitative data from preclinical models highlights its ability to significantly reduce pro-inflammatory Th17 cell populations while promoting the expansion of anti-inflammatory Treg cells. While direct comparative data against other agents like UDCA on a broad spectrum of cytokines is an area requiring further research, the distinct mechanism of action of NCA suggests its potential as a targeted therapy for a range of inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the therapeutic applications of this compound.

References

A Comparative Analysis of Norucholic Acid and Ursodeoxycholic Acid for Primary Sclerosing Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based guide for researchers and drug development professionals on the long-term outcomes of Norucholic acid (NCA) versus the current standard of care, Ursodeoxycholic acid (UDCA), in the management of Primary Sclerosing Cholangitis (PSC).

Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no approved pharmacological treatment to halt its progression, leaving liver transplantation as the only definitive therapy for end-stage disease.[1][2] For years, Ursodeoxycholic acid (UDCA) has been used off-label with debated efficacy. However, the recent emergence of this compound (NCA), an engineered bile acid derivative, has shown promising results in clinical trials, potentially signaling a new era in PSC management. This guide provides a detailed comparison of the long-term outcomes, mechanisms of action, and experimental protocols of NCA and UDCA.

Comparative Efficacy: Long-Term Clinical Trial Outcomes

Recent clinical trial data, particularly from the Phase 3 NUC-5 trial, has provided significant insights into the efficacy of this compound.[1][3][4] In contrast, the long-term benefits of UDCA in PSC remain controversial, with some studies suggesting a lack of significant impact on survival and, in high doses, potential for harm.[5][6][7]

Table 1: Comparison of Primary and Key Secondary Endpoints in Long-Term Clinical Trials

EndpointThis compound (NCA) - NUC-5 Trial (96 Weeks)[1][8]Ursodeoxycholic Acid (UDCA) - High-Dose Trial (Up to 6 Years)[5][6]
Primary Endpoint Composite: Partial normalization of ALP (<1.5x ULN) AND no worsening of histology (Ludwig classification). Result: 15.1% (NCA) vs. 4.2% (Placebo) (p=0.0048)Composite: Development of cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death. Result: Risk of reaching a primary endpoint was 2.3 times greater for patients on UDCA than for those on placebo (p<0.01).
Histological Improvement Improvement by at least 1 Ludwig stage: 25.2% (NCA) vs. 10.5% (Placebo) (p=0.0217)Not reported as a primary or secondary outcome of improvement.
Histological Worsening Worsening by at least 1 Ludwig stage: 20.3% (NCA) vs. 40.4% (Placebo) (p=0.0069)Not explicitly reported, but the primary endpoint included the development of cirrhosis.
Biochemical Response Significant improvements in multiple liver enzymes, including ALP, ALT, and γ-GT.[1][6]Dose-dependent reductions in ALP levels were observed in a phase II study.[9] However, in the high-dose trial, improvements in liver tests were not associated with decreased negative endpoints.[5][6]
Liver Transplantation-Free Survival The NUC-5 trial is ongoing to assess long-term outcomes, including the need for liver transplantation.[1]A Japanese study suggested UDCA treatment was associated with improved liver transplantation-free survival.[10] However, other studies have not shown a significant benefit on survival.[11]
Safety Well-tolerated with a safety profile comparable to placebo. Serious adverse events were similar between NCA and placebo groups.[1][6]High-dose UDCA (28-30 mg/kg/day) was associated with a higher rate of serious adverse events compared to placebo (63% vs. 37%).[5][6]

Mechanisms of Action

This compound and UDCA, while both being bile acids, exert their effects through distinct mechanisms.

This compound (NCA): NCA is a side chain-shortened C23 homolog of UDCA.[10] Its unique structure allows it to undergo cholehepatic shunting. It is secreted by hepatocytes into the bile, reabsorbed by cholangiocytes, and then returned to the hepatocytes. This process is thought to create a bicarbonate-rich bile flow that "flushes" the bile ducts, protecting them from toxic bile acids.[5] Additionally, NCA is believed to have direct anti-inflammatory and anti-fibrotic properties.[1][3]

Ursodeoxycholic Acid (UDCA): The mechanism of UDCA is multifactorial. It is thought to protect cholangiocytes from the cytotoxic effects of more hydrophobic bile acids by altering the composition of the bile acid pool.[12] UDCA may also stimulate hepatobiliary secretion and inhibit apoptosis of hepatocytes.[1][13]

Signaling_Pathways cluster_NCA This compound (NCA) Mechanism cluster_UDCA Ursodeoxycholic Acid (UDCA) Mechanism Hepatocyte_NCA Hepatocyte BileDuct_NCA Bile Duct Hepatocyte_NCA->BileDuct_NCA NCA Secretion AntiInflammatory Anti-inflammatory Effects Hepatocyte_NCA->AntiInflammatory AntiFibrotic Anti-fibrotic Effects Hepatocyte_NCA->AntiFibrotic Cholangiocyte_NCA Cholangiocyte BileDuct_NCA->Cholangiocyte_NCA NCA Reabsorption BicarbonateRichBile Bicarbonate-Rich Bile Flow BileDuct_NCA->BicarbonateRichBile PortalVein_NCA Portal Vein Cholangiocyte_NCA->PortalVein_NCA Return to Circulation PortalVein_NCA->Hepatocyte_NCA Hepatic Uptake CholehepaticShunt Cholehepatic Shunting Hepatocyte_UDCA Hepatocyte BileDuct_UDCA Bile Duct Hepatocyte_UDCA->BileDuct_UDCA Stimulates Secretion ToxicBileAcids Toxic Bile Acids ToxicBileAcids->Hepatocyte_UDCA Cytotoxicity Apoptosis Hepatocyte Apoptosis UDCA_Admin UDCA Administration UDCA_Admin->Hepatocyte_UDCA Alters Bile Acid Pool UDCA_Admin->ToxicBileAcids Reduces UDCA_Admin->Apoptosis Inhibits

Figure 1: Mechanisms of Action of NCA and UDCA.

Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting clinical trial data. The following sections detail the methodologies of key trials for NCA and UDCA.

This compound: NUC-5 Phase 3 Trial

  • Trial Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.[1][3]

  • Patient Population: 301 patients with a confirmed diagnosis of PSC and alkaline phosphatase (ALP) levels at least 1.5 times the upper limit of normal (ULN).[1]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either 1,500 mg of NCA once daily or a placebo.[6]

  • Duration: The trial has a total duration of 192 weeks, with the primary analysis conducted at 96 weeks. An open-label extension is planned.[1][3]

  • Primary Endpoint: A composite endpoint of the proportion of patients achieving partial normalization of ALP (<1.5x ULN) and no worsening of disease stage by histology (Ludwig classification) at 96 weeks.[1]

  • Key Secondary Endpoints: Included the proportion of patients achieving partial normalization of ALP and no worsening of disease stage by modified Nakanuma staging, and changes in liver histology (Ludwig stage).[1]

  • Data Collection: Liver biopsies were performed at baseline and at 96 weeks. Blood levels of liver enzymes were monitored throughout the study.[8]

NUC5_Workflow cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase (192 Weeks) cluster_Analysis Analysis cluster_Endpoints Endpoints Screening Patient Screening (N=301) - PSC Diagnosis - ALP >= 1.5x ULN Randomization Randomization (2:1) Screening->Randomization NCA_Arm NCA Arm (n=~200) 1500 mg/day Randomization->NCA_Arm Placebo_Arm Placebo Arm (n=~101) Randomization->Placebo_Arm Week96_Analysis Primary Analysis at 96 Weeks NCA_Arm->Week96_Analysis Placebo_Arm->Week96_Analysis Final_Analysis Final Analysis at 192 Weeks Week96_Analysis->Final_Analysis Primary_Endpoint Primary Endpoint: - ALP < 1.5x ULN - No Histological Worsening Week96_Analysis->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Modified Nakanuma Staging - Histological Improvement Week96_Analysis->Secondary_Endpoints Open_Label Open-Label Extension Final_Analysis->Open_Label

References

Norucholic Acid Demonstrates Superior Anti-Fibrotic Effects in Histological Assessments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data highlights the potential of Norucholic acid (NCA), also known as Nor-UDCA, as a potent anti-fibrotic agent, particularly in the context of liver disease. Histological evidence from in vivo studies consistently demonstrates NCA's ability to attenuate and even reverse fibrosis, outperforming placebos and showing advantages over its parent compound, ursodeoxycholic acid (UDCA).

This compound, a synthetic analogue of UDCA, has emerged as a promising therapeutic candidate for fibrotic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). Its anti-fibrotic properties have been validated in multiple preclinical models and further substantiated in recent clinical trials, with histological improvement being a key endpoint.

Clinical Validation: The NUC-5 Phase III Trial

A pivotal phase III clinical trial, NUC-5, provided robust evidence for the anti-fibrotic efficacy of this compound in patients with PSC. The trial, a randomized, double-blind, placebo-controlled study, evaluated the effect of 1,500 mg of NCA daily over 96 weeks. A key endpoint was the histological assessment of liver biopsies.

The results demonstrated a statistically significant superiority of NCA over placebo in preventing the worsening of the disease stage as assessed by histology.[1][2] Specifically, treatment with NCA led to an improvement of at least one Ludwig stage in a greater percentage of patients compared to the placebo group.[1][2] Conversely, a smaller proportion of patients in the NCA group experienced a worsening of at least one Ludwig stage compared to those receiving placebo.[1][2]

Table 1: Histological Outcomes from the NUC-5 Phase III Trial of this compound in PSC (96 Weeks)

Histological OutcomeThis compound (1,500 mg/day)Placebop-value
Improvement by ≥1 Ludwig Stage 25.2%10.5%0.0217
Worsening by ≥1 Ludwig Stage 20.3%40.4%0.0069
Primary Endpoint Achievement 15.1%4.2%0.0048

Primary endpoint: Partial normalization of alkaline phosphatase (ALP) to <1.5 x ULN and no worsening of disease stage by histology (Ludwig classification).[1]

These findings underscore the significant impact of this compound on the histological progression of fibrosis in a clinical setting.

Preclinical Evidence: Superiority over UDCA

Preclinical studies in animal models of liver fibrosis have not only confirmed the anti-fibrotic effects of this compound but have also highlighted its superiority over UDCA. In a thioacetamide (TAA)-induced rat model of liver fibrosis, this compound was more effective than UDCA in both preventing fibrosis progression and promoting its reversal.[3][]

Quantitative analysis of liver tissue in these studies revealed that this compound treatment led to a significant reduction in total and relative hydroxyproline content, a key marker of collagen deposition.[5] Histological examination using Sirius Red staining also showed a decrease in the connective tissue area in the livers of rats treated with this compound.[]

Table 2: Comparison of this compound and UDCA in a Rat Model of TAA-Induced Liver Fibrosis

ParameterThis compoundUrsodeoxycholic Acid (UDCA)
Effect on Liver Hydroxyproline Content Significant reductionNo significant change
Effect on Histological Fibrosis Reduction in connective tissue areaReduction in connective tissue area
Overall Anti-fibrotic Efficacy Superior to UDCALess effective than this compound

These preclinical findings provide a strong rationale for the clinical development of this compound as a more potent alternative to UDCA for the treatment of fibrotic liver diseases.

Mechanism of Anti-Fibrotic Action

The anti-fibrotic effects of this compound are believed to be multifactorial. A key mechanism is its unique property of undergoing cholehepatic shunting.[1][6] Unlike UDCA, this compound is resistant to amidation, allowing it to be reabsorbed by cholangiocytes and repeatedly circulate through the liver, leading to higher hepatic concentrations and enhanced therapeutic effects.

Furthermore, this compound is thought to exert direct anti-inflammatory and anti-fibrotic effects.[1][6] While the precise signaling pathways are still under investigation, it is hypothesized that this compound may modulate key fibrogenic pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which plays a central role in the activation of hepatic stellate cells (HSCs) – the primary collagen-producing cells in the liver. There is also evidence to suggest that bile acids can influence the mTOR signaling pathway, which is involved in cell growth and proliferation.

Norucholic_Acid_Anti_Fibrotic_Pathway cluster_extra Extracellular cluster_cell Hepatic Stellate Cell Norucholic_Acid This compound Receptor Putative Receptor Norucholic_Acid->Receptor mTOR mTOR Pathway Receptor->mTOR Inhibition? TGF_beta_Signaling TGF-β Signaling (e.g., SMADs) Receptor->TGF_beta_Signaling Inhibition? TGF_beta_R TGF-β Receptor TGF_beta_R->TGF_beta_Signaling HSC_Activation HSC Activation (Proliferation, Myofibroblast Differentiation) mTOR->HSC_Activation TGF_beta_Signaling->HSC_Activation Collagen_Production Collagen Production & ECM Deposition HSC_Activation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis

Caption: Putative anti-fibrotic signaling pathway of this compound.

Experimental Protocols

The in vivo validation of this compound's anti-fibrotic effects relies on well-established experimental models and histological techniques.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats

This widely used model mimics chronic liver injury leading to fibrosis.

CCl4_Fibrosis_Model_Workflow Start Acclimatization of Rats CCl4_Admin Administration of CCl4 (e.g., intraperitoneal injection, 2-3 times weekly for 4-12 weeks) Start->CCl4_Admin Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound - Comparator (e.g., UDCA) CCl4_Admin->Treatment_Groups Treatment_Admin Daily Oral Gavage of Treatment Compounds Treatment_Groups->Treatment_Admin Sacrifice Euthanasia and Tissue Collection (Liver and Blood) Treatment_Admin->Sacrifice Analysis Histological and Biochemical Analysis Sacrifice->Analysis

Caption: Workflow for CCl4-induced liver fibrosis model.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Fibrosis: Carbon tetrachloride (CCl4) is typically diluted in olive oil or another vehicle and administered via intraperitoneal injection or oral gavage. A common regimen involves administering CCl4 two to three times a week for a duration of 4 to 12 weeks to induce significant fibrosis.

  • Treatment: this compound, a comparator drug like UDCA, or a vehicle control is administered daily via oral gavage, starting either before or after the induction of fibrosis to assess prophylactic or therapeutic effects, respectively.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and liver and blood samples are collected. Liver tissue is fixed in formalin for histological analysis, and blood is used for biochemical analysis of liver enzymes and fibrosis markers.

Masson's Trichrome Staining for Collagen Visualization

Masson's trichrome is a classic histological stain used to differentiate collagen fibers from other tissue components.

Protocol:

  • Deparaffinization and Rehydration: Formalin-fixed, paraffin-embedded liver sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

  • Nuclear Staining: Sections are stained with an iron hematoxylin solution (e.g., Weigert's hematoxylin) to stain the cell nuclei dark blue or black.

  • Cytoplasmic and Muscle Fiber Staining: The sections are then stained with a red acid dye, such as Biebrich scarlet-acid fuchsin, which stains cytoplasm, muscle, and red blood cells red.

  • Collagen Staining: Following a differentiation step in phosphomolybdic/phosphotungstic acid, the sections are stained with a blue or green aniline blue or light green solution, which specifically stains collagen fibers.

  • Dehydration and Mounting: The stained sections are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium for microscopic examination.

Results:

  • Collagen: Blue or Green

  • Nuclei: Black or Dark Blue

  • Cytoplasm, Muscle, Erythrocytes: Red

This staining technique allows for the clear visualization and quantification of collagen deposition in the liver, providing a robust method for assessing the extent of fibrosis and the impact of therapeutic interventions like this compound.

References

Safety Operating Guide

Navigating the Disposal of Norucholic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Norucholic Acid is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

This compound, also known as norursodeoxycholic acid (norUDCA), is a pharmaceutical-related compound currently under investigation for various liver conditions.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), a conservative approach to its disposal is recommended due to its pharmaceutical nature and the potential for unknown environmental hazards.[3][4][5]

Key Safety and Hazard Information

The following table summarizes the hazard information as found in various Safety Data Sheets (SDS) for this compound and its derivatives. It is important to note that information can vary between suppliers.

Hazard ClassificationCayman Chemical[3]KM Pharma Solution[6]Expert Synthesis Solutions[5]Thermo Fisher (Ursodeoxycholic acid)[7]
GHS Classification Not ClassifiedNot AvailableNot WHMIS controlledAcute Oral Toxicity (Category 5)
Signal Word NoneNot AvailableWarningWarning
Hazard Statements NoneNIL for eye, skin, ingestion, inhalationH303: May be harmful if swallowedH303: May be harmful if swallowed
Health Hazard (NFPA/HMIS) 0Not Available0Not Available
Fire Hazard (NFPA/HMIS) 0Not Available0Not Available
Reactivity Hazard (NFPA/HMIS) 0Not Available0Not Available
Environmental Hazard Not specifiedNot specified"An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.""Contains no substances known to be hazardous to the environment..."

Standard Operating Procedure for this compound Disposal

Given the varying information and the general principle of treating all chemical waste with caution, the following step-by-step procedure should be followed.[8][9]

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.[10]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, tight-fitting lid.[11]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated liquid hazardous waste container.

    • Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[11]

    • The pH of the solution should be considered. If it is highly acidic or basic, it may require separate collection.[12]

  • Sharps Waste:

    • Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[12]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9][10]

  • Include the concentration and quantity of the waste.

  • Ensure the date of waste accumulation is marked on the container.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Keep the waste container closed at all times, except when adding waste.[8][11]

5. Disposal of Empty Containers:

  • A container that held this compound should be treated as hazardous waste.[8]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).

  • The first rinsate must be collected and disposed of as liquid hazardous waste.[13] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

6. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[5][8] Evaporation is not an acceptable method of disposal.[8]

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NorucholicAcidDisposal start Waste Generation (this compound) identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated PPE) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa request_pickup Request Pickup by Environmental Health & Safety (EHS) store_saa->request_pickup final_disposal Final Disposal by Licensed Contractor request_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Norucholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Norucholic Acid, a derivative of Ursodeoxycholic Acid used in research.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The SDS indicates that no special handling precautions are required and that the compound is generally not irritating to the skin.[1][2] However, it is crucial to note that the toxicological properties of this compound may not have been fully investigated.[3] Therefore, adopting a cautious approach and adhering to good laboratory practices is essential.

General safety measures include working in a well-ventilated area, avoiding the formation of dust and aerosols, and preventing contact with skin and eyes.[4] It is also important to wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE)

While some sources suggest minimal PPE, a conservative approach is recommended due to the limited toxicological data available. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.

Body Part Personal Protective Equipment Rationale
Eyes Safety goggles with side-shieldsProtects against splashes and dust particles. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[4][6]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected before use and changed if contaminated.[5][6]
Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Not generally required for small quantities in a well-ventilated area. A respirator with an appropriate acid gas cartridge may be necessary if dust is generated or ventilation is inadequate.[7][8]Minimizes inhalation of dust or aerosols.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal prep_area 1. Prepare clean & uncluttered work area check_safety 2. Ensure safety equipment is accessible (eyewash, shower, spill kit) prep_area->check_safety don_ppe 3. Don appropriate PPE (gloves, lab coat, safety goggles) check_safety->don_ppe weigh_dispense 4. Weigh/dispense in a fume hood or ventilated area don_ppe->weigh_dispense avoid_incompat 5. Keep away from strong oxidizing/reducing agents and strong bases weigh_dispense->avoid_incompat close_container 6. Securely close container after use avoid_incompat->close_container clean_area 7. Clean work area close_container->clean_area doff_ppe 8. Remove PPE correctly clean_area->doff_ppe wash_hands 9. Wash hands thoroughly doff_ppe->wash_hands store_properly 10. Store in a cool, dry, dark place (0-4°C for short term, -20°C for long term) wash_hands->store_properly consult_regs 11. Consult local environmental regulations store_properly->consult_regs dispose_waste 12. Dispose of waste in a designated, labeled container consult_regs->dispose_waste

Handling this compound Workflow

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After inhalation: Move to fresh air. If symptoms persist, consult a doctor.[1][2]

  • After skin contact: Wash the affected area with plenty of water.[7] Generally, the product does not irritate the skin.[1][2]

  • After eye contact: Rinse opened eyes for several minutes under running water.[1][2]

  • After swallowing: If symptoms persist, consult a doctor.[1][2]

Spillage and Disposal

Spill Response: In the event of a spill, avoid generating dust.[4] For small spills, sweep up the material and place it into a suitable, closed container for disposal.[5] Ensure adequate ventilation.[5]

Disposal Plan: The disposal of this compound should be in accordance with local, state, and federal regulations. While it is not classified as a hazardous chemical, it is recommended to dispose of it as chemical waste.[6]

  • Unused Material: Collect in a sealed container.

  • Contaminated Materials: Any materials, such as gloves or wipes, that have come into contact with this compound should also be disposed of as chemical waste.

For non-hazardous drug disposal, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[9] However, for a research laboratory setting, consulting with your institution's environmental health and safety department for specific guidance is the most prudent course of action.[10]

Storage

Proper storage is crucial for maintaining the stability of this compound. It should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[11] Containers should always be tightly closed.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norucholic Acid
Reactant of Route 2
Norucholic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。